Non-2-enal
Beschreibung
Structure
3D Structure
Eigenschaften
CAS-Nummer |
30551-15-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
non-2-enal |
InChI |
InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h7-9H,2-6H2,1H3 |
InChI-Schlüssel |
BSAIUMLZVGUGKX-UHFFFAOYSA-N |
SMILES |
CCCCCCC=CC=O |
Kanonische SMILES |
CCCCCCC=CC=O |
Dichte |
0.855-0.865 |
Andere CAS-Nummern |
2463-53-8 |
Physikalische Beschreibung |
White to slightly yellow liquid; Powerful, penetrating fatty, violet aroma |
Piktogramme |
Irritant |
Löslichkeit |
Soluble in most fixed oils; Insoluble in water Soluble (in ethanol) |
Synonyme |
2(E)-nonenal 2-nonenal 2-nonenal, (cis)-isomer 2-nonenal, (trans)-isomer cis-2-nonenal trans-2-nonenal |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Formation of trans-2-Nonenal: A Key Biomarker of Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is a critical factor in cellular damage and the pathogenesis of numerous diseases.[1][2] A primary consequence of excessive ROS is lipid peroxidation, the oxidative degradation of lipids.[3] Cellular membranes are particularly vulnerable to this process due to their high concentration of polyunsaturated fatty acids (PUFAs).[1][3] This cascade of reactions generates a variety of reactive aldehydes, among which trans-2-nonenal is a significant and well-characterized product.[4][5] Known for its distinct greasy and grassy odor, 2-nonenal is recognized as a marker for the aging process and is implicated in various cellular and pathological processes.[6][7][8] This guide provides a detailed examination of the formation mechanism of trans-2-nonenal under oxidative stress, presents quantitative data, outlines key experimental protocols for its detection, and illustrates the core pathways involved.
Core Mechanism: From PUFA to Non-2-enal via Lipid Peroxidation
The formation of trans-2-nonenal is a multi-step process initiated by the attack of ROS on PUFAs within lipid membranes. The mechanism can be broadly categorized into three phases: initiation, propagation, and termination. The key outcome is the formation of unstable lipid hydroperoxides, which then decompose into various secondary products, including reactive aldehydes.[9]
1. Initiation: The process begins when a pro-oxidant, typically a reactive oxygen species like the hydroxyl radical (•OH), abstracts a hydrogen atom from a methylene group of a PUFA.[3][9] This results in the formation of a carbon-centered lipid radical (L•). This initiation is often catalyzed by the presence of transition metals like iron, which can generate highly toxic hydroxyl radicals through the Fenton reaction.[1][2]
2. Propagation: The newly formed lipid radical (L•) is unstable and rapidly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•).[3][9] This peroxyl radical can then abstract a hydrogen atom from an adjacent PUFA molecule, creating a new lipid radical (L•) and a lipid hydroperoxide (LOOH).[9] This step propagates the chain reaction, leading to extensive membrane damage.
3. Decomposition and this compound Formation: The lipid hydroperoxides (LOOH) are relatively unstable and can decompose, particularly in the presence of transition metals, to form lipid alkoxyl radicals (LO•).[4][10] These alkoxyl radicals undergo carbon-carbon bond cleavage through a process known as β-scission. The specific cleavage of hydroperoxides derived from ω-7 (e.g., palmitoleic acid) and ω-6 (e.g., linoleic acid, arachidonic acid) polyunsaturated fatty acids is the primary route to the formation of trans-2-nonenal.[4][5][11][12] For instance, the oxidative degradation of palmitoleic acid is a key source of 2-nonenal associated with aging skin.[6][11][13]
Below is a diagram illustrating the signaling pathway of this compound formation.
Caption: Lipid peroxidation pathway leading to trans-2-nonenal formation.
Quantitative Data Presentation
Directly measuring the in vivo formation rate of this compound is challenging. However, analytical studies have quantified its precursors and the resulting concentrations of this compound and related aldehydes in various biological and commercial samples. The performance of common analytical methods provides an understanding of the detectable levels.
Table 1: Key Precursors for Aldehyde Formation in Lipid Peroxidation
| Precursor Fatty Acid | Class | Common Resulting Aldehyde(s) | Reference(s) |
|---|---|---|---|
| Linoleic Acid | ω-6 PUFA | 4-Hydroxy-2-nonenal (HNE), Malondialdehyde (MDA) | [5][7] |
| Arachidonic Acid | ω-6 PUFA | 4-Hydroxy-2-nonenal (HNE), Malondialdehyde (MDA) | [5][12][14] |
| Palmitoleic Acid | ω-7 MUFA | trans-2-Nonenal | [4][6][11] |
| Vaccenic Acid | ω-7 MUFA | trans-2-Nonenal | [13] |
| α-Linolenic Acid | ω-3 PUFA | 4-Hydroxy-2-hexenal (HHE) | [5] |
| Docosahexaenoic Acid (DHA) | ω-3 PUFA | 4-Hydroxy-2-hexenal (HHE) |[5] |
Table 2: Example Concentrations of Lipid Peroxidation Products Detected
| Analyte | Sample Matrix | Concentration Range | Reference(s) |
|---|---|---|---|
| (E)-2-Nonenal | Brazilian Beers | 0.17 - 0.42 µg/L | [15] |
| (E)-2-Nonenal | Aged Beers | 0.2 - 0.5 µg/L | [16] |
| 4-Hydroxy-2-nonenal (HNE) | PUFA-fortified Infant Formulas | 41 - 132 µg/kg | [17] |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma (elderly) | 37 ± 15 nmol/L |[14] |
Table 3: Performance of Analytical Methods for this compound Quantification
| Method | Limit of Detection (LOD) | Linearity Range | Sample Matrix | Reference(s) |
|---|---|---|---|---|
| HS-SPME-GC-MS | 22 pg (on gauze) | 1 - 50 ng | Body Odor (Gauze) | [18] |
| HS-SPME-GC-MS | 0.01 µg/L | 0.02 - 4.0 µg/L | Beer | [19] |
| HPLC-UV | Not Specified | - | Beer | [20] |
| HPLC-Fluorescence | 100 pmol/L | 1 - 2000 nmol/L | Human Plasma | [14] |
| Gas-Phase Biosensor | 0.4 - 7.5 ppm (vapor) | - | Gas Phase |[8] |
Experimental Protocols
Accurate measurement of this compound and other lipid peroxidation markers is crucial for research. Below are detailed methodologies for key experimental approaches.
Protocol 1: General Assessment of Lipid Peroxidation via TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA), a major secondary product of lipid peroxidation. It serves as a general index of oxidative stress.[21][22]
Objective: To quantify lipid peroxidation by measuring MDA levels in biological samples.
Materials:
-
Sample (cell lysate, tissue homogenate)
-
Trichloroacetic acid (TCA) solution (20% w/v)
-
Thiobarbituric acid (TBA) solution (0.67% w/v)
-
Butylated hydroxytoluene (BHT) to prevent ex-vivo peroxidation
-
MDA standard (e.g., 1,1,3,3-tetramethoxypropane)
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Homogenize tissue or lyse cells in an ice-cold buffer (e.g., PBS or Tris buffer) containing BHT.[21][23]
-
Protein Precipitation: Add an equal volume of 20% TCA to the sample lysate/homogenate. Vortex and incubate on ice for 15 minutes to precipitate proteins.[21]
-
Centrifugation: Centrifuge the mixture at 1,500 - 2,000 x g for 10 minutes at 4°C.[21][24]
-
Reaction: Transfer the supernatant to a new tube. Add 2 volumes of 0.67% TBA solution.
-
Incubation: Incubate the mixture at 95°C in a water bath for 60 minutes to allow the MDA-TBA adduct to form.[23]
-
Cooling: Cool the samples on ice for 10 minutes to stop the reaction.
-
Measurement: Measure the absorbance of the resulting pink-colored solution at 532 nm.[22][24] Use a blank containing all reagents except the sample.
-
Quantification: Prepare a standard curve using known concentrations of MDA. Calculate the MDA concentration in the samples and normalize to the total protein concentration of the initial lysate/homogenate.[23]
Caption: Experimental workflow for the TBARS assay.
Protocol 2: Quantification of this compound by HS-SPME-GC-MS
Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and solvent-free method for detecting volatile compounds like this compound from various matrices.[18][19]
Objective: To extract, separate, and quantify trans-2-nonenal in a given sample.
Materials:
-
Sample (e.g., beer, gauze with body odor sample)
-
SPME device with appropriate fiber (e.g., Carboxen/PDMS)[19]
-
Heated agitator or water bath
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary column (e.g., DB-1)[18]
-
(E)-2-nonenal standard for calibration
Procedure:
-
Sample Preparation: Place a defined amount of the sample (e.g., 10 mL of beer or a wiped gauze) into a sealed headspace vial.
-
Equilibration: Place the vial in a heated agitator or water bath (e.g., 50°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) to allow volatiles to enter the headspace.[19]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45-90 minutes) at a constant temperature (e.g., 50°C).[18][19] The volatile analytes will adsorb onto the fiber coating.
-
Desorption and Injection: Retract the fiber and immediately insert it into the heated injection port of the GC (e.g., 280°C).[25] The heat desorbs the analytes from the fiber onto the GC column in splitless mode.
-
Chromatographic Separation: The analytes are separated based on their volatility and interaction with the capillary column. A temperature program is used to elute the compounds.
-
Mass Spectrometric Detection: As compounds elute from the column, they are ionized (e.g., by electron impact) and fragmented. The mass spectrometer detects the fragments. For quantification, Selected Ion Monitoring (SIM) mode is often used for higher sensitivity, monitoring characteristic ions of 2-nonenal (e.g., m/z = 55, 83, 111).[18]
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations. The peak area or height of the target analyte in the sample is compared to the calibration curve to determine its concentration.[18][19]
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Protocol 3: Quantification of Aldehydes by HPLC
High-Performance Liquid Chromatography (HPLC) can be used to quantify this compound and other aldehydes, often after a derivatization step to enhance detection by UV or fluorescence detectors.[14][20]
Objective: To separate and quantify 4-HNE or other aldehydes in plasma samples.
Materials:
-
Sample (e.g., blood plasma)
-
Deproteinization agent (e.g., acetonitrile)
-
Derivatizing agent (e.g., dinitrophenylhydrazine for UV, or a fluorescence tag)
-
Solid Phase Extraction (SPE) cartridges for cleanup
-
HPLC system with a reverse-phase column (e.g., C18) and a suitable detector (UV or Fluorescence)
-
Mobile phase (e.g., Acetonitrile/Water mixture)[26]
-
Aldehyde standard (e.g., 4-HNE)
Procedure:
-
Sample Preparation & Deproteinization: Collect blood plasma. Add a cold deproteinizing agent like acetonitrile, vortex, and centrifuge to pellet the proteins.[14]
-
Derivatization: Transfer the supernatant to a new tube. Add the derivatizing agent and incubate under appropriate conditions (time, temperature, pH) to form a stable, detectable derivative.
-
Cleanup (SPE): Condition an SPE cartridge. Load the derivatized sample onto the cartridge. Wash the cartridge to remove interferences. Elute the analyte-derivative with a suitable solvent.[14] This step concentrates the sample and removes interfering substances.
-
HPLC Analysis: Inject a known volume of the eluate into the HPLC system.
-
Separation: The derivative is separated from other components on a reverse-phase C18 column using an isocratic or gradient mobile phase.[14][26]
-
Detection: The eluting derivative is detected by a UV or fluorescence detector at its maximum absorbance/emission wavelength.
-
Quantification: Create a standard curve by derivatizing and analyzing known concentrations of the aldehyde standard. The peak area of the sample is used to calculate the concentration.[14]
References
- 1. Reactive Oxygen Species-Induced Lipid Peroxidation in Apoptosis, Autophagy, and Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ROS induced lipid peroxidation and their role in ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Five Decades with Polyunsaturated Fatty Acids: Chemical Synthesis, Enzymatic Formation, Lipid Peroxidation and Its Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accesson.kr [accesson.kr]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. 2-Nonenal|Unsaturated Aldehyde for Research [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. publications.aston.ac.uk [publications.aston.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]
- 13. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajrms.com [ajrms.com]
- 15. researchgate.net [researchgate.net]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. 4-hydroxy-2-alkenals in polyunsaturated fatty acids-fortified infant formulas and other commercial food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 23. benchchem.com [benchchem.com]
- 24. plant-stress.weebly.com [plant-stress.weebly.com]
- 25. redalyc.org [redalyc.org]
- 26. (E)-2-Nonenal | SIELC Technologies [sielc.com]
The Genesis of Non-2-enal: A Technical Guide to its Formation via Lipid Peroxidation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal, a volatile α,β-unsaturated aldehyde, is a significant biomarker of oxidative stress and is notoriously associated with the characteristic "old person smell."[1][2] Its formation is intrinsically linked to the peroxidation of unsaturated fatty acids, a deleterious process implicated in cellular damage, aging, and various pathologies. This technical guide provides an in-depth exploration of the synthesis pathways of this compound from lipid peroxidation, offering a comprehensive resource for researchers in the fields of aging, oxidative stress, and drug development. The document outlines the enzymatic and non-enzymatic mechanisms of its formation, presents quantitative data, details key experimental protocols, and provides visual representations of the core processes.
Core Synthesis Pathways of this compound
The generation of this compound is a multi-step process initiated by the oxidative degradation of specific unsaturated fatty acids. The primary precursors are omega-7 and omega-6 polyunsaturated fatty acids (PUFAs), with palmitoleic acid (an omega-7 fatty acid) and linoleic acid (an omega-6 fatty acid) being key substrates.[3][4] The synthesis can proceed through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Pathway: Metal-Catalyzed Oxidation
The non-enzymatic formation of this compound is primarily driven by the presence of reactive oxygen species (ROS) and transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺).[4] This pathway is a classic free-radical chain reaction involving initiation, propagation, and termination steps.
The process begins with the abstraction of a hydrogen atom from a PUFA, forming a lipid radical. This radical reacts with molecular oxygen to create a lipid peroxyl radical, which can then abstract a hydrogen from another PUFA, propagating the chain reaction and forming a lipid hydroperoxide (LOOH).[4] The decomposition of these lipid hydroperoxides, often catalyzed by transition metals, leads to the formation of various aldehydes, including this compound.[3]
A proposed mechanism for the formation of this compound from the metal-catalyzed decomposition of a 9-hydroperoxide of an omega-7 fatty acid is illustrated below.
Enzymatic Pathway: Lipoxygenase (LOX) Catalysis
Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of PUFAs containing a cis,cis-1,4-pentadiene structure.[5] Different LOX isoforms exhibit positional specificity, inserting oxygen at different carbon atoms of the fatty acid backbone to produce specific hydroperoxy fatty acids. For instance, 5-LOX, 12-LOX, and 15-LOX are common in mammals.[6]
The enzymatic pathway begins with the LOX-mediated conversion of a PUFA to a specific lipid hydroperoxide. This hydroperoxide can then undergo further enzymatic or non-enzymatic degradation to yield a variety of products, including this compound. For example, the action of LOX on linoleic acid can produce 9-hydroperoxyoctadecadienoic acid (9-HPODE) and 13-hydroperoxyoctadecadienoic acid (13-HPODE), which are precursors to this compound.[7]
Quantitative Data on this compound Synthesis
The yield and rate of this compound formation are influenced by several factors, including the type of precursor fatty acid, the presence of catalysts, and the specific reaction conditions. While comprehensive comparative data is still an active area of research, the following tables summarize available quantitative information.
Table 1: Lipoxygenase Kinetic Parameters with Various Fatty Acids
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (µM⁻¹s⁻¹) | Reference |
| h12-LOX | Arachidonic Acid (AA) | - | - | - | [6] |
| h12-LOX | Docosahexaenoic Acid (DHA) | 1.8 ± 0.2 | 13 ± 0.4 | 7.4 ± 0.3 | [6] |
| h15-LOX-1 | Arachidonic Acid (AA) | - | - | - | [6] |
| h15-LOX-1 | Docosahexaenoic Acid (DHA) | 3.3 ± 0.3 | 1.6 ± 0.1 | 0.49 ± 0.03 | [6] |
| h15-LOX-2 | Arachidonic Acid (AA) | - | - | - | [6] |
| h15-LOX-2 | Docosahexaenoic Acid (DHA) | 3.8 ± 0.5 | 3.0 ± 0.1 | 0.78 ± 0.07 | [6] |
| Soybean LOX-1 | Linoleic Acid | - | - | - | [5] |
| Soybean LOX-1 | 3Z-Nonenal | - | ~400-1000 fold less than linoleic acid | - | [5] |
Table 2: Concentration of this compound in Human Samples
| Sample Type | Condition/Age Group | Concentration Range | Method | Reference |
| Body Odor | 40 years or older | Detected (not quantified) | HS-GC-MS | [1] |
| Skin Emissions (Nape) | Increases with age | Qualitative increase | PFS-GCMS | [8] |
| Skin Gas (from cotton wipe) | 20s vs 50s | Twofold higher fluorescence output in 50s | Bio-sniffer (ALDH-based) | [9] |
| Beer | Brazilian beer samples | 0.17 - 0.42 µg/L | HS-SPME-GC-MS | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of this compound synthesis. The following sections provide protocols for key experiments.
In Vitro Metal-Catalyzed Lipid Peroxidation Assay
This protocol describes the induction of lipid peroxidation in a controlled in vitro system to generate this compound.
Materials:
-
Unsaturated fatty acid (e.g., palmitoleic acid, linoleic acid, or arachidonic acid)
-
Sodium hydroxide (NaOH)
-
Ferrous sulfate (FeSO₄)
-
Ascorbic acid
-
Phosphate-buffered saline (PBS), pH 7.2
-
Butylated hydroxytoluene (BHT)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Human Serum Albumin (HSA) (optional, to mimic a biological environment)
Procedure:
-
Prepare a stock solution of the unsaturated fatty acid (e.g., 2 mM) in an equimolar amount of NaOH to ensure solubilization.[3]
-
In a reaction vessel, combine the fatty acid solution with HSA (e.g., 1 mg/mL) in PBS.[4]
-
Initiate lipid peroxidation by adding FeSO₄ (final concentration, e.g., 50 µM) and ascorbic acid (final concentration, e.g., 1 mM).[4]
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 1-24 hours), allowing for the generation of lipid peroxidation products.[3][4]
-
Terminate the reaction by adding an antioxidant such as BHT (final concentration, e.g., 1 mM) and a metal chelator like DTPA (final concentration, e.g., 100 µM).[4]
-
The resulting mixture can then be analyzed for this compound content using methods such as GC-MS or HPLC.
Lipoxygenase (LOX) Activity Assay
This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes, which are precursors to this compound.
Materials:
-
Linoleic acid (substrate)
-
Tween 20
-
Sodium hydroxide (NaOH)
-
Sodium phosphate buffer (e.g., 0.2 M, pH 9.0)
-
Enzyme extract or purified LOX
-
Spectrophotometer
Procedure:
-
Substrate Preparation: Prepare a 10 mM sodium linoleate stock solution by dissolving linoleic acid in water with Tween 20 and clarifying with NaOH. Store protected from light at -20°C.[11]
-
Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing the sodium phosphate buffer and the sodium linoleate substrate.[12]
-
Enzyme Addition: Add the enzyme extract to the reaction mixture to initiate the reaction. A blank reaction should be prepared without the enzyme.[11]
-
Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at regular intervals (e.g., every 30 seconds). The increase in absorbance is proportional to the formation of conjugated dienes.[12]
-
Calculation of Activity: Calculate the LOX activity based on the rate of change in absorbance, using the molar extinction coefficient of the conjugated diene product.
References
- 1. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 4. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soybean Lipoxygenase-1 Oxidizes 3Z-Nonenal : A Route to 4S-Hydroperoxy-2E-Nonenal and Related Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigating the catalytic efficiency of C22-Fatty acids with LOX human isozymes and the platelet response of the C22-oxylipin products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JP3715839B2 - Method for measuring lipoxygenase activity in cereals - Google Patents [patents.google.com]
- 8. Measurement of 2-nonenal and diacetyl emanating from human skin surface employing passive flux sampler-GCMS system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipoxygenase activity determination [protocols.io]
- 12. researchgate.net [researchgate.net]
The Biological Role of 4-Hydroxy-2-Nonenal in Cellular Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal, a family of α,β-unsaturated aldehydes, are products of lipid peroxidation of polyunsaturated fatty acids. Among these, 4-hydroxy-2-nonenal (HNE) is the most abundant and extensively studied isomer due to its high reactivity and significant biological effects.[1] HNE is a key biomarker and mediator of oxidative stress, playing a dual role in cellular physiology and pathology. At low concentrations, it functions as a signaling molecule, while at higher concentrations, it contributes to cellular damage and cytotoxicity.[2][3] This technical guide provides an in-depth overview of the biological function of HNE in cellular signaling, with a focus on its mechanisms of action, effects on key signaling pathways, and the experimental methodologies used for its study. While other isomers of this compound exist, such as trans-2-nonenal, the vast majority of research on cellular signaling focuses on HNE; therefore, this guide will primarily address the functions of HNE.
Core Mechanism of Action: Protein Adduction
The primary mechanism through which HNE exerts its biological effects is via the formation of covalent adducts with proteins.[4] Its electrophilic nature allows it to react with nucleophilic side chains of amino acids, particularly cysteine, histidine, and lysine, through Michael addition or Schiff base formation.[2] This adduction can alter the structure and function of proteins, thereby modulating their activity in various signaling pathways.[1]
Quantitative Data on HNE-Mediated Cellular Effects
The cellular response to HNE is highly dependent on its concentration. The following tables summarize quantitative data from various studies on the effects of HNE on cell viability, enzyme activity, and signaling pathways.
| Cell Line | Parameter | HNE Concentration | Effect | Reference |
| L6 Muscle Cells | Cell Viability (LC50) | 40 ± 1.0 µM (after 16h) | 50% reduction in cell viability | [5] |
| SH-SY5Y Human Neuronal Cells | Cell Viability | >5 µM (after 4h) | Cytotoxic effects observed | [6] |
| Human Osteoarthritic Chondrocytes | Cell Viability | ≤ 10 µM | No alteration in cell viability | [7] |
| Human Osteoarthritic Chondrocytes | Cell Viability | ≥ 20 µM | Cytotoxic | [7] |
| PC12 Cells & Rat Hippocampal Neurons | Apoptosis | 2–10 µM | Induction of apoptosis | [8] |
Table 1: Dose-Dependent Effects of HNE on Cell Viability and Apoptosis.
| Cell Line/System | Target Protein/Pathway | HNE Concentration | Effect | Reference |
| L6 Muscle Cells | Akt Phosphorylation | 25 µM (30 min pretreatment) | Maximal inhibition of insulin-induced Akt phosphorylation | [5] |
| SH-SY5Y Cells | ECE-1 mRNA Expression | 5 µM (12h) | Upregulation | [9] |
| SH-SY5Y Cells | ECE-1 mRNA Expression | 10 µM (12h) | Suppression | [9] |
| SH-SY5Y Cells | ECE Activity in cell lysates | Concentration-dependent | Increase | [9] |
| SH-SY5Y Cells | ECE Activity in intact cells | 5 µM | Significant increase | [9] |
| SH-SY5Y Cells | ECE Activity in intact cells | 10 and 20 µM | Return to normal levels | [9] |
| Normal Human Epidermal Keratinocytes (NHEK) | ERK1/2 Phosphorylation | 25 µM | Biphasic: transient inhibition at 0.5-1h, stimulation at 2h | [10] |
| Normal Human Epidermal Keratinocytes (NHEK) | Akt1 Phosphorylation | 25 µM | Biphasic: transient inhibition at 0.5-1h, stimulation at 2h | [10] |
Table 2: Quantitative Effects of HNE on Cellular Signaling Pathways.
Key Signaling Pathways Modulated by HNE
HNE has been shown to influence a multitude of signaling pathways critical for cell fate decisions, including proliferation, differentiation, and apoptosis.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK family of kinases, including ERK1/2, JNK, and p38, are key regulators of cellular responses to external stimuli. HNE can activate these pathways, often in a cell-type and concentration-dependent manner, leading to diverse downstream effects.[11]
Caption: HNE modulation of the MAPK signaling pathway.
Apoptosis Pathways
HNE is a potent inducer of apoptosis, or programmed cell death, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] It can trigger the release of cytochrome c from mitochondria, activate caspases, and alter the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
Caption: HNE-induced apoptosis via extrinsic and intrinsic pathways.
Experimental Protocols
Cell Treatment with HNE
A critical aspect of studying HNE in vitro is the method of its application to cell cultures, as it is a highly reactive and unstable compound.
Protocol for HNE Treatment of Cultured Cells: [2][12]
-
Preparation of HNE Stock Solution:
-
HNE is typically supplied in an organic solvent (e.g., ethanol or acetonitrile).
-
Prepare a high-concentration stock solution (e.g., 10-100 mM) in the appropriate solvent.
-
Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture:
-
Culture cells to the desired confluency in appropriate growth medium.
-
For experiments, it is often recommended to switch to a serum-free or low-serum medium just before HNE treatment to minimize reactions between HNE and serum components.
-
-
HNE Treatment:
-
Bolus Addition: Dilute the HNE stock solution directly into the cell culture medium to achieve the final desired concentration. Gently mix the medium. This method results in an initial high concentration that rapidly decreases.
-
Repeated Addition: To mimic a more stable, chronic exposure, add smaller amounts of HNE to the culture medium at regular intervals (e.g., every 30-60 minutes). This helps to maintain a more constant concentration of HNE over a longer period.
-
-
Incubation:
-
Incubate the cells for the desired period (ranging from minutes to hours) at 37°C in a humidified incubator.
-
-
Harvesting:
-
After incubation, harvest the cells for downstream analysis (e.g., cell lysis for Western blotting, fixation for immunofluorescence).
-
Detection of HNE-Protein Adducts by Western Blot
Western blotting is a common technique to detect and quantify the formation of HNE-protein adducts.
Detailed Protocol for Western Blotting of HNE-Modified Proteins: [13][14][15]
-
Protein Extraction:
-
After HNE treatment, wash cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA or Bradford assay).
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE:
-
Load the denatured protein samples onto a polyacrylamide gel.
-
Run the gel according to standard procedures to separate the proteins by molecular weight.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for HNE-protein adducts (e.g., anti-HNE-Michael adducts antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times with TBST for 5-10 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Repeat the washing step as in step 8.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an imaging system or X-ray film.
-
Normalize the HNE-adduct signal to a loading control (e.g., β-actin or GAPDH).
-
Quantification of Protein Carbonylation
Protein carbonylation is a hallmark of oxidative stress and can be induced by HNE. The 2,4-dinitrophenylhydrazine (DNPH) assay is a widely used method for its quantification.
Protocol for DNPH-Based Protein Carbonyl Assay: [1][16][17]
-
Sample Preparation:
-
Prepare protein samples (from cell lysates or tissue homogenates) at a concentration of 1-10 mg/mL.
-
-
DNPH Derivatization:
-
For each sample, prepare two tubes: one for the DNPH reaction and one as a control (treated with the DNPH solvent alone).
-
Add 10 mM DNPH in 2.5 M HCl to the sample tube.
-
Add 2.5 M HCl to the control tube.
-
Incubate at room temperature for 1 hour in the dark, with vortexing every 15 minutes.
-
-
Protein Precipitation:
-
Add an equal volume of 20% trichloroacetic acid (TCA) to each tube.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the protein.
-
-
Washing:
-
Discard the supernatant.
-
Wash the protein pellet three times with ethanol:ethyl acetate (1:1) to remove unreacted DNPH.
-
-
Resuspension:
-
Resuspend the final protein pellet in a guanidine hydrochloride solution (e.g., 6 M guanidine hydrochloride in 20 mM potassium phosphate, pH 2.3).
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the DNPH-derivatized samples at 370 nm.
-
The carbonyl content is calculated using the molar extinction coefficient of DNPH (22,000 M⁻¹cm⁻¹).
-
Normalize the carbonyl content to the total protein concentration.
-
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase in apoptosis. Its activity can be measured using fluorometric assays.
Fluorometric Caspase-3 Activity Assay Protocol: [9][18][19][20][21]
-
Cell Lysis:
-
Induce apoptosis in cells (e.g., with HNE) and include a non-treated control group.
-
Harvest cells and wash with cold PBS.
-
Resuspend the cell pellet in a chilled lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA).
-
Incubate on ice for 15-20 minutes.
-
Centrifuge at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant (cytosolic extract).
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysates.
-
-
Assay Setup (96-well plate format):
-
Add 50 µL of 2X Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol) to each well.
-
Add 50 µg of protein lysate to each well.
-
Include a blank (lysis buffer only) and a positive control (recombinant active caspase-3).
-
-
Substrate Addition:
-
Add the fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC) to each well to a final concentration of 50 µM.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).
-
-
Data Analysis:
-
Subtract the blank reading from all sample readings.
-
Express the caspase-3 activity as relative fluorescence units (RFU) per microgram of protein or as fold-change relative to the control.
-
Experimental Workflow Diagram
Caption: A generalized workflow for studying HNE's effects on cellular signaling.
Conclusion
4-Hydroxy-2-nonenal is a critical signaling molecule that plays a complex role in cellular responses to oxidative stress. Its ability to form adducts with proteins allows it to modulate a wide array of signaling pathways, including those involved in cell proliferation, inflammation, and apoptosis. Understanding the concentration-dependent effects of HNE and employing rigorous experimental methodologies are crucial for elucidating its precise functions in both health and disease. This technical guide provides a foundational understanding of HNE's role in cellular signaling and offers detailed protocols for its investigation, which can aid researchers and drug development professionals in this dynamic field of study.
References
- 1. researchgate.net [researchgate.net]
- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by 4-hydroxy-2-nonenal: Exposure protocols, target selectivity and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Hydroxy-Trans-2-Nonenal in the Regulation of Anti-Oxidative and Pro-Inflammatory Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4-Hydroxynonenal induces mitochondrial-mediated apoptosis and oxidative stress in SH-SY5Y human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-Hydroxynonenal induces apoptosis in human osteoarthritic chondrocytes: the protective role of glutathione-S-transferase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evidence that 4-Hydroxynonenal Mediates Oxidative Stress-Induced Neuronal Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. content.abcam.com [content.abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-Hydroxy-2-nonenal: a critical target in oxidative stress? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxy-2-nonenal antimicrobial toxicity is neutralized by an intracellular pathogen | eLife [elifesciences.org]
- 13. appliedbiomics.com [appliedbiomics.com]
- 14. origene.com [origene.com]
- 15. Western Blot Protocol: Tips, Techniques & Videos | Bio-Techne [bio-techne.com]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. A step-by-step protocol for assaying protein carbonylation in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Caspase-3 Assay Kit (Fluorometric) (ab39383) | Abcam [abcam.com]
An In-depth Technical Guide to the Discovery and History of Non-2-enal Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and history of non-2-enal research, a field of growing interest due to the compound's association with the characteristic scent of human aging. Since its identification in 2001, research has focused on the biochemical origins of 2-nonenal, its physiological effects on skin cells, and its potential as a biomarker for age-related metabolic changes. This document synthesizes key findings, presents quantitative data from seminal studies, details experimental methodologies, and explores the known signaling pathways affected by this unsaturated aldehyde. Particular attention is given to the pioneering work that first isolated and characterized 2-nonenal in human body odor, as well as subsequent research that has both corroborated and challenged its role as the sole contributor to the "aging odor." This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the biochemical markers of aging and their implications for dermatology and geriatric medicine.
Discovery and Initial Identification
The seminal discovery of 2-nonenal as a chemical marker associated with aging was first reported in 2001 by a team of scientists from the Shiseido Research Center in Japan, led by Dr. Shinichiro Haze.[1] Their research, published in the Journal of Investigative Dermatology, identified 2-nonenal in the body odor of older individuals, specifically those aged 40 and over.[2] The odor of 2-nonenal is often described as an unpleasant, greasy, and grassy scent.[2]
The initial study involved the analysis of body odor collected from subjects ranging in age from 26 to 75.[2] The researchers utilized headspace gas chromatography/mass spectrometry (GC/MS) to analyze the volatile organic compounds present on shirts worn by the participants for three consecutive nights.[3] This rigorous methodology allowed for the identification of a wide range of compounds, with 2-nonenal being the key differentiator between the older and younger subjects.[3]
The Biochemical Origin of 2-Nonenal
Subsequent research has elucidated the biochemical pathway leading to the formation of 2-nonenal on the skin. It is not directly secreted by sweat glands but is rather a byproduct of the oxidative degradation of specific fatty acids present in sebum.[4] The primary precursors to 2-nonenal are ω-7 unsaturated fatty acids, such as palmitoleic acid and vaccenic acid.[5]
The mechanism of 2-nonenal formation is a multi-step process:
-
Increased Sebum Production of ω-7 Unsaturated Fatty Acids: As individuals age, the composition of skin surface lipids changes, leading to an increase in the concentration of ω-7 unsaturated fatty acids.[5]
-
Lipid Peroxidation: These unsaturated fatty acids are susceptible to oxidation by reactive oxygen species (ROS), a process known as lipid peroxidation.[5] This process is exacerbated by a natural decline in the skin's antioxidant defense mechanisms with age.[6]
-
Formation of 2-Nonenal: The oxidative degradation of ω-7 unsaturated fatty acids results in the formation of the volatile aldehyde, 2-nonenal.[5]
This age-related increase in both the substrate (ω-7 unsaturated fatty acids) and the catalysts (lipid peroxides) for the reaction leads to a corresponding increase in the production of 2-nonenal.[2]
Quantitative Analysis of 2-Nonenal and its Precursors
The original 2001 study by Haze and colleagues provided crucial quantitative data that established the correlation between age and the presence of 2-nonenal and its precursors. The following tables summarize their key findings.
| Age Group | Number of Subjects | 2-Nonenal Detection |
| 26-34 | 6 | Not Detected |
| 35-39 | 3 | Not Detected |
| 40-49 | 4 | Detected |
| 50-59 | 4 | Detected |
| 60-75 | 5 | Detected |
| Table 1: Detection of 2-Nonenal in Body Odor Across Different Age Groups. Data sourced from Haze et al., 2001. |
| Age Group | Average Concentration of ω-7 Unsaturated Fatty Acids (μg/g of skin surface lipids) | Average Concentration of Lipid Peroxides (nmol/mg of skin surface lipids) |
| 26-39 | 15.3 | 1.2 |
| 40-75 | 25.8 | 2.5 |
| Table 2: Average Concentrations of ω-7 Unsaturated Fatty Acids and Lipid Peroxides on the Skin Surface. Data sourced from Haze et al., 2001. |
Subsequent research has reported an average 2-nonenal concentration of 2.6 parts per million for individuals aged 40-70.[3]
Experimental Protocols
This section details the methodologies employed in the key experiments that led to the discovery and characterization of 2-nonenal.
Subject Selection and Sample Collection (Haze et al., 2001)
-
Subjects: 22 healthy volunteers (11 male, 11 female) aged between 26 and 75 years participated in the study.
-
Sample Collection: Participants wore a specially designed cotton shirt for three consecutive nights. The shirt was designed to collect and retain volatile compounds from the skin's surface.
Extraction and Analysis of Volatile Compounds (Haze et al., 2001)
-
Extraction: The worn shirts were placed in a sealed glass container. The headspace gas, containing the volatile compounds, was drawn through a sorbent tube to trap the analytes.
-
Analysis: The trapped compounds were then thermally desorbed and analyzed using gas chromatography/mass spectrometry (GC/MS). This technique separates the individual compounds in the sample and provides a unique mass spectrum for each, allowing for their identification.
Optimized Headspace Solid-Phase Microextraction (HS-SPME) GC/MS Method
A more recent and optimized method for the analysis of 2-nonenal from skin has been developed, offering improved sensitivity and efficiency.[7]
-
Sample Collection: A gauze pad is wiped across the skin surface to collect sebum.
-
Extraction: The gauze is placed in a sealed vial. A Solid-Phase Microextraction (SPME) fiber (e.g., polydimethylsiloxane/divinylbenzene) is exposed to the headspace of the vial at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 45 minutes) to adsorb the volatile compounds.
-
Analysis: The SPME fiber is then inserted into the injection port of a GC/MS system, where the adsorbed compounds are thermally desorbed and analyzed.
Cellular Effects and Signaling Pathways
Research has begun to explore the physiological effects of 2-nonenal on skin cells, particularly keratinocytes. Studies have shown that 2-nonenal can induce apoptosis (programmed cell death) in cultured human keratinocytes.[5][8] This finding suggests that 2-nonenal may play a role in age-related changes in skin structure and function beyond its characteristic odor.
While the precise signaling pathways activated by 2-nonenal are still under investigation, research on a structurally similar and highly reactive aldehyde, 4-hydroxy-2-nonenal (4-HNE), provides valuable insights. 4-HNE has been shown to induce apoptosis through multiple signaling cascades, including:
-
Fas-mediated (extrinsic) pathway: This pathway is initiated by the binding of the Fas ligand to the Fas receptor on the cell surface, leading to a cascade of caspase activation and ultimately apoptosis.
-
p53-mediated (intrinsic) pathway: This pathway is triggered by cellular stress and involves the activation of the tumor suppressor protein p53, which in turn activates pro-apoptotic proteins.
-
MAP Kinase (ERK1/2) Pathway: The mitogen-activated protein kinase pathway is a key regulator of cell proliferation, differentiation, and survival. 4-HNE has been shown to activate the ERK1/2 signaling cascade, which can, under certain conditions, lead to apoptosis.[9]
It is plausible that 2-nonenal may exert its apoptotic effects on keratinocytes through similar signaling mechanisms. Further research is needed to confirm the direct involvement of these pathways in 2-nonenal-induced cellular responses.
Figure 1: Postulated signaling pathways for 2-nonenal-induced apoptosis in keratinocytes.
Conflicting and Corroborating Evidence
While the work of Haze and his team provided a strong foundation for the role of 2-nonenal in the aging odor, subsequent research has presented a more complex picture. Some studies have corroborated the initial findings, confirming the presence of 2-nonenal in older individuals.[10]
However, other studies have yielded conflicting results. For instance, a 2008 study by Gallagher and colleagues, which also analyzed volatile organic compounds from human skin, did not identify 2-nonenal as a significant age-related marker.[4] Instead, their research pointed to other compounds, such as dimethyl sulfone and benzothiazole, as being more abundant in older subjects.[4] These discrepancies may be attributable to differences in analytical methodologies, subject populations, and the specific skin areas sampled.
Conclusion and Future Directions
The discovery of 2-nonenal in 2001 marked a significant milestone in our understanding of the biochemical changes that accompany human aging. The research pioneered by Haze and his colleagues has provided a compelling link between the oxidative degradation of skin surface lipids and a characteristic age-related body odor. The subsequent elucidation of its apoptotic effects on keratinocytes has opened new avenues for research into the cutaneous manifestations of aging.
However, the field is not without its complexities and controversies. The conflicting findings from different research groups highlight the need for standardized analytical protocols and larger, more diverse cohort studies to definitively establish the role of 2-nonenal and other volatile organic compounds as biomarkers of aging.
Future research should focus on several key areas:
-
Direct Investigation of Signaling Pathways: Elucidating the specific intracellular signaling cascades directly activated by 2-nonenal in skin cells is crucial for understanding its physiological and pathological roles.
-
Comprehensive Volatilomic Profiling: Utilizing advanced analytical techniques to create a more complete picture of the age-related changes in the skin's volatile organic compound profile.
-
Clinical and Therapeutic Implications: Exploring the potential of 2-nonenal as a clinical biomarker for age-related diseases and investigating strategies to modulate its production for therapeutic or cosmetic purposes.
By addressing these questions, the scientific community can continue to build upon the foundational discoveries in this compound research and translate this knowledge into meaningful advancements in dermatology, gerontology, and drug development.
Figure 2: Experimental workflow for the original discovery of 2-nonenal in human body odor.
References
- 1. [PDF] 2-Nonenal newly found in human body odor tends to increase with aging. | Semantic Scholar [semanticscholar.org]
- 2. 2-Nonenal newly found in human body odor tends to increase with aging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Eggplant Phenolamides: 2-Nonenal Scavenging and Skin Protection Against Aging Odor [mdpi.com]
- 6. accesson.kr [accesson.kr]
- 7. mdpi.com [mdpi.com]
- 8. Effects of trans-2-nonenal and olfactory masking odorants on proliferation of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Hydroxy-2-nonenal induces apoptosis by activating ERK1/2 signaling and depleting intracellular glutathione in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Non-2-enal
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-2-enal, a volatile α,β-unsaturated aldehyde, is a significant molecule in various scientific disciplines, from food chemistry to human biology. It is a key aroma component in many foods and beverages and has been identified as a characteristic marker of human body odor associated with aging. From a toxicological perspective, this compound, as a reactive aldehyde, is implicated in cellular stress and damage through its interaction with biological macromolecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, synthesis, and biological interactions of this compound, intended for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and visualizes its impact on critical cellular signaling pathways.
Chemical and Physical Properties
This compound is a colorless to slightly yellow liquid with a characteristic greasy, grassy, or cucumber-like odor.[2][3] It is a monounsaturated fatty aldehyde that exists as cis and trans isomers, with the trans isomer being the more common form.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₆O | [2] |
| Molecular Weight | 140.22 g/mol | [2] |
| Boiling Point | 188-190 °C at 760 mmHg | |
| 88-90 °C at 12 mmHg | [4] | |
| Melting Point | -28 °C (estimate) | [4][5] |
| Density | 0.846 g/cm³ at 25 °C | [4] |
| Refractive Index | n20/D 1.453-1.460 | [2][5] |
| Vapor Pressure | 0.256 mmHg at 25 °C | [5] |
| Flash Point | 84.4 °C | [5] |
| Solubility | Insoluble in water; Soluble in most fixed oils and alcohol. | [2][4] |
| LogP | 3.1 | [5] |
Reactivity of this compound
The reactivity of this compound is primarily dictated by the presence of the α,β-unsaturated aldehyde functional group. This arrangement makes it a soft electrophile, susceptible to attack by soft nucleophiles.[6]
Michael Addition
The electrophilic β-carbon of the carbon-carbon double bond is prone to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. Biological nucleophiles, particularly the sulfhydryl groups of cysteine residues and the imidazole group of histidine residues in proteins, readily react with this compound to form covalent adducts.[6] This adduction is a key mechanism of its biological activity and toxicity, as it can lead to the functional impairment of proteins.[7]
Schiff Base Formation
The carbonyl group of the aldehyde can react with primary amino groups, such as the ε-amino group of lysine residues in proteins, to form a Schiff base (imine). This reaction is another important pathway for the formation of protein adducts, contributing to alterations in protein structure and function.[8]
Oxidation and Reduction
The aldehyde group of this compound can be oxidized to the corresponding carboxylic acid, 2-nonenoic acid. Conversely, it can be reduced to the corresponding alcohol, 2-nonen-1-ol.[9] In biological systems, these transformations are often catalyzed by enzymes such as aldehyde dehydrogenases (ALDHs) and alcohol dehydrogenases (ADHs), respectively, as part of detoxification pathways.[6] Some microorganisms, like Saccharomyces cerevisiae, can also reduce the carbon-carbon double bond, leading to the formation of the saturated alcohol, nonanol.[9]
Biological Significance and Reactivity
This compound is a product of the oxidative degradation of ω-7 monounsaturated fatty acids, such as palmitoleic acid, a process that is associated with aging. Its presence is a notable contributor to the characteristic body odor of older individuals.[3] Beyond its role as an odorant, this compound is a reactive aldehyde that can exert significant biological effects.
Cytotoxicity and Cellular Damage
As a reactive electrophile, this compound can form adducts with cellular macromolecules, including proteins and DNA, leading to cellular dysfunction.[6] This adduction can disrupt signal transduction, impair enzyme activity, and induce inflammation and apoptosis.[6] Studies have shown that this compound can be cytotoxic, with its effects being more pronounced than those of saturated aldehydes of similar chain length.[1]
Interaction with Signaling Pathways
Due to its high reactivity, this compound can modulate various cellular signaling pathways. While direct studies on this compound are ongoing, significant insights can be drawn from the extensively studied analogous molecule, 4-hydroxy-2-nonenal (HNE), which shares the same α,β-unsaturated aldehyde functionality and is a major product of lipid peroxidation.[2]
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Under normal conditions, the transcription factor Nrf2 is kept at low levels through its interaction with Keap1, which facilitates its ubiquitination and proteasomal degradation. Electrophiles, such as this compound, can react with cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a battery of cytoprotective genes, including antioxidant enzymes and detoxification enzymes.[10][11]
The MAPK signaling cascades are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis. Reactive aldehydes can activate various MAPK pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways.[9] Activation of JNK and p38 is often associated with stress responses and can lead to apoptosis, while the ERK pathway is typically involved in cell survival and proliferation. The specific outcome depends on the cellular context, the concentration of the aldehyde, and the duration of exposure.[12][13]
References
- 1. amherst.edu [amherst.edu]
- 2. magritek.com [magritek.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. The MAPK signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MAPK signaling pathway | Abcam [abcam.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. sciepub.com [sciepub.com]
An In-depth Technical Guide on the Physiological Concentration of Non-2-enal in Human Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-2-enal, an unsaturated aldehyde, is a significant biomarker of lipid peroxidation, particularly associated with the aging process. Its characteristic grassy and greasy odor has led to its identification as a key component of age-related changes in body odor. This technical guide provides a comprehensive overview of the current knowledge on the physiological concentrations of this compound in various human tissues, details the experimental protocols for its quantification, and explores its role in cellular signaling pathways. Due to the limited availability of quantitative data for this compound in some human tissues, this guide also includes comparative data for 4-hydroxy-2-nonenal (HNE), another major aldehydic product of lipid peroxidation, to provide a broader context for researchers.
Physiological Concentrations of this compound
Quantitative data for this compound in human tissues is most prominently available for skin, owing to its association with body odor. Data for other tissues such as plasma, urine, and breath are less definitive. The following tables summarize the available quantitative and qualitative findings.
Table 1: Quantitative Data on this compound Concentration in Human Tissues
| Tissue | Subject Group | Concentration Range | Analytical Method | Reference(s) |
| Skin (Body Odor) | Older subjects (≥40 years) | Detected (qualitative) | Headspace GC-MS | [1] |
| Skin (Body Odor) | Subjects aged 40-70 years | 2.6 ± 3.5 ppm (vapor) | Bio-sniffer (ALDH-based) | [2] |
| Skin (Gauze Wipe) | Healthy adults | 1-50 ng (linearity range) | HS-SPME/GC-MS | [3] |
| Breath | Healthy adults | 0.85–4.35 ppm (vapor) | Bio-sniffer (ALDH-based) | [4][5] |
Table 2: Comparative Quantitative Data for 4-hydroxy-2-nonenal (HNE) in Human Tissues
| Tissue | Subject Group | Concentration Range | Analytical Method | Reference(s) |
| Plasma | Healthy adults | 0.28–0.68 μM | Not specified | [6] |
| Plasma | Migraine patients (women) | Increased levels | GC-MS | [7] |
| Urine | Healthy adults | 5 µg / 24h (as DHN-MA) | LC-MS/MS | [8] |
Experimental Protocols
The accurate quantification of the volatile and reactive this compound requires sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS), particularly with headspace sampling, is the most common technique.
Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Skin this compound Analysis
This method is suitable for the non-invasive collection and analysis of this compound from skin secretions.[3][9]
Sample Collection:
-
Gently wipe a defined area of the skin (e.g., forehead, back of the neck) with a sterile gauze pad.[3]
-
Place the gauze immediately into a sealed headspace vial.
HS-SPME Procedure:
-
Equilibrate the vial containing the gauze sample at 50°C for 15 minutes.[10]
-
Expose a StableFlex PDMS/DVB solid-phase microextraction fiber to the headspace of the vial for 45 minutes at 50°C to adsorb the volatile compounds.[3][10]
GC-MS Analysis:
-
Desorb the collected analytes from the SPME fiber in the GC injection port at a suitable temperature (e.g., 250°C).
-
Separate the compounds on a capillary column (e.g., DB-1).[3]
-
Detect and quantify this compound using a mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[3]
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instantaneous analysis of aldehydes in biological fluids using a spray interface coupled to a mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A device for volatile organic compound (VOC) analysis from skin using heated dynamic headspace sampling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 10. mdpi.com [mdpi.com]
Endogenous Precursors of Non-2-enal in Biological Systems: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal, a volatile unsaturated aldehyde, is a significant biomarker for oxidative stress and is implicated in a range of physiological and pathological processes, including aging, neurodegenerative diseases, and the characteristic "old person smell." Its formation in biological systems is intrinsically linked to the oxidative degradation of specific endogenous lipid precursors. This technical guide provides a comprehensive overview of the primary endogenous precursors of this compound, the signaling pathways governing its formation, and detailed experimental protocols for its analysis.
Core Concepts: The Genesis of this compound from Lipid Peroxidation
The generation of this compound is a downstream consequence of lipid peroxidation, a complex chain reaction initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs). This process can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Pathway: This pathway is initiated by free radicals abstracting a hydrogen atom from a PUFA, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a lipid peroxyl radical, which can abstract a hydrogen from another PUFA, thus propagating the chain reaction. The breakdown of the resulting lipid hydroperoxides ultimately yields a variety of aldehydes, including this compound.
Enzymatic Pathway: Key enzymes such as lipoxygenases (LOX) and hydroperoxide lyases (HPL) play a crucial role in the controlled production of this compound and other aldehydes. LOX enzymes catalyze the dioxygenation of PUFAs to form specific hydroperoxy fatty acids. Subsequently, HPL cleaves these hydroperoxides to generate aldehydes and oxo-acids.
Primary Endogenous Precursors of this compound
The primary endogenous precursors of this compound are polyunsaturated fatty acids, with the specific precursor influencing the yield and context of this compound formation.
Omega-6 Fatty Acids
Linoleic acid (an omega-6 fatty acid) and arachidonic acid are major precursors of this compound.[1][2] The enzymatic breakdown of linoleic acid, initiated by lipoxygenase-1 (LOX-1), forms 9-hydroperoxyoctadecadienoic acid (9-HPODE), which is a key intermediate in the formation of (E)-2-nonenal.[1]
Omega-7 Fatty Acids
Palmitoleic acid, an omega-7 monounsaturated fatty acid, is another significant precursor, particularly in the context of skin lipids. Its oxidative degradation contributes to the formation of this compound, which is associated with the characteristic odor of aging.
Human Sebum-Specific Fatty Acids
Sapienic acid (16:1n-10) and its elongation product, sebaleic acid (18:2n-5,8), are unique to human sebum and serve as important precursors for this compound on the skin.[3][4] The levels of sapienic acid in sebum can be quantified and have been shown to vary between individuals.[5]
Data Presentation: Quantitative Analysis of Precursors and Products
While direct comparative data on the conversion efficiency of all precursors to this compound is limited in the literature, the following tables summarize available quantitative information regarding precursor levels and the formation of related lipid peroxidation products.
Table 1: Quantitative Analysis of 4-Hydroxynonenal (a related aldehyde) from Omega-6 Fatty Acids [6][7]
| Precursor | Form | Product | Yield (nmol/mg) |
| Arachidonic Acid | Ester | 4-Hydroxynonenal | 23 |
| Arachidonic Acid | Free Acid | 4-Hydroxynonenal | 9 |
| Linoleic Acid | Ester | 4-Hydroxynonenal | 8 |
| Linoleic Acid | Free Acid | 4-Hydroxynonenal | 13 |
Table 2: Abundance of Key Fatty Acid Precursors in Human Sebum [5]
| Fatty Acid | Abundance in Sebum (Control Subjects) |
| Palmitic Acid (C16:0) | ~31% |
| Sapienic Acid (C16:1n-10) | ~21% |
| Stearic Acid (C18:0) | ~11% |
| Myristic Acid (C14:0) | ~10% |
| Oleic Acid (C18:1) | ~8% |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow for this compound analysis.
Signaling Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sebum analysis of individuals with and without acne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Fatty Acid Profiling in Facial Sebum and Erythrocytes From Adult Patients With Moderate Acne [frontiersin.org]
- 6. Gas chromatographic analysis of malonaldehyde and 4-hydroxy-2-(E)-nonenal produced from arachidonic acid and linoleic acid in a lipid peroxidation model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
Metabolic Degradation of (E)-2-Nonenal: A Technical Guide for Researchers
(E)-2-nonenal, a lipophilic α,β-unsaturated aldehyde, is a product of lipid peroxidation of omega-7 unsaturated fatty acids. Its accumulation is associated with oxidative stress and cellular damage. This technical guide provides an in-depth overview of the primary metabolic pathways responsible for the detoxification of (E)-2-nonenal, targeting researchers, scientists, and drug development professionals.
Core Metabolic Degradation Pathways
The metabolic degradation of (E)-2-nonenal primarily proceeds through three main enzymatic pathways: oxidation, reduction, and glutathione conjugation. These pathways convert the reactive aldehyde into more water-soluble and less toxic metabolites that can be readily excreted from the body.
Oxidation to 2-Nonenoic Acid
The oxidation of (E)-2-nonenal to its corresponding carboxylic acid, (E)-2-nonenoic acid, is a critical detoxification step catalyzed by aldehyde dehydrogenases (ALDHs). Several ALDH isoforms are capable of metabolizing aliphatic aldehydes.
-
Key Enzymes : The primary enzymes involved in this pathway are the cytosolic Aldehyde Dehydrogenase 1A1 (ALDH1A1) and the mitochondrial Aldehyde Dehydrogenase 2 (ALDH2). Studies have shown that the affinity of these enzymes for straight-chain aliphatic aldehydes increases with the length of the carbon chain, suggesting that they are efficient catalysts for the oxidation of (E)-2-nonenal[1].
Reduction to 2-Nonen-1-ol
(E)-2-nonenal can be reduced to its corresponding alcohol, (E)-2-nonen-1-ol, by the action of alcohol dehydrogenases (ADHs). This reaction is reversible, and the resulting alcohol can be further metabolized.
-
Key Enzymes : Class I ADH isoenzymes, including ADH1A, ADH1B, and ADH1C, are the main enzymes responsible for this reduction. Similar to ALDHs, the catalytic efficiency of ADHs for alcohols tends to increase with the carbon chain length, indicating a high affinity for longer-chain alcohols like 2-nonen-1-ol[2].
Glutathione Conjugation
Conjugation with the tripeptide glutathione (GSH) is a major pathway for the detoxification of electrophilic compounds like (E)-2-nonenal. This reaction is catalyzed by glutathione S-transferases (GSTs). The resulting glutathione conjugate is more water-soluble and can be further processed for excretion.
-
Key Enzymes : The Alpha-class GST, specifically GSTA4-4, exhibits a particularly high catalytic efficiency for α,β-unsaturated aldehydes, including (E)-2-nonenal. This makes it a key enzyme in the detoxification of lipid peroxidation products. Other GST isoforms, such as GSTA1-1, also contribute to this process, albeit with lower efficiency.
Quantitative Data on Enzyme Kinetics
The efficiency of these metabolic pathways is determined by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) | Source Organism | Reference(s) |
| GSTA1-1 | trans-2-Nonenal | 71 | 0.3 | 0.0042 | Human | |
| GSTA4-4 | trans-2-Nonenal | N/A | N/A | N/A | Human |
Note: Specific kinetic data for human ALDHs and ADHs with (E)-2-nonenal are limited in the reviewed literature. However, the general trend of increasing affinity with longer aliphatic chains for both enzyme families suggests that they are efficient catalysts for (E)-2-nonenal metabolism.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core metabolic pathways of (E)-2-nonenal and a typical experimental workflow for its analysis.
Experimental Protocols
Headspace Solid-Phase Microextraction (HS-SPME) for GC-MS Analysis of (E)-2-Nonenal
This method is suitable for the analysis of volatile (E)-2-nonenal from biological samples.
-
Sample Preparation : Samples (e.g., cell culture headspace, body odor collected on a sorbent) are placed in a sealed vial.
-
Extraction : A solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) is exposed to the headspace of the vial. Extraction is typically performed at a controlled temperature (e.g., 50°C) for a specific duration (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
Desorption and GC-MS Analysis : The SPME fiber is then inserted into the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed onto the GC column (e.g., DB-5ms). The compounds are separated based on their volatility and interaction with the stationary phase. The mass spectrometer is used for detection and identification of (E)-2-nonenal and other volatile metabolites.
Aldehyde Dehydrogenase (ALDH) Activity Assay
This spectrophotometric assay can be adapted to measure the activity of ALDH with (E)-2-nonenal as a substrate.
-
Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., sodium pyrophosphate buffer, pH 8.0), NAD+, the enzyme source (e.g., cell lysate or purified ALDH), and (E)-2-nonenal as the substrate.
-
Initiation and Measurement : The reaction is initiated by the addition of the substrate. The rate of NADH formation is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation : The enzyme activity is calculated from the linear rate of absorbance change, using the molar extinction coefficient of NADH (6220 M-1cm-1). Kinetic parameters (Km and Vmax) can be determined by measuring the initial rates at varying substrate concentrations.
Alcohol Dehydrogenase (ADH) Activity Assay
This assay measures the reduction of (E)-2-nonenal to (E)-2-nonen-1-ol.
-
Reaction Mixture : Prepare a reaction mixture containing a suitable buffer (e.g., phosphate buffer, pH 7.4), NADPH, the enzyme source, and (E)-2-nonenal.
-
Initiation and Measurement : The reaction is initiated by adding the substrate. The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm.
-
Calculation : Enzyme activity is calculated from the rate of absorbance change.
LC-MS/MS Analysis of Glutathione Conjugates
This method is used for the sensitive and specific quantification of non-volatile metabolites like the glutathione conjugate of (E)-2-nonenal.
-
Sample Preparation : Biological samples are typically deproteinized (e.g., with acetonitrile or methanol) and centrifuged to remove precipitated proteins. An internal standard is added for accurate quantification.
-
Chromatographic Separation : The supernatant is injected onto a reverse-phase HPLC column (e.g., C18). A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of acid (e.g., formic acid), is used to separate the metabolites.
-
Mass Spectrometric Detection : The eluent from the HPLC is introduced into a tandem mass spectrometer. The glutathione conjugate is detected using multiple reaction monitoring (MRM), which provides high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.
-
Quantification : The concentration of the glutathione conjugate is determined by comparing its peak area to that of the internal standard.
References
An In-depth Technical Guide on the Formation of Non-2-enal Adducts with Proteins and DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-2-Nonenal is an α,β-unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids, particularly omega-7 and omega-9 fatty acids. As a highly reactive electrophilic species, 2-nonenal readily forms covalent adducts with nucleophilic biomolecules, including proteins and DNA. This adduction can lead to alterations in the structure and function of these macromolecules, contributing to cellular dysfunction and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the formation of 2-nonenal adducts with proteins and DNA, detailing the underlying chemistry, analytical methodologies for their detection, and their impact on key cellular signaling pathways. While much of the foundational research in this area has been conducted on the structurally similar and more extensively studied aldehyde, 4-hydroxy-2-nonenal (HNE), the principles of reactivity and biological consequences are largely applicable to 2-nonenal. This guide will therefore draw upon data from both 2-nonenal and HNE to provide a complete picture for researchers in the field.
Core Mechanisms of Adduct Formation
The reactivity of 2-nonenal is primarily attributed to its α,β-unsaturated aldehyde functional group. This structure provides two principal sites for nucleophilic attack: the carbonyl carbon (C1) and the β-carbon (C3) of the alkene.
Protein Adduct Formation
2-Nonenal and its analogues like HNE primarily react with the nucleophilic side chains of cysteine, histidine, and lysine residues in proteins.[1][2]
-
Michael Addition: This is the predominant reaction, involving the conjugate addition of a nucleophile to the β-carbon (C3) of the α,β-unsaturated aldehyde. The sulfhydryl group of cysteine is the most reactive nucleophile, followed by the imidazole group of histidine and the ε-amino group of lysine.[3][4][5] The resulting Michael adducts are relatively stable.
-
Schiff Base Formation: The carbonyl group of 2-nonenal can react with the primary amino group of lysine residues to form a Schiff base (an imine). This reaction is typically reversible.[6]
These initial adducts can undergo further intramolecular reactions, such as cyclization, to form more complex and stable structures, including pyrrole and pyridinium derivatives.[7]
DNA Adduct Formation
Similar to proteins, the exocyclic amino groups of DNA bases are susceptible to adduction by 2-nonenal and HNE. The primary targets are deoxyguanosine (dG) and deoxyadenosine (dA). The reaction often leads to the formation of exocyclic adducts, such as propano adducts.[8][9] These DNA lesions can interfere with DNA replication and transcription, potentially leading to mutations.[10]
Quantitative Data on Adduct Formation
The following tables summarize key quantitative data related to the formation of adducts by 2-nonenal and its analogue, 4-hydroxy-2-nonenal (HNE).
| Amino Acid | Reaction Type | Relative Reactivity with HNE | Reference |
| Cysteine | Michael Addition | >> | [4][5] |
| Histidine | Michael Addition | > | [4][5] |
| Lysine | Michael Addition & Schiff Base | < | [4][5] |
| Arginine | Michael Addition (with ONE) | < (with ONE) | [4] |
Table 1: Relative Reactivity of Amino Acids with 4-hydroxy-2-nonenal (HNE). The table shows the general order of reactivity of nucleophilic amino acid side chains with HNE. Cysteine is by far the most reactive, followed by histidine and then lysine. Arginine is generally not reactive with HNE but can be adducted by the more reactive 4-oxo-2-nonenal (ONE).
| Analyte | Biological Matrix | Concentration Range | Pathological Condition | Reference |
| Free 4-HNE | Human Plasma | 37 ± 15 nmol/L | Healthy Elderly | [11] |
| Free 4-HNE | Human Plasma | 0.28-0.68 µM | Normal Physiological | [12] |
| 4-HNE-protein adducts | Human Brain | Elevated | Alzheimer's Disease | [13][14][15] |
| 4-HNE-protein adducts | Human Brain | Elevated | Parkinson's Disease | [13] |
| 4-HNE-protein adducts | Human Plasma | 9.5-fold higher | Chronic Kidney Disease | [16] |
Table 2: In Vivo Concentrations of 4-hydroxy-2-nonenal (HNE) and its Adducts. This table provides examples of the concentrations of free HNE and the relative levels of HNE-protein adducts found in human biological samples under normal and pathological conditions.
Experimental Protocols
Accurate detection and quantification of 2-nonenal adducts are crucial for understanding their biological roles. The following are detailed methodologies for key experimental techniques.
Mass Spectrometry (LC-MS/MS) for Protein Adduct Identification
This protocol outlines a general workflow for the identification of 2-nonenal/HNE-modified peptides from a complex protein mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation and Protein Digestion: a. Extract proteins from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Determine the protein concentration using a standard assay (e.g., BCA assay). c. Reduce disulfide bonds with dithiothreitol (DTT) at 56°C for 30 minutes. d. Alkylate free sulfhydryl groups with iodoacetamide in the dark at room temperature for 20 minutes. e. Digest the proteins into peptides using a sequence-specific protease, such as trypsin, overnight at 37°C.
2. Enrichment of Modified Peptides (Optional but Recommended): a. To increase the likelihood of detecting low-abundance modified peptides, an enrichment step can be performed. This can be achieved using affinity chromatography with antibodies specific for HNE-adducts.
3. LC-MS/MS Analysis: a. Acidify the peptide mixture with formic acid. b. Load the peptides onto a reverse-phase HPLC column (e.g., C18). c. Elute the peptides using a gradient of increasing acetonitrile concentration. d. Introduce the eluted peptides into a tandem mass spectrometer via electrospray ionization (ESI). e. Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions in a full MS scan are selected for fragmentation (MS/MS).[17][18][19]
4. Data Analysis: a. Search the acquired MS/MS spectra against a protein sequence database using a search algorithm (e.g., Mascot, Sequest). b. Specify the potential mass modifications corresponding to 2-nonenal/HNE adducts (e.g., +140 Da for 2-nonenal Michael adduct, +156 Da for HNE Michael adduct) as variable modifications in the search parameters. c. Manually validate the identified modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.
High-Performance Liquid Chromatography (HPLC) for Adduct Quantification
This protocol describes a method for the quantification of HNE adducts in biological samples using HPLC with fluorescence detection after derivatization.
1. Sample Preparation and Hydrolysis: a. Extract proteins from the sample as described in the mass spectrometry protocol. b. Hydrolyze the proteins to their constituent amino acids by acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours).
2. Derivatization of HNE Adducts: a. To enhance detection sensitivity, derivatize the aldehyde group of the HNE-amino acid adducts with a fluorescent labeling agent, such as 2,4-dinitrophenylhydrazine (DNPH) or another suitable reagent.
3. HPLC Separation and Detection: a. Inject the derivatized sample onto a reverse-phase HPLC column. b. Separate the components using an isocratic or gradient elution with a suitable mobile phase (e.g., acetonitrile/water mixture). c. Detect the fluorescently labeled HNE adducts using a fluorescence detector set at the appropriate excitation and emission wavelengths for the chosen derivatization agent.[11]
4. Quantification: a. Prepare a standard curve using known concentrations of authentic HNE-amino acid adduct standards. b. Quantify the amount of HNE adducts in the sample by comparing their peak areas to the standard curve.
Immunoassays (ELISA and Western Blot) for Adduct Detection
Immunoassays utilize antibodies specific to 2-nonenal/HNE-modified proteins for their detection and quantification.
Enzyme-Linked Immunosorbent Assay (ELISA): a. Coat the wells of a microtiter plate with the protein sample. b. Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in PBS). c. Add a primary antibody specific for HNE-adducts and incubate. d. Wash the plate to remove unbound primary antibody. e. Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody and incubate. f. Wash the plate to remove unbound secondary antibody. g. Add a substrate for the enzyme that produces a colorimetric or chemiluminescent signal. h. Measure the signal using a plate reader. The signal intensity is proportional to the amount of HNE-adducted protein in the sample.[20][21][22][23]
Western Blot: a. Separate proteins from the sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[24][25][26][27] b. Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF). c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for HNE-adducts. e. Wash the membrane to remove unbound primary antibody. f. Incubate the membrane with a labeled secondary antibody. g. Wash the membrane to remove unbound secondary antibody. h. Detect the signal from the secondary antibody using an appropriate detection method (e.g., chemiluminescence or fluorescence). The presence of a band at a specific molecular weight indicates that a protein of that size is modified by HNE.[28]
Signaling Pathways and Logical Relationships
The formation of 2-nonenal adducts on key signaling proteins can lead to the dysregulation of important cellular pathways. Below are diagrams of two such pathways, the NF-κB and Keap1-Nrf2 pathways, illustrating the points of intervention by these reactive aldehydes.
Figure 1: Inhibition of the NF-κB Signaling Pathway by 2-Nonenal. This diagram illustrates how 2-nonenal can inhibit the canonical NF-κB pathway by forming adducts with components of the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the sequestration of NF-κB in the cytoplasm and a reduction in the expression of inflammatory genes.
Figure 2: Activation of the Keap1-Nrf2 Pathway by 2-Nonenal. This diagram shows that 2-nonenal can act as an electrophilic activator of the Nrf2 pathway. By forming adducts with cysteine residues on Keap1, 2-nonenal disrupts the Keap1-Nrf2 interaction, preventing the ubiquitination and degradation of Nrf2. This allows Nrf2 to translocate to the nucleus and activate the expression of antioxidant and cytoprotective genes.
Conclusion
The formation of adducts between 2-nonenal and cellular macromolecules is a significant consequence of oxidative stress. These modifications can have profound effects on protein and DNA function, leading to the dysregulation of critical cellular processes. A thorough understanding of the chemistry of adduct formation, coupled with robust analytical methods for their detection and quantification, is essential for elucidating the role of 2-nonenal in health and disease. The methodologies and data presented in this technical guide provide a foundation for researchers to investigate the impact of these adducts and to explore potential therapeutic strategies to mitigate their detrimental effects. The continued development of sensitive and specific analytical techniques will be crucial for advancing our knowledge in this important area of research.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biochemistry Aspects of the 4-Hydroxy-2,3-trans-nonenal [mdpi.com]
- 4. Covalent modification of amino acid nucleophiles by the lipid peroxidation products 4-hydroxy-2-nonenal and 4-oxo-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ajrms.com [ajrms.com]
- 12. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Involvements of the Lipid Peroxidation Product, HNE, in the Pathogenesis and Progression of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. LC-ESI-MS/MS determination of 4-hydroxy-trans-2-nonenal Michael adducts with cysteine and histidine-containing peptides as early markers of oxidative stress in excitable tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PROTEIN ADDUCTS OF ALDEHYDIC LIPID PEROXIDATION PRODUCTS: IDENTIFICATION AND CHARACTERIZATION OF PROTEIN ADDUCTS USING AN ALDEHYDE/KETO REACTIVE PROBE IN COMBINATION WITH MASS SPECTROMETRY - PMC [pmc.ncbi.nlm.nih.gov]
- 20. file.elabscience.com [file.elabscience.com]
- 21. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. cellbiolabs.com [cellbiolabs.com]
- 24. addgene.org [addgene.org]
- 25. biomol.com [biomol.com]
- 26. Western blot protocol | Abcam [abcam.com]
- 27. origene.com [origene.com]
- 28. Detection of HNE Modification of Proteins in Aging Mouse Tissues: A Western Blot-Based Approach | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the Quantification of Non-2-enal in Human Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal is an unsaturated aldehyde formed during the peroxidation of polyunsaturated fatty acids. As a marker of oxidative stress, its quantification in human plasma is of significant interest for understanding the pathophysiology of various diseases and for the development of novel therapeutic interventions.[1] this compound is recognized as a potentially toxic lipid aldehyde that can activate various signaling intermediates, potentially leading to chronic inflammation.[1] This document provides detailed application notes and protocols for the quantification of this compound in human plasma samples, primarily adapting methodologies established for the structurally similar and more extensively studied aldehyde, 4-hydroxy-2-nonenal (HNE), due to the limited availability of specific protocols for this compound in this matrix.
Data Presentation: Quantitative Levels of Aldehydes in Human Plasma
Due to a lack of available data for the concentration of this compound in human plasma, the following table summarizes the reported concentrations of the related aldehyde, 4-hydroxy-2-nonenal (HNE), to provide a reference range for a lipid peroxidation product. Researchers should aim to establish their own baseline concentrations for this compound.
| Analyte | Matrix | Subject Group | Concentration Range (nmol/L) | Analytical Method | Reference |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma (EDTA) | Healthy Elderly Volunteers | 37 ± 15 (mean ± SD) | HPLC | [2] |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma (EDTA) | Migraine Patients | Elevated levels reported | GC-MS | [3][4] |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma | Healthy Controls | 2.5 - 250 (calibration range) | GC-MS | [3][4] |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma | ARDS Patients | 412 ± 23 (mean ± SEM) | GC-MS | [5] |
| 4-Hydroxy-2-nonenal (HNE) | Human Plasma | Normal Healthy Controls | 205 ± 18 (mean ± SEM) | GC-MS | [5] |
Experimental Protocols
The following is a detailed protocol for the quantification of this compound in human plasma, adapted from established methods for HNE and other volatile aldehydes. This method is based on derivatization followed by gas chromatography-mass spectrometry (GC-MS).
Materials and Reagents
-
This compound standard
-
Deuterated this compound (or other suitable internal standard)
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Sodium sulfate, anhydrous
-
Ultrapure water
-
Human plasma (collected in EDTA tubes)
Sample Preparation
-
Plasma Collection: Collect whole blood in vacuum tubes containing EDTA as an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples at 3000 rpm for 10 minutes at 4°C.
-
Aliquoting: Carefully aspirate the supernatant (plasma) and transfer it to clean microcentrifuge tubes. Store plasma samples at -80°C until analysis to minimize degradation of this compound.
Derivatization and Extraction
-
Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: To 500 µL of plasma in a glass vial, add the internal standard solution.
-
Derivatization: Add 100 µL of 50 mg/mL PFBHA·HCl solution in water. Vortex vigorously for 2 minutes. Incubate at room temperature for 60 minutes to form the PFB-oxime derivative.
-
Extraction:
-
Add 1 mL of hexane to the vial.
-
Vortex for 2 minutes.
-
Centrifuge at 2000 g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a clean glass tube.
-
Repeat the extraction with another 1 mL of hexane and combine the organic layers.
-
-
Drying: Pass the combined organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Silylation (for compounds with hydroxyl groups, may be omitted for this compound but is standard for HNE):
-
Add 50 µL of BSTFA with 1% TMCS and 50 µL of ethyl acetate to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 200°C
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Ionization Mode: Electron Capture Negative Ionization (ECNI) or Electron Ionization (EI)
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Data Acquisition: Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the this compound derivative and the internal standard.
Visualizations
Signaling Pathway
Caption: Generation of this compound from Lipid Peroxidation and its Role in Inflammation.
Experimental Workflow
Caption: Workflow for the Quantification of this compound in Human Plasma.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. ajrms.com [ajrms.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for Tissue-Specific Extraction and Analysis of Non-2-enal
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal is an unsaturated aldehyde that arises from the oxidative degradation of polyunsaturated fatty acids.[1] As a marker of lipid peroxidation, its quantification in various tissues can provide valuable insights into oxidative stress associated with aging, metabolic diseases, and neurodegenerative disorders.[1][2] This document provides detailed tissue-specific protocols for the extraction and analysis of this compound from skin, brain, and liver tissues, aimed at providing researchers with robust methodologies for accurate quantification.
Biochemical Pathway: Formation of this compound
This compound is a byproduct of lipid peroxidation, a complex process initiated by reactive oxygen species (ROS) attacking polyunsaturated fatty acids (PUFAs) within cell membranes. Specifically, it is generated from the oxidative degradation of omega-7 unsaturated fatty acids.[1] This cascade of reactions leads to the formation of lipid hydroperoxides, which are unstable and decompose into various secondary products, including reactive aldehydes like this compound.
Caption: Lipid peroxidation pathway leading to this compound formation.
Data Presentation: this compound and Related Aldehyde Levels in Tissues
Quantitative data for this compound in brain and liver tissues are not extensively reported in the literature. Therefore, data for the related and well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (HNE), are included for reference. Levels can vary significantly based on the pathological state and the analytical method used.
| Tissue | Analyte | Species | Condition | Concentration Range | Citation |
| Skin | This compound | Human | Aging (40+ years) | Detected (emissions increase with age) | [1] |
| Brain | 4-HNE | Human | Alzheimer's Disease | Increased in Amygdala and Hippocampus | [3] |
| 4-HNE | Rat | Normal | ~2.5 - 3.8 µM (in hepatocytes, for comparison) | [4] | |
| Liver | 4-HNE | Rat | Normal | High metabolic activity, low basal levels | [4] |
| HNE-GSH | Rat | Normal | ~20 pmol/g liver | [5] | |
| HNE-GSH | Rat | Iron-induced Oxidative Stress | ~100 pmol/g liver | [5] |
Experimental Protocols
General Considerations
-
Sample Handling: All tissue samples should be snap-frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis to prevent ex vivo lipid peroxidation.
-
Reagents: Use high-purity solvents (HPLC or GC grade) and reagents to minimize contamination.
-
Internal Standard: An appropriate deuterated internal standard (e.g., this compound-d2) should be added at the beginning of the sample preparation to correct for extraction efficiency and instrument variability.
Protocol 1: Extraction of this compound from Skin Surface
This protocol is adapted for the analysis of volatile this compound from the skin surface using a non-invasive sampling method followed by Headspace Solid-Phase Microextraction (HS-SPME).[5]
Materials:
-
Sterile gauze pads
-
40 mL glass vials with PTFE-lined screw caps
-
SPME fiber assembly with a Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber
-
Heater/stirrer
-
GC-MS system
Procedure:
-
Sample Collection:
-
Gently wipe a defined area of the skin (e.g., 10 cm²) with a sterile gauze pad for 30 seconds.
-
Immediately place the gauze pad into a 40 mL glass vial and seal it.
-
Spike the sample with the internal standard solution.
-
Store samples at 4°C for no more than 24 hours before analysis.[6]
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
GC-MS Analysis:
-
Immediately after extraction, desorb the fiber in the GC injection port at 250°C for 5 minutes.
-
Proceed with the GC-MS analysis as detailed in the "Analytical Finish" section.
-
Protocol 2: Extraction of this compound from Brain Tissue
This protocol is a composite method adapted from lipid and aldehyde extraction procedures for neural tissue.[7][8] It involves homogenization followed by liquid-liquid extraction.
Materials:
-
Dounce homogenizer or bead beater
-
High-speed refrigerated centrifuge
-
Chloroform, Methanol, Hexane, Acetonitrile (HPLC grade)
-
0.9% NaCl solution, ice-cold
-
Glass centrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100-200 mg of frozen brain tissue.
-
On ice, add 9 volumes of ice-cold 0.9% NaCl solution.
-
Homogenize the tissue thoroughly using a Dounce homogenizer or a bead beater.
-
Add the internal standard to the homogenate.
-
-
Liquid-Liquid Extraction (LLE):
-
To 1 mL of the homogenate, add 3.75 mL of a chloroform:methanol (1:2, v/v) mixture. Vortex vigorously for 1 minute.
-
Add 1.25 mL of chloroform and vortex for 30 seconds.
-
Add 1.25 mL of water and vortex for 30 seconds.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to induce phase separation.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids and aldehydes into a clean glass tube.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Sample Cleanup (Optional - SPE):
-
Reconstitute the dried extract in a minimal volume of hexane.
-
Use a silica-based Solid Phase Extraction (SPE) cartridge, conditioned with hexane.
-
Load the sample and wash with hexane to remove neutral lipids.
-
Elute the aldehydes with a more polar solvent mixture, such as hexane:diethyl ether (90:10, v/v).
-
Dry the eluate under a stream of nitrogen.
-
-
Derivatization and Analysis:
-
Proceed immediately to the derivatization step as described in the "Analytical Finish" section.
-
Protocol 3: Extraction of this compound from Liver Tissue
This protocol is adapted from established methods for lipid extraction from the liver, a lipid-rich organ.[2][9]
Materials:
-
Potter-Elvehjem homogenizer or similar
-
High-speed refrigerated centrifuge
-
Chloroform, Methanol (HPLC grade)
-
0.05% Sulfuric Acid (H₂SO₄)
-
Glass centrifuge tubes
Procedure:
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Add 3 mL of a 2:1 chloroform:methanol mixture.
-
Homogenize thoroughly until the tissue is fully dispersed.
-
Add the internal standard to the homogenate.
-
Incubate the mixture for 1-2 hours at room temperature with occasional vortexing to ensure complete lipid extraction.[2]
-
-
Phase Separation:
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at room temperature.[2]
-
Transfer the supernatant (lipid extract) to a new glass tube.
-
To the extract, add 0.2 volumes of 0.05% H₂SO₄ (e.g., 0.6 mL for 3 mL of extract).[2]
-
Vortex vigorously for 1 minute and centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
-
Extraction:
-
Carefully collect the lower organic (chloroform) phase.
-
Dry the extract under a gentle stream of nitrogen.
-
-
Derivatization and Analysis:
-
Proceed immediately to the derivatization step as described below.
-
Analytical Finish: Derivatization and GC-MS Analysis
Due to their volatility and polarity, aldehydes require derivatization to improve their chromatographic properties for GC-MS analysis.[1] O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent.[10]
Caption: General experimental workflow for this compound analysis.
PFBHA Derivatization Protocol:
-
Reconstitute the dried tissue extract in 100 µL of an appropriate solvent (e.g., ethyl acetate).
-
Prepare a 10 mg/mL solution of PFBHA hydrochloride in water.
-
Add 20 µL of the PFBHA solution to the sample extract.
-
Adjust the pH to ~4 with 1.0 M HCl.
-
Incubate the reaction at 70°C for 10-20 minutes.
-
After cooling, add 100 µL of hexane and vortex to extract the PFBHA-oxime derivative into the organic phase.
-
Use the hexane layer for GC-MS injection.
GC-MS Parameters (Example):
-
Column: SLB™-5ms capillary column (30 m x 0.25 mm I.D. x 0.25 μm) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Detection: Use Selected Ion Monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound-PFBHA derivative and the internal standard.
Conclusion
The protocols outlined provide a framework for the tissue-specific extraction and quantification of this compound. For skin analysis, HS-SPME offers a sensitive and non-invasive approach. For brain and liver, established lipid extraction methods provide a solid foundation for isolating this aldehyde. Successful analysis is critically dependent on minimizing ex vivo oxidation, using an internal standard, and performing a derivatization step prior to GC-MS analysis. These methodologies will aid researchers in accurately assessing the role of this compound in various physiological and pathological states.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction and analysis of liver lipids [protocols.io]
- 3. A Sensitive and Rapid Method for Detecting Formaldehyde in Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS method for sensitive Non-2-enal detection
An Application Note and Protocol for the Sensitive Detection of (E)-2-Nonenal using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
(E)-2-Nonenal is a volatile unsaturated aldehyde recognized as a significant contributor to the characteristic off-flavor in aged beer, often described as "papery" or "cardboard-like".[1][2] It is also identified as a key compound associated with human body odor, particularly in older individuals, where its presence is linked to the oxidative degradation of omega-7 unsaturated fatty acids on the skin.[3][4] Given its role as an indicator of aging in both food products and humans, the development of sensitive and reliable analytical methods for its detection and quantification is of great interest to researchers, scientists, and professionals in drug development and quality control.[1][3][4]
This application note details a robust and highly sensitive method for the determination of (E)-2-nonenal utilizing Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This method offers a simple, non-invasive sampling procedure and achieves low detection limits suitable for trace-level analysis in various matrices.[3][5]
Principle and Theory
The methodology is based on the extraction and concentration of volatile (E)-2-nonenal from the headspace of a sample onto a Solid-Phase Microextraction (SPME) fiber. The adsorbed analyte is then thermally desorbed in the hot injection port of a Gas Chromatograph (GC), where it is separated from other volatile components on a capillary column. The separated (E)-2-nonenal is subsequently detected and quantified by a Mass Spectrometer (MS), which can be operated in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.[2][3] For certain applications, pre-column derivatization with reagents like 2,4-dinitrophenylhydrazine (DNPH) can be employed to create more stable and chromatographically favorable derivatives, though this protocol focuses on the direct, non-derivatized method which has proven highly effective.[6][7]
Materials and Reagents
Reagents
-
(E)-2-Nonenal standard (Aldrich or equivalent)[1]
-
Methanol (HPLC grade)
-
Ethanol (for calibration standards in beer analysis)[1]
-
Purified water (e.g., Milli-Q)
-
Helium (carrier gas, 99.999% purity)
-
Dry gauze pads (for biological sample collection)[3]
Consumables & Equipment
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
HS-SPME autosampler and manual fiber holder
-
SPME Fibers: Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) are recommended.[3][6]
-
Headspace vials (e.g., 20 mL or 40 mL) with magnetic screw caps and septa[8]
-
Syringes and standard laboratory glassware
-
Analytical balance
-
Heated orbital shaker or heating block[9]
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1 mg/mL): Accurately weigh a known amount of pure (E)-2-nonenal standard and dissolve it in methanol to prepare a primary stock solution. Store at 4°C in a tightly sealed amber vial.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with an appropriate solvent. For beer analysis, a 5% ethanol solution (pH adjusted to 4.5) is suitable.[2] For body odor analysis, standards can be spiked onto clean gauze.[3]
-
Calibration Curve: Construct a calibration curve by analyzing a range of standard concentrations (e.g., 0.02 to 4.0 µg/L for beer analysis or 1 to 50 ng for gauze samples).[3][6]
Sample Collection and Preparation
Method A: Biological Sample Collection (Gauze Wiping Method) [3]
-
Gently wipe the target skin area (e.g., forehead, back) with a pre-weighed 0.1 g dry gauze pad.
-
Immediately place the gauze pad into a headspace vial and seal it.
-
Store samples refrigerated until analysis to ensure stability.[8]
Method B: Liquid Sample Preparation (e.g., Beer) [6]
-
Degas the beer sample if necessary.
-
Pipette a precise volume (e.g., 5-10 mL) of the liquid sample into a headspace vial.
-
Add a magnetic stir bar if agitation is required during incubation. Seal the vial.
HS-SPME Procedure
The following is a generalized HS-SPME protocol; optimal conditions may vary based on the sample matrix and instrumentation.
-
Incubation/Equilibrium: Place the sealed vial into a heating block or autosampler incubator. Allow the sample to equilibrate at a set temperature (e.g., 50°C) for a specified time (e.g., 15 minutes).[2][6] Agitation may improve extraction efficiency.[6]
-
Extraction: Expose the SPME fiber (e.g., CAR/PDMS or PDMS/DVB) to the headspace above the sample.[3][6]
-
Extraction Time and Temperature: Maintain the extraction for a defined period (e.g., 45-90 minutes) at the incubation temperature (e.g., 50°C).[3][6]
-
Desorption: Retract the fiber and immediately introduce it into the GC injection port for thermal desorption.
Caption: Overall experimental workflow for (E)-2-nonenal analysis.
GC-MS Analysis
The following table summarizes typical GC-MS operating conditions. These should be optimized for the specific instrument in use.
| Parameter | Typical Value | Reference(s) |
| Gas Chromatograph (GC) | ||
| Column | DB-1, fused-silica capillary column (60 m x 0.25 mm i.d., 1.0 µm film thickness) | [3] |
| Injection Port Temp. | 230 °C | [3] |
| Carrier Gas | Helium at a constant flow of 1 mL/min | [3] |
| Split Ratio | 10:1 (can be adjusted based on concentration) | [3] |
| Oven Temperature Program | Hold at 190°C for 2 min, then ramp at 5°C/min to 230°C. | [3] |
| Mass Spectrometer (MS) | ||
| Ion Source Temp. | 230 °C | [3] |
| Ionization Mode | Electron Impact (EI) | [3] |
| Ionization Voltage | 70 eV | [3] |
| Scan Mode | Full Scan (m/z 40-150) for identification | [3] |
| SIM Mode Ions | m/z 55, 83, 111 (for quantification) | [2][3] |
Method Validation and Performance
The described HS-SPME-GC-MS method demonstrates excellent sensitivity, linearity, and precision for the analysis of (E)-2-nonenal.
| Parameter | Performance Metrics | Reference(s) |
| Linearity | ||
| Range (Gauze Samples) | 1 - 50 ng | [3][4] |
| Correlation Coefficient (r²) | > 0.991 | [3][4] |
| Range (Beer Samples) | 0.02 - 4.0 µg/L | [1][6] |
| Correlation Coefficient (r²) | > 0.999 | [1][6] |
| Limits of Detection (LOD) | ||
| Gauze Samples (S/N=3) | 22 pg | [3][4] |
| Beer Samples | 0.01 µg/L | [1][6] |
| Limits of Quantification (LOQ) | ||
| Gauze Samples (S/N=10) | 74 pg | [3] |
| Beer Samples | 0.02 µg/L | [1][6] |
| Precision (RSD) | 1.8 - 9.6 % (for gauze method validation points) | [3] |
| Accuracy (Recovery) | 96.5% (for beer samples spiked at 2.0 µg/L) | [1][6] |
Results and Discussion
Analysis using the specified GC-MS parameters will result in a chromatogram where (E)-2-nonenal is well-separated from other matrix components. The identity of the peak can be confirmed by comparing its retention time with that of a pure standard and by examining its mass spectrum. The full scan mass spectrum of (E)-2-nonenal is characterized by key fragment ions, with m/z 55, 83, and 111 being prominent and suitable for use in SIM mode for quantitative analysis.[3] The use of SIM mode significantly enhances the signal-to-noise ratio, allowing for the detection and quantification of (E)-2-nonenal at picogram to nanogram levels.[3]
Conclusion
The HS-SPME-GC-MS method described provides a simple, sensitive, and reliable tool for the quantitative analysis of (E)-2-nonenal in diverse and complex matrices such as biological secretions and beverages.[3][6] The non-invasive gauze wiping technique is particularly advantageous for clinical and dermatological studies.[3][4] The method's high sensitivity, demonstrated by low pg and µg/L detection limits, makes it an invaluable asset for quality control in the food and beverage industry, as well as for researchers investigating biomarkers of aging and oxidative stress.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Note: Quantification of Non-2-enal in Biological Fluids via HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal is an α,β-unsaturated aldehyde that is a product of lipid peroxidation of polyunsaturated fatty acids. Its presence and concentration in biological fluids can serve as a valuable biomarker for oxidative stress, which is implicated in a wide range of pathological conditions. Accurate and reliable quantification of this compound is crucial for understanding its role in disease and for the development of therapeutic interventions. This application note provides a detailed high-performance liquid chromatography (HPLC) protocol for the measurement of this compound in biological fluids, leveraging a pre-column derivatization technique to enhance detection and quantification.
Principle
Direct measurement of aldehydes like this compound by HPLC can be challenging due to their low UV absorbance and high reactivity. To overcome these limitations, this protocol employs a derivatization step using 2,4-dinitrophenylhydrazine (DNPH). DNPH reacts with the carbonyl group of this compound to form a stable 2,4-dinitrophenylhydrazone (DNPH) derivative. This derivative exhibits strong UV absorbance, allowing for sensitive detection by HPLC with a UV-Vis detector. The workflow involves sample preparation to remove interfering substances, derivatization, and subsequent separation and quantification by reverse-phase HPLC.
Experimental Workflow
Caption: Experimental workflow for this compound measurement.
Derivatization Reaction
Caption: Derivatization of this compound with DNPH.
Detailed Experimental Protocols
Reagents and Materials
-
This compound standard
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Trichloroacetic acid (TCA)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Pentane or Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Biological fluid (plasma, serum, tissue homogenate)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
HPLC system with UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation
For Plasma or Serum:
-
Collect blood with an appropriate anticoagulant (e.g., heparin, EDTA) for plasma, or without for serum.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C.
-
To 200 µL of plasma or serum in a centrifuge tube, add 200 µL of ice-cold 20% TCA.
-
Vortex thoroughly for 30 seconds.
-
Incubate on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant for the derivatization step.
For Tissue Homogenates:
-
Homogenize the tissue in ice-cold phosphate-buffered saline (PBS) or a suitable buffer.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
Proceed with protein precipitation as described for plasma/serum.
Standard Preparation
-
Prepare a stock solution of this compound in acetonitrile.
-
Create a series of working standards by serial dilution of the stock solution with acetonitrile to cover the expected concentration range in the biological samples.
-
Derivatize the standards alongside the samples as described below.
Derivatization Procedure
-
Prepare a DNPH solution (e.g., 1 mg/mL) in acetonitrile containing a small amount of concentrated HCl as a catalyst.
-
To the supernatant from the sample preparation step (or the standard solutions), add an equal volume of the DNPH solution.
-
Vortex and incubate at room temperature for 1 hour, protected from light.
Extraction of DNPH Derivatives
-
Add 1 mL of pentane or hexane to the derivatized sample.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction step one more time and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100-200 µL) of the HPLC mobile phase.
HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water is often used. A typical starting condition is 60:40 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV-Vis detector at 360-365 nm.[1]
-
Column Temperature: 30-40°C.[2]
Data Presentation
The following tables summarize typical HPLC conditions and method validation parameters reported in the literature for the analysis of DNPH-derivatized aldehydes. These values can serve as a starting point for method development and validation for this compound.
Table 1: Typical HPLC Parameters for Aldehyde-DNPH Analysis
| Parameter | Value |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 360-365 nm |
| Column Temperature | 30-40 °C |
| Injection Volume | 10-20 µL |
Table 2: Representative Method Validation Parameters
| Parameter | Typical Range |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | pmol range |
| Limit of Quantification (LOQ) | pmol to nmol range |
| Recovery | > 90% |
| Precision (RSD%) | < 10% |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in biological fluids using HPLC with pre-column derivatization. The method is sensitive, specific, and can be readily implemented in a research or clinical laboratory setting. Proper validation of the method is essential to ensure accurate and reliable results. This protocol serves as a robust foundation for researchers investigating the role of lipid peroxidation and oxidative stress in various physiological and pathological processes.
References
Enhancing Analytical Sensitivity of Non-2-enal: A Guide to Derivatization Techniques
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
The accurate quantification of (E)-2-nonenal, a volatile aldehyde associated with oxidative stress and off-flavors, is crucial in various fields, from biomedical research to food quality control. Due to its inherent volatility and often low concentrations in complex matrices, direct analysis can be challenging. Chemical derivatization is a powerful strategy employed to enhance the analytical sensitivity and selectivity for Non-2-enal. This process modifies the analyte to improve its chromatographic behavior and detector response.
This document provides detailed application notes and protocols for the most common and effective derivatization techniques for this compound analysis, primarily focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride (PFBHA) Derivatization for GC-MS Analysis
PFBHA is a highly effective derivatizing agent for carbonyl compounds, including this compound, prior to GC-MS analysis.[1][2] The reaction involves the formation of a stable oxime derivative, which is less volatile and more amenable to gas chromatographic separation. The pentafluorobenzyl group introduces a highly electron-capturing moiety, significantly enhancing the sensitivity of detection, particularly with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry.[2][3]
Advantages of PFBHA Derivatization:
-
High Reactivity: PFBHA reacts quantitatively with aldehydes.[3]
-
Enhanced Sensitivity: The resulting PFB-oxime derivatives provide excellent sensitivity, with detection limits in the femtomole range.[2]
-
Improved Chromatography: The derivatives are thermally stable and exhibit good chromatographic properties.[3]
-
Versatility: The method can be applied to a wide range of aldehydes in various matrices, including biological samples and water.[1][4]
This protocol combines on-fiber derivatization with HS-SPME for a streamlined and sensitive analysis of this compound in liquid samples.[1][4]
Materials:
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
SPME fiber assembly with a suitable coating (e.g., polydimethylsiloxane/divinylbenzene, PDMS/DVB)[3][4]
-
Headspace vials (20 mL) with magnetic crimp caps
-
Heating block or water bath
-
GC-MS system
Procedure:
-
Preparation of PFBHA Solution: Prepare a 10 mg/mL solution of PFBHA in high-purity water.
-
Sample Preparation: Place 5 mL of the liquid sample (e.g., plasma, cell culture media, beverage) into a 20 mL headspace vial.
-
Internal Standard: Add an appropriate internal standard (e.g., deuterated this compound) to the sample.
-
On-Fiber Derivatization:
-
Expose the SPME fiber to the headspace of the PFBHA solution for 10 minutes to load the derivatizing agent.
-
Retract the fiber and insert it into the headspace of the sample vial.
-
-
Extraction and Derivatization: Expose the PFBHA-loaded fiber to the headspace of the sample at 50°C for 30-60 minutes with agitation.[5] During this time, volatile this compound will partition into the fiber coating and react with PFBHA to form the oxime derivative.
-
GC-MS Analysis:
-
Immediately after extraction, desorb the derivatized analyte in the GC injection port at a temperature of 250-280°C for 2-5 minutes.
-
Separate the analytes on a suitable capillary column (e.g., DB-5ms).
-
Detect the PFBHA-oxime of this compound using the mass spectrometer, typically in selected ion monitoring (SIM) mode for maximum sensitivity.
-
2,4-Dinitrophenylhydrazine (DNPH) Derivatization for HPLC-UV Analysis
DNPH is a classic and widely used derivatization reagent for carbonyl compounds.[6][7][8] The reaction forms a stable 2,4-dinitrophenylhydrazone derivative that can be readily detected by UV-Vis spectrophotometry at wavelengths between 340 and 380 nm.[6] This method is robust and suitable for a variety of sample types, including air and water samples.[9][10]
Advantages of DNPH Derivatization:
-
Strong Chromophore: The DNPH moiety provides a strong UV absorbance, enabling sensitive detection.[6]
-
Stable Derivatives: The resulting hydrazones are stable and can be easily extracted and concentrated.[6]
-
Established Methodology: Numerous standard methods (e.g., EPA methods) are based on DNPH derivatization.[11]
This protocol is suitable for the analysis of this compound in aqueous samples.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (typically in acidified acetonitrile)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
Procedure:
-
Sample pH Adjustment: Adjust the pH of the aqueous sample to approximately 3-4 with a suitable acid.
-
Derivatization: Add an excess of the DNPH solution to the sample. Allow the reaction to proceed at room temperature for at least 1 hour, protected from light.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with acetonitrile followed by water.
-
Load the derivatized sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
-
Elute the DNPH-hydrazone derivatives with acetonitrile.
-
-
Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
HPLC-UV Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the derivatives on a C18 reversed-phase column using a gradient of acetonitrile and water.
-
Detect the this compound-DNPH derivative at approximately 360 nm.
-
Dansylhydrazine Derivatization for HPLC-Fluorescence Analysis
Dansylhydrazine is a fluorescent labeling reagent that reacts with carbonyl compounds to form highly fluorescent hydrazones. This derivatization significantly enhances the sensitivity and selectivity of detection when using a fluorescence detector.[12]
Advantages of Dansylhydrazine Derivatization:
-
High Sensitivity: Fluorescence detection provides very low detection limits.[13]
-
High Selectivity: The derivatization is specific for carbonyl compounds.[13]
-
Suitability for Complex Matrices: The high sensitivity and selectivity make it suitable for analyzing this compound in complex biological samples.
Materials:
-
Dansylhydrazine solution (in a suitable solvent like ethanol or acetonitrile)
-
Trichloroacetic acid (TCA)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Preparation: For biological samples, deproteinization may be necessary. This can be achieved by adding an equal volume of 10% TCA to the sample, vortexing, and centrifuging to precipitate proteins.
-
Derivatization:
-
To the supernatant (or the sample if deproteinization is not required), add the dansylhydrazine solution.
-
Add a small amount of acid (e.g., HCl) to catalyze the reaction.
-
Heat the mixture at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes), protected from light.
-
-
HPLC-Fluorescence Analysis:
-
After cooling, the reaction mixture can be directly injected into the HPLC system or subjected to a cleanup step (e.g., SPE) if necessary.
-
Separate the dansylhydrazone derivatives on a C18 reversed-phase column.
-
Detect the fluorescent derivative using an excitation wavelength of approximately 340 nm and an emission wavelength of about 525 nm.
-
Data Presentation
The following table summarizes the reported limits of detection (LOD) and quantification (LOQ) for aldehydes using the described derivatization techniques. Note that these values can vary depending on the specific analyte, sample matrix, and instrumental setup.
| Derivatization Reagent | Analytical Technique | Analyte | LOD | LOQ | Reference |
| PFBHA | GC-NICIMS | Aldehydes (general) | 50-100 fmol | - | [2] |
| PFBHA | GC-MS | (E)-2-nonenal | 0.01 µg/L | 0.02 µg/L | [5] |
| DNPH | HPLC-UV | Aldehydes (general) | - | 70-250 ng/mL | [14] |
| Dansylhydrazine | HPLC-Fluorescence | 4-Hydroxy-2-nonenal | 0.06 µM | - | [15] |
| No Derivatization | HS-SPME-GC-MS | (E)-2-nonenal | 0.01 µg/L | 0.02 µg/L | [5][16] |
Mandatory Visualizations
Caption: Workflow for this compound analysis using PFBHA derivatization with HS-SPME-GC-MS.
Caption: Workflow for this compound analysis using DNPH derivatization with SPE-HPLC-UV.
Caption: Chemical derivatization reactions of this compound for enhanced analytical sensitivity.
References
- 1. A simple, rapid and sensitive method for determination of aldehydes in human blood by gas chromatography/mass spectrometry and solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aldehydes and other lipid peroxidation products in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 4. Determination of aldehydes in drinking water using pentafluorobenzylhydroxylamine derivatization and solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. iomcworld.com [iomcworld.com]
- 8. agilent.com [agilent.com]
- 9. youngin.com [youngin.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Determination of carbohydrates as their dansylhydrazine derivatives by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Determination of 4-hydroxy-2-nonenal in serum by high-performance liquid chromatography with fluorescence detection after pre-column derivatization using 4-(N,N-dimethylaminosulfonyl)-7-hydrazino-2, 1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Antibody-Based Detection of 4-Hydroxynonenal (4-HNE)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxynonenal (4-HNE) is a highly reactive α,β-unsaturated aldehyde generated during the oxidative degradation of ω-6 polyunsaturated fatty acids in cellular membranes.[1] It is a well-established biomarker of oxidative stress and lipid peroxidation, implicated in a multitude of pathological conditions including cardiovascular diseases, neurodegenerative disorders, and cancer.[2] 4-HNE readily forms covalent adducts with proteins, primarily at cysteine, histidine, and lysine residues, altering their structure and function.[1][2] These modifications can disrupt critical cellular signaling pathways.[2] Consequently, the accurate detection and quantification of 4-HNE protein adducts in biological samples are crucial for understanding disease pathogenesis and for the development of novel therapeutic strategies. This document provides detailed application notes and protocols for the immunochemical detection of 4-HNE using antibody-based assays.
Signaling Pathways Involving 4-HNE
4-HNE is not merely a marker of cellular damage but also an active signaling molecule that can modulate various cellular pathways, often in a concentration-dependent manner.[3][4] It has been shown to influence key signaling cascades involved in inflammation, apoptosis, and cellular antioxidant responses.[4][5]
Below is a diagram illustrating the central role of 4-HNE in modulating key signaling pathways.
Antibody-Based Assay Platforms
Several immunochemical methods are available for the detection and quantification of 4-HNE protein adducts. The choice of assay depends on the research question, sample type, and desired output (qualitative vs. quantitative).
| Assay Type | Principle | Applications | Advantages | Limitations |
| ELISA | Competitive or sandwich immunoassay for quantitative detection in liquid samples.[6][7] | Serum, plasma, cell culture supernatants, tissue homogenates.[6][7] | High sensitivity, high throughput, quantitative.[6] | Provides total 4-HNE levels, no spatial information. |
| Western Blot | Immunodetection of 4-HNE modified proteins separated by molecular weight.[8] | Cell lysates, tissue homogenates.[8] | Identifies specific proteins modified by 4-HNE, provides molecular weight information.[9] | Semi-quantitative, lower throughput. |
| IHC | In situ detection of 4-HNE adducts in tissue sections.[2][10] | Formalin-fixed, paraffin-embedded (FFPE) or frozen tissue sections.[10] | Provides spatial localization of oxidative damage within tissue architecture.[2][11] | Primarily qualitative/semi-quantitative, requires image analysis for quantification. |
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline for a competitive ELISA, a common format for 4-HNE detection kits.[6]
Experimental Workflow for 4-HNE Competitive ELISA
Materials:
-
4-HNE ELISA Kit (e.g., RayBiotech, Abcam, Elabscience)[6][7]
-
Microplate reader capable of measuring absorbance at 450 nm[6]
-
Precision pipettes and tips[6]
-
Graduated cylinders[6]
-
Distilled or deionized water
-
Tubes for sample and standard dilutions[6]
-
Orbital shaker[6]
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the kit manufacturer's instructions.[6] It is recommended to run all samples and standards in duplicate.[7]
-
Sample/Standard Addition: Add 50 µL of each standard and sample to the appropriate wells of the 4-HNE-coated microplate.[6]
-
Initial Incubation: Incubate for 10 minutes at room temperature.[6]
-
Primary Antibody Addition: Add 50 µL of diluted anti-4-HNE antibody to each well (except the blank).[6]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[6]
-
Washing: Aspirate the contents of the wells and wash each well 5 times with 1X Wash Buffer.[6]
-
Secondary Antibody Addition: Add 100 µL of the HRP-conjugated secondary antibody solution to each well.[6]
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.[6]
-
Washing: Repeat the wash step as in step 6.[6]
-
Substrate Addition: Add 100 µL of TMB One-Step Substrate Reagent to each well.[6]
-
Development: Incubate for 2-10 minutes at room temperature in the dark.[6]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.[6]
-
Absorbance Reading: Immediately read the absorbance at 450 nm using a microplate reader.[6]
-
Data Analysis: Calculate the concentration of 4-HNE in the samples by referring to the standard curve, typically using a four-parameter logistic regression model.[6] The optical density is inversely proportional to the amount of 4-HNE.
Quantitative Data from Commercial ELISA Kits:
| Kit Provider | Sensitivity | Detection Range | Sample Types |
| RayBiotech | ~0.363 ng/mL[6] | Not specified | Serum, plasma, cell supernatant, urine[6] |
| Elabscience | 0.38 ng/mL[7] | 0.63–40 ng/mL[7] | Serum, plasma, other biological fluids[7] |
| Abcam (ab287803) | 18.75 pg/mL | 31.25-2000 pg/mL[12] | Plasma, tissue homogenate, serum, other biological fluids |
Western Blotting
This protocol provides a general procedure for the detection of 4-HNE modified proteins in cell or tissue lysates.[9]
Materials:
-
Tissue or cell lysates
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or 3% BSA in TBST)
-
Primary antibody: Anti-4-HNE antibody (e.g., Abcam ab46545)
-
HRP-conjugated secondary antibody
-
ECL substrate kit
-
Imaging system
Procedure:
-
Sample Preparation: Mix 10-50 µg of protein lysate with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the proteins on an SDS-PAGE gel.[9]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the anti-4-HNE primary antibody (e.g., at a 1:1000 to 1:3000 dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three to four times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: The intensity of the bands corresponding to 4-HNE-modified proteins can be quantified using densitometry software and normalized to a loading control like beta-actin.[9]
Immunohistochemistry (IHC)
This protocol describes the in situ detection of 4-HNE protein adducts in tissue sections.[2][10]
Materials:
-
FFPE or frozen tissue sections on slides
-
Xylene and graded ethanol series[10]
-
Antigen retrieval solution (e.g., 10mM citrate buffer, pH 6.0), if required[10]
-
Blocking serum (from the same species as the secondary antibody)[10]
-
Primary antibody: Anti-4-HNE antibody (e.g., clone HNEJ-2)[10]
-
Biotinylated secondary antibody[10]
-
Avidin-Biotin Complex (ABC) reagent[10]
-
Substrate-chromogen system (e.g., DAB or BCIP/NBT)[10]
-
Counterstain (e.g., hematoxylin)
-
Mounting medium[2]
Procedure:
-
Deparaffinization and Rehydration: For FFPE sections, deparaffinize in xylene and rehydrate through a graded series of ethanol to water.[10]
-
Antigen Retrieval (if necessary): For formalin-fixed tissues, perform heat-induced epitope retrieval. For example, boil slides in 10mM citrate buffer (pH 6.0) for 5 minutes.[10] Note: Bouin's solution fixation may not require antigen retrieval.[10]
-
Blocking: Block non-specific binding by incubating the sections with normal serum for 30-60 minutes.[10]
-
Primary Antibody Incubation: Apply the anti-4-HNE primary antibody (e.g., 10-20 µg/mL) and incubate overnight at 4°C.[10]
-
Washing: Wash slides with buffer (e.g., PBS or TBS).
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate for 40 minutes at room temperature.[10]
-
Washing: Repeat the washing step.
-
ABC Method: Apply the avidin-biotin-alkaline phosphatase or peroxidase complex and incubate for 40 minutes at room temperature.[10]
-
Washing: Repeat the washing step.
-
Staining: Add the substrate-chromogen solution and incubate until the desired color intensity develops.[10]
-
Counterstaining: Lightly counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series, clear in xylene, and coverslip with a permanent mounting medium.[2]
-
Analysis: Examine the slides under a microscope. The staining intensity and distribution of 4-HNE can be scored semi-quantitatively or quantified using digital image analysis software.[11]
Antibody Specificity Control: To ensure the specificity of the anti-4-HNE antibody, a competitive blocking experiment is recommended.[2]
Conclusion
Antibody-based assays are indispensable tools for the detection and quantification of 4-HNE, a key biomarker of oxidative stress. The choice between ELISA, Western Blot, and IHC depends on the specific research goals, with ELISA providing high-throughput quantitative data, Western Blotting identifying specific protein targets of 4-HNE modification, and IHC revealing the spatial distribution of oxidative damage within tissues. Adherence to optimized protocols and the inclusion of appropriate controls are critical for generating reliable and reproducible data in the study of 4-HNE-mediated pathology and the evaluation of therapeutic interventions.
References
- 1. 4-Hydroxynonenal - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. 4-hydroxynonenal-mediated signaling and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunomodulatory effects of 4-hydroxynonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. raybiotech.com [raybiotech.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. appliedbiomics.com [appliedbiomics.com]
- 9. Western blot analysis for 4-hydroxy-2-nonenal (HNE)-modified proteins in paraquat-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemical detection of 4-HNE(4-hydoxy-2-nonenal): JaICA's OXIDATIVE STRESS PROTOCOLS [jaica.com]
- 11. 4-HNE Immunohistochemistry and Image Analysis for Detection of Lipid Peroxidation in Human Liver Samples Using Vitamin E Treatment in NAFLD as a Proof of Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
Application Notes and Protocols for Intracellular Non-2-enal Imaging using Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-2-enal (HNE), a reactive α,β-unsaturated aldehyde, is a significant biomarker of lipid peroxidation and oxidative stress. Elevated intracellular levels of HNE are implicated in a range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The ability to visualize and quantify intracellular HNE provides a powerful tool for understanding disease mechanisms and for the development of novel therapeutics. This document provides detailed application notes and protocols for the use of fluorescent probes in the detection and imaging of intracellular HNE. While specific probes exclusively validated for this compound are still emerging, the principles and protocols outlined here are based on well-established fluorescent probes for the structurally and functionally similar molecule, 4-hydroxy-2-nonenal (HNE), and can be adapted accordingly.
Principle of Detection
The most effective fluorescent probes for detecting α,β-unsaturated aldehydes like HNE and this compound operate on a "turn-on" fluorescence mechanism. This mechanism is often based on the Michael addition reaction, where a nucleophilic portion of the probe reacts with the electrophilic β-carbon of the aldehyde. This reaction leads to a conformational or electronic change in the fluorophore, resulting in a significant increase in fluorescence intensity. This high signal-to-noise ratio allows for sensitive detection of the analyte in complex biological environments.
Available Fluorescent Probes for α,β-Unsaturated Aldehydes
Several fluorescent probes have been developed for the detection of HNE and other reactive aldehydes. These can be categorized based on their reactive moiety and fluorophore. A promising design strategy involves using 2-aminothiophenol as a selective trigger for aldehydes, which upon reaction forms a dihydrobenzothiazole, activating a fluorescent response.[1] The choice of fluorophore can be tuned to achieve desired excitation and emission wavelengths across the visible to near-infrared spectrum.[1]
Quantitative Data of Representative Probes
Summarized below are the key photophysical and performance characteristics of representative fluorescent probes and biosensors developed for HNE and this compound. This data is crucial for selecting the appropriate probe for a specific application and imaging setup.
| Probe/Sensor Name | Target Analyte | Detection Mechanism | Excitation (nm) | Emission (nm) | Quantum Yield (Φ) | Limit of Detection (LOD) | Reference |
| FHNE | HNE | Not specified | - | - | - | - | [2] |
| ALDH Bio-sniffer | trans-2-Nonenal | Enzymatic (NAD(P)H fluorescence) | 340 | 490 | - | 0.23 ppm (gas-phase) | [3][4][5] |
| ER1 Bio-sniffer | trans-2-Nonenal | Enzymatic (NAD(P)H fluorescence) | 340 | 490 | - | - | [4][5] |
| NAL2HNEf | HNE-lysine adduct | Fluorophore formation | 360 | 430 | - | - | [6][7] |
| Tunable Probes | Aldehydes | 2-aminothiophenol reaction | Visible to NIR | Visible to NIR | High | - | [1] |
Note: Quantitative photophysical data for specific this compound small molecule fluorescent probes is limited in the current literature. The data for the ALDH and ER1 bio-sniffers are for gas-phase detection but indicate the potential for high sensitivity. The NAL2HNEf data is for a fluorescent adduct formed from HNE and lysine.
Signaling Pathways Involving this compound/HNE
Intracellular accumulation of this compound and HNE can trigger various signaling pathways, primarily related to oxidative stress and apoptosis. Understanding these pathways is critical for interpreting the biological consequences of HNE presence.
References
- 1. Tunable fluorescent probes for detecting aldehydes in living systems - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of (E)-9-(1-pyrenyl)-4-hydroxythis compound, a fluorescent probe of the (E)-4-hydroxythis compound with retained biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Structural characterization and immunochemical detection of a fluorophore derived from 4-hydroxy-2-nonenal and lysine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural characterization and immunochemical detection of a fluorophore derived from 4-hydroxy-2-nonenal and lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Non-2-enal as a Diagnostic Biomarker for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's disease (AD) and Parkinson's disease (PD), are characterized by the progressive loss of structure and function of neurons. A key pathological feature in many of these disorders is oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates. This imbalance leads to widespread cellular damage, including the peroxidation of lipids in neuronal membranes.
Lipid peroxidation generates a variety of reactive aldehydes, among which α,β-unsaturated aldehydes are particularly cytotoxic. While 4-hydroxy-2-nonenal (HNE) is a well-studied by-product of lipid peroxidation implicated in the pathology of several neurodegenerative diseases, its less-substituted counterpart, non-2-enal, is emerging as a potential biomarker of interest.[1][2] this compound is a volatile organic compound known to be produced via the oxidative degradation of omega-7 unsaturated fatty acids and is associated with age-related changes in body odor.[3][4] Recent research into the unique scent associated with Parkinson's disease has highlighted the potential of volatile compounds in sebum as non-invasive diagnostic markers. This has opened a new avenue for investigating this compound as a potential diagnostic biomarker for neurodegenerative diseases, particularly those with a distinct olfactory signature or significant oxidative stress component.
This document provides an overview of the potential application of this compound as a diagnostic biomarker, detailed protocols for its quantification, and a hypothesized signaling pathway for its neurotoxic effects.
Application Note: this compound in Sebum as a Potential Non-Invasive Biomarker for Parkinson's Disease
Area of Application: Early-stage screening and diagnostic aid for neurodegenerative diseases, with a primary focus on Parkinson's Disease.
Principle: Parkinson's disease is associated with non-motor symptoms, including dermatological changes like seborrhea (overproduction of sebum).[5][6] It is hypothesized that the altered metabolic state and increased oxidative stress in Parkinson's disease lead to a unique profile of volatile organic compounds (VOCs) in sebum. This compound, a product of lipid peroxidation, is a candidate VOC that may be elevated in the sebum of individuals with Parkinson's disease. Its detection and quantification could serve as a non-invasive method for early disease detection and monitoring.
Proposed Study for Quantitative Analysis:
Due to the nascent stage of research in this specific area, quantitative data comparing this compound levels across different neurodegenerative diseases are not yet available. The following table outlines a proposed study design to generate this crucial data.
| Parameter | Description |
| Study Objective | To quantify and compare the levels of this compound in the sebum of Parkinson's disease patients, Alzheimer's disease patients, and healthy controls. |
| Subject Cohorts | - Parkinson's Disease (n=50, early-stage, drug-naïve) - Alzheimer's Disease (n=50, mild cognitive impairment stage) - Age-matched Healthy Controls (n=50) |
| Biological Sample | Sebum collected from the upper back using non-invasive swabbing. |
| Primary Analytical Method | Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS). |
| Key Measurements | - Absolute concentration of this compound (ng/sample). - Correlation of this compound levels with disease severity scores (e.g., UPDRS for PD, MMSE for AD). |
| Expected Outcomes | - Establishment of a baseline range for this compound in healthy, aging individuals. - Determination if this compound levels are significantly elevated in the sebum of Parkinson's disease and/or Alzheimer's disease patients compared to controls. - Assessment of the diagnostic potential (sensitivity and specificity) of sebum this compound as a biomarker. |
Experimental Protocols
Protocol 1: Non-Invasive Sebum Sample Collection
This protocol describes a standardized method for collecting sebum from the upper back of human subjects.
Materials:
-
Sterile medical-grade cotton gauze pads
-
70% Isopropyl alcohol wipes
-
Sterile, airtight, and inert sample collection vials
-
Forceps
-
Gloves
Procedure:
-
Subject Preparation: Instruct the subject to avoid washing the upper back area with soap or applying any lotions or creams for 24 hours prior to sample collection.
-
Site Preparation: The sample collection will be from the upper back, between the scapulae. This area is known for a high density of sebaceous glands.
-
Sampling:
-
Wear gloves to prevent contamination.
-
Gently wipe the collection area with a sterile gauze pad using a standardized pressure and pattern (e.g., a 5x5 cm square, wiped back and forth 10 times).
-
Using sterile forceps, fold the gauze pad and place it into a pre-labeled, sterile collection vial.
-
-
Storage: Seal the vial immediately and store it at -80°C until analysis to prevent the degradation of volatile compounds.
Protocol 2: Quantification of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol details the analytical procedure for the quantification of this compound from collected sebum samples.
Materials and Equipment:
-
GC-MS system with a mass selective detector
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Heated agitator for SPME
-
Headspace vials with septa
-
This compound standard for calibration curve
-
Internal standard (e.g., d17-nonenal)
-
Helium carrier gas (high purity)
Procedure:
-
Sample Preparation:
-
Transfer the sebum-containing gauze from the collection vial to a 20 mL headspace vial.
-
Spike the sample with a known concentration of the internal standard.
-
Immediately seal the vial with a septum cap.
-
-
HS-SPME Extraction:
-
Place the vial in the heated agitator.
-
Incubation/Equilibration: Incubate the sample at a controlled temperature (e.g., 60°C) for a set time (e.g., 20 minutes) to allow volatile compounds to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the same temperature to adsorb the volatile analytes.
-
-
GC-MS Analysis:
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes onto the GC column.
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile compounds. A typical program might be: hold at 40°C for 2 minutes, then ramp to 250°C at 10°C/min.
-
Mass Spectrometry Detection: Operate the mass spectrometer in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and specificity. The characteristic ions for this compound (m/z 41, 55, 70, 84, 98, 140) should be monitored.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of the this compound standard with the internal standard.
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Mandatory Visualizations
References
- 1. Molecular mechanisms of the conjugated alpha,beta-unsaturated carbonyl derivatives: relevance to neurotoxicity and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Analysis of the trend of volatile compounds by HS-SPME-GC-MS and the main factors affecting the formation of rancid odor during the oxidation process of infant nutrition package - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Volatile Biomarkers of Parkinson’s Disease from Sebum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. 4-Oxo-2-nonenal is both more neurotoxic and more protein reactive than 4-hydroxy-2-nonenal - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Non-2-enal Cytotoxicity in Vitro Cell Culture Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-2-enal (T2E) is an α,β-unsaturated aldehyde that arises from the lipid peroxidation of polyunsaturated fatty acids. It is recognized as a contributor to the characteristic off-flavor in aged beer and has been identified as a marker associated with the aging process in humans. As a reactive aldehyde, T2E can form adducts with biological macromolecules, leading to cellular damage. Understanding the cytotoxic mechanisms of T2E is crucial for toxicology, food science, and research into age-related diseases. This document provides detailed application notes and protocols for utilizing in vitro cell culture models to study the cytotoxicity of this compound.
Recommended In Vitro Cell Culture Models
A variety of cell lines can be employed to investigate the cytotoxic effects of this compound, depending on the research focus. The choice of cell line can influence the observed toxicity due to differences in metabolic capacities and signaling pathways.
Commonly Used Cell Lines:
-
Murine Fibroblast L929 Cells: A robust and widely used cell line for general cytotoxicity screening.
-
Human Lung Adenocarcinoma A549 Cells: Relevant for studying the effects of inhaled or systemic toxins.
-
Human Erythroleukemia K562 Cells: A suspension cell line useful for genotoxicity and apoptosis studies.
-
Human Keratinocytes: Primary cells or cell lines (e.g., HaCaT) are relevant for studying dermal exposure and age-related skin changes.
-
Chinese Hamster Fibroblast HA-1 Cells: A well-characterized fibroblast cell line used in toxicology studies.
Data Presentation: Quantitative Cytotoxicity Data for this compound
The following tables summarize the available quantitative data on the cytotoxic and genotoxic effects of this compound in various cell lines.
| Cell Line | Assay | Endpoint | Concentration | Result | Reference |
| L929 (Murine Fibroblast) | Cytotoxicity Assay | 50% cell destruction | 95-125 µg/mL | - | [1] |
| A549 (Human Lung Carcinoma) | Cytotoxicity Assay | 50% cell destruction | 95-125 µg/mL | - | [1] |
| K562 (Human Erythroleukemia) | Apoptosis Assay | Apoptotic cells | Not Specified | 168.67 ± 37.28 per 1000 cells | [1][2] |
| K562 (Human Erythroleukemia) | Micronucleus Assay | Micronuclei formation | Not Specified | 62 ± 8.64 per 1000 cells | [1][2] |
| Human Keratinocytes | Viability Assay | Cell Viability | 10 µM | 60% reduction | [3] |
Experimental Protocols
Detailed methodologies for key experiments to assess this compound cytotoxicity are provided below.
Protocol 1: MTT Assay for Cell Viability
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound (T2E) stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Prepare serial dilutions of T2E in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the T2E dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for T2E) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Protocol 2: LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound (T2E) stock solution
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells and treat with T2E as described in the MTT assay protocol (Steps 1-5).
-
Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound (T2E) stock solution
-
Annexin V-FITC/PI Apoptosis Detection Kit (commercially available)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with T2E for the desired time.
-
Harvest the cells, including both adherent and floating cells. For adherent cells, use trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 200-300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.
Materials:
-
96-well black, clear-bottom cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound (T2E) stock solution
-
DCFH-DA stock solution (10 mM in DMSO)
-
H₂O₂ (positive control)
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
Remove the culture medium and wash the cells once with warm serum-free medium or PBS.
-
Prepare a working solution of DCFH-DA (e.g., 10-20 µM) in serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C.
-
Remove the DCFH-DA solution and wash the cells twice with warm serum-free medium or PBS.
-
Add the T2E dilutions (and H₂O₂ as a positive control) to the respective wells.
-
Measure the fluorescence intensity immediately (for kinetic reading) or after a specific incubation period (e.g., 1-4 hours) using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.
-
Alternatively, visualize and capture images using a fluorescence microscope.
Protocol 5: Glutathione (GSH) Assay
This assay measures the level of intracellular glutathione, a key antioxidant that can be depleted by reactive aldehydes like T2E.
Materials:
-
6-well or 12-well cell culture plates
-
Selected cell line
-
Complete culture medium
-
This compound (T2E) stock solution
-
Glutathione assay kit (commercially available, e.g., based on DTNB - Ellman's reagent)
-
Microplate reader
Procedure:
-
Seed cells in 6-well or 12-well plates and treat with T2E for the desired duration.
-
Harvest the cells by scraping or trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Lyse the cells according to the protocol provided with the glutathione assay kit. This often involves a deproteinization step.
-
Prepare a standard curve using the GSH standard provided in the kit.
-
Add the cell lysates and standards to a 96-well plate.
-
Add the reaction reagents from the kit (which typically include DTNB and glutathione reductase) to each well.
-
Incubate the plate as per the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (usually 405-415 nm).
-
Calculate the GSH concentration in the samples based on the standard curve and normalize to the protein concentration of the cell lysate.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity assessment of this compound.
Hypothesized Signaling Pathway for this compound Induced Cytotoxicity
Disclaimer: The following pathway is based on the known mechanisms of the structurally related and more extensively studied lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE). Direct evidence for this compound activating these specific pathways requires further investigation.
Caption: Hypothesized signaling cascade for this compound-induced apoptosis.
References
Application Notes and Protocols for Animal Models of 4-Hydroxy-2-nonenal-Induced Pathologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-hydroxy-2-nonenal (HNE), a primary and highly reactive byproduct of omega-6 polyunsaturated fatty acid peroxidation, is a well-established biomarker of oxidative stress.[1][2] Its accumulation is implicated in the pathogenesis of a wide range of diseases, including cardiovascular, neurodegenerative, and chronic inflammatory disorders.[3] HNE exerts its cytotoxic effects primarily through the formation of covalent adducts with proteins, lipids, and nucleic acids, leading to cellular dysfunction and the activation of pro-inflammatory signaling pathways.[4][5] This document provides detailed application notes and protocols for utilizing animal models to study HNE-induced pathologies, with a focus on systemic inflammation, chronic obstructive pulmonary disease (COPD), and neurodegenerative diseases.
I. Animal Models of HNE-Induced Systemic Inflammation and Coagulation
A common approach to studying the systemic effects of HNE involves its direct administration to rodents, typically mice. This model is useful for investigating acute inflammatory responses, endothelial dysfunction, and coagulopathies.
Experimental Protocol: Intraperitoneal Administration of HNE in Mice
This protocol is adapted from studies investigating HNE-induced inflammation and thrombosis.[1]
Materials:
-
4-hydroxy-2-nonenal (HNE)
-
Saline solution (sterile, 0.9% NaCl)
-
C57BL/6J mice (male, 8-12 weeks old)
-
Syringes and needles for intraperitoneal injection
-
Equipment for blood collection (e.g., submandibular vein puncture)
-
ELISA kits for cytokine and thrombin-antithrombin (TAT) complex measurement
-
Flow cytometer for blood cell analysis
Procedure:
-
Animal Acclimatization: House C57BL/6J mice in a controlled environment for at least one week prior to the experiment, with ad libitum access to food and water.
-
HNE Preparation: Prepare a stock solution of HNE. On the day of the experiment, dilute the HNE stock solution in sterile saline to the desired final concentration. A commonly used dose is 10 mg/kg body weight.[1]
-
Administration: Administer the HNE solution or a saline vehicle control to the mice via intraperitoneal (IP) injection.
-
Monitoring and Sample Collection:
-
At 4 and 24 hours post-injection, collect blood via submandibular vein puncture into citrate anticoagulant.[1]
-
Separate plasma by centrifugation for subsequent analysis.
-
-
Endpoint Analysis:
-
Inflammation: Measure plasma levels of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and CXCL1 using specific ELISA kits.[1]
-
Coagulation: Quantify plasma levels of thrombin-antithrombin (TAT) complexes using an ELISA kit to assess intravascular coagulation.[1]
-
Cellular Response: Analyze whole blood using a flow cytometer to determine changes in neutrophil and monocyte counts.[1]
-
Quantitative Data Summary
The following table summarizes representative quantitative data from a study using the protocol described above.[1]
| Parameter Measured | Control (Saline) | HNE (10 mg/kg) at 4 hours | HNE (10 mg/kg) at 24 hours |
| Plasma IL-6 (pg/mL) | Undetectable | ~1500 | Not Reported |
| Plasma CXCL1 (pg/mL) | Undetectable | ~4000 | Not Reported |
| Plasma TAT complexes (ng/mL) | ~10 | ~50 | ~120 |
| Blood Neutrophil Count (x10³/µL) | ~1.5 | ~4.5 | Not Reported |
| Blood Monocyte Count (x10³/µL) | ~0.4 | ~1.0 | Not Reported |
Data are approximate values extracted from graphical representations in the source publication and are intended for illustrative purposes.
Signaling Pathway: HNE-Induced NF-κB Activation
HNE is known to activate the NF-κB signaling pathway, a key regulator of inflammation.[6] This activation leads to the transcription of pro-inflammatory genes.
Caption: HNE-induced activation of the NF-κB signaling pathway.
II. HNE in Animal Models of Chronic Obstructive Pulmonary Disease (COPD)
In the context of COPD, HNE is typically not the inducing agent but rather a key mediator and biomarker of the oxidative stress caused by cigarette smoke or other irritants.[7] Animal models of COPD often involve chronic exposure to cigarette smoke or intratracheal instillation of elastase.[8]
Application Note: Measuring HNE in COPD Models
In these models, the primary application is the quantification of HNE-protein adducts in lung tissue as a measure of oxidative damage.
Experimental Workflow:
Caption: Workflow for assessing HNE in COPD animal models.
Protocol: Immunohistochemical Staining for HNE-Protein Adducts in Lung Tissue
Materials:
-
Paraffin-embedded lung tissue sections from COPD model and control mice
-
Primary antibody against HNE-modified proteins
-
Biotinylated secondary antibody
-
Avidin-biotin-peroxidase complex
-
DAB (3,3'-diaminobenzidine) substrate
-
Hematoxylin counterstain
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize lung tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer.
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-HNE antibody overnight at 4°C.
-
Secondary Antibody Incubation: Apply the biotinylated secondary antibody and incubate.
-
Detection: Apply the avidin-biotin-peroxidase complex followed by the DAB substrate to visualize the HNE adducts (brown staining).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the localization and intensity of HNE-protein adduct staining.
III. HNE in Animal Models of Neurodegenerative Diseases
Similar to COPD, in many neurodegenerative disease models, HNE is an indicator of endogenous oxidative stress rather than an exogenously administered toxin.[3] For example, in transgenic mouse models of Alzheimer's disease, such as the 5XFAD model, elevated levels of HNE are observed in specific brain regions.[9]
Application Note: HNE as a Marker of Oxidative Damage in the 5XFAD Mouse Model of Alzheimer's Disease
The 5XFAD transgenic mouse model is a widely used tool for studying Alzheimer's disease pathology. These mice exhibit an age-dependent increase in cerebral amyloid-β (Aβ) plaques and associated cognitive deficits. Studies have shown that increased HNE levels correlate with the progression of pathology in these animals.[9]
Experimental Approach:
Researchers can assess HNE levels in different brain regions of 5XFAD mice at various ages to correlate oxidative damage with the development of cognitive and pathological features of Alzheimer's disease.
Quantitative Data Summary: HNE Levels in the Frontal Cortex of 5XFAD Mice
The following table summarizes data on HNE-protein adduct levels in the frontal cortex of 4-month-old 5XFAD mice compared to non-transgenic (Non-Tg) controls.[9]
| Protein Band Size (kDa) | Non-Tg Control (% of Ponceau S) | 5XFAD (% of Ponceau S) |
| 120 | ~100% | ~150% |
| 170 | ~100% | ~175% |
*p < 0.05 compared to Non-Tg control. Data are approximate values extracted from graphical representations in the source publication.[9]
Logical Relationship: HNE in Alzheimer's Disease Pathogenesis
Caption: Role of HNE in the pathogenesis of Alzheimer's disease.
Conclusion
Animal models are indispensable tools for elucidating the role of 4-hydroxy-2-nonenal in various pathologies. Direct administration of HNE is effective for modeling acute systemic inflammation and coagulation. In chronic diseases like COPD and neurodegenerative disorders, quantifying endogenous HNE levels in established animal models provides a crucial measure of oxidative damage and disease progression. The protocols and data presented here serve as a guide for researchers aiming to incorporate the study of HNE into their preclinical research and drug development programs.
References
- 1. Oxidative Stress Product, 4-Hydroxy-2-Nonenal, Induces the Release of Tissue Factor-Positive Microvesicles From Perivascular Cells Into Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of 4-hydroxy-2-nonenal (HNE) in the pathogenesis of alzheimer disease and other selected age-related neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose 4-Hydroxy-2-Nonenal (HNE) Reperfusion Therapy Displays Cardioprotective Effects in Mice After Myocardial Infarction That Are Abrogated by Genipin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-Hydroxy-2-nonenal induces chronic obstructive pulmonary disease-like histopathologic changes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Animal models of chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Stability of Non-2-enal in Stored Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Non-2-enal in stored biological samples. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in biological samples?
This compound is a volatile, unsaturated aldehyde that is a product of lipid peroxidation of omega-7 and other polyunsaturated fatty acids.[1][2] Its presence and concentration in biological samples are often measured as a biomarker for oxidative stress. However, this compound is a highly reactive compound due to its α,β-unsaturated aldehyde structure.[3] This reactivity makes it prone to degradation and adduction to proteins (primarily with lysine and cysteine residues), leading to a decrease in its free concentration in a sample over time.[2] Therefore, ensuring its stability from the moment of sample collection to analysis is critical for obtaining accurate and reproducible results.
Q2: My this compound levels are consistently low or variable. What are the potential causes?
Low or variable this compound levels can stem from several factors throughout the experimental workflow, from sample collection to analysis. The primary causes are the inherent instability of the molecule and its propensity to react with other components in the biological matrix. Key contributing factors include:
-
Inadequate Storage Temperature: Storage at temperatures warmer than -80°C can lead to significant degradation.
-
Oxidative Degradation: Exposure to oxygen can promote further oxidation and degradation of this compound.
-
Multiple Freeze-Thaw Cycles: Each freeze-thaw cycle can damage sample integrity and accelerate the degradation of sensitive analytes.[4][5]
-
Suboptimal Sample Collection and Handling: Improper collection techniques can introduce contaminants or allow for ex vivo generation or degradation of this compound.
-
Adsorption to Container Surfaces: Volatile and lipophilic compounds like this compound can adsorb to the surface of storage vials, leading to lower recovery.
-
Analytical Issues: Problems during sample extraction, derivatization, or chromatographic analysis can also contribute to low and variable results.
Q3: What is the recommended storage temperature and duration for samples intended for this compound analysis?
For long-term storage of biological samples for the analysis of aldehydes and other lipid peroxidation products, it is highly recommended to store them at -80°C .[6] While some general analytes show stability at -20°C for shorter periods, the stability of reactive aldehydes like this compound is better preserved at ultra-low temperatures. Storage at 4°C or room temperature is not recommended for anything other than very short-term handling (a few hours) immediately prior to processing.[4]
Q4: How do different anticoagulants (EDTA, Heparin, Citrate) affect this compound stability?
The choice of anticoagulant can influence the stability of various analytes.[8][9][10]
-
EDTA (Ethylenediaminetetraacetic acid): EDTA is a strong chelating agent that binds divalent cations like Ca²⁺, which are cofactors for enzymes that could potentially degrade this compound. By chelating metal ions, EDTA can also help to reduce metal-catalyzed oxidation. For general biomarker studies, particularly those involving PCR, EDTA is often preferred.[9]
-
Heparin: Heparin acts by activating antithrombin III, thus inhibiting the coagulation cascade. While it is a common anticoagulant for many clinical chemistry tests, it has been shown to interfere with PCR and some immunoassays.[9] Its effect on the stability of aldehydes is not well-documented, but it does not possess the antioxidant-like metal-chelating properties of EDTA.
-
Citrate: Citrate also acts by chelating calcium ions. It is the standard anticoagulant for coagulation studies.
Recommendation: Given its ability to chelate metal ions that can catalyze oxidation, EDTA is generally the recommended anticoagulant for studies involving oxidative stress biomarkers like this compound, unless it interferes with a specific downstream application.
Q5: How can I prevent the degradation of this compound during sample collection and processing?
Preventing degradation from the outset is crucial. This involves a combination of rapid processing, temperature control, and the use of antioxidants.
-
Immediate Processing: Process blood samples as quickly as possible after collection to separate plasma or serum from cells. Cellular processes can continue ex vivo and alter analyte concentrations.
-
Cold Chain Maintenance: Keep samples on ice or at 4°C throughout the collection and processing steps.
-
Use of Antioxidants: The addition of an antioxidant such as Butylated Hydroxytoluene (BHT) to the collection tube or immediately after plasma/serum separation can significantly inhibit lipid peroxidation and stabilize aldehydes.[11] A recommended final concentration of BHT in plasma or serum is 100µM.[12]
Q6: What are freeze-thaw cycles and how do they impact this compound stability?
A freeze-thaw cycle is the process of freezing a sample and then thawing it. Repeatedly cycling through these temperature changes can have detrimental effects on the integrity of biological samples. For many common analytes, it is recommended to limit freeze-thaw cycles to a maximum of three.[5][13][14] For a reactive and volatile compound like this compound, the impact is likely to be even more significant.
Recommendation: To avoid multiple freeze-thaw cycles, it is best practice to aliquot samples into smaller, single-use volumes before the initial freezing.[15] This allows you to thaw only the amount needed for a specific experiment.
Data Summary Tables
Table 1: General Recommendations for Sample Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage Temperature | -80°C for long-term storage | Minimizes enzymatic and chemical degradation of reactive aldehydes.[6] |
| 4°C for short-term processing (max. a few hours) | Slows down degradation processes during sample handling.[4] | |
| Anticoagulant | EDTA | Chelates metal ions, which can catalyze the oxidation and degradation of this compound.[9] |
| Freeze-Thaw Cycles | Minimize to a single cycle (Aliquot samples) | Each cycle can lead to analyte degradation and changes in sample matrix.[4][5][14] |
| Additives | Antioxidants (e.g., BHT) | Inhibits lipid peroxidation and stabilizes aldehydes.[11][12] |
Table 2: Stability of this compound on Gauze (as a proxy for volatility and temperature sensitivity)
| Storage Condition | Time | Remaining this compound (%) |
| Room Temperature | 6 hours | ~100% |
| Room Temperature | 24 hours | ~60% |
| 4°C (Refrigerated) | 24 hours | ~100% |
Data adapted from a study on this compound collected on gauze for body odor analysis, demonstrating the compound's volatility and the benefit of cold storage.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Detectable this compound Peak | 1. Degradation during storage: Improper temperature, multiple freeze-thaw cycles. | 1. Review storage protocol. Ensure samples are stored at -80°C and aliquoted to avoid freeze-thaw cycles. |
| 2. Loss during sample preparation: Volatilization, adsorption to surfaces. | 2. Keep samples cold during extraction. Use silanized glassware or low-retention plasticware. Minimize headspace in vials. | |
| 3. Inefficient extraction or derivatization: Incorrect solvent, pH, or reaction time. | 3. Optimize extraction and derivatization protocols. Ensure pH is appropriate for the derivatizing agent. | |
| 4. Instrumental issues: Leak in the GC inlet, contaminated liner, incorrect column. | 4. Perform GC system maintenance. Check for leaks, replace the septum and liner, and ensure the correct analytical column is installed.[12][16] | |
| High Variability Between Replicates | 1. Inconsistent sample handling: Differences in processing time or temperature. | 1. Standardize the entire workflow from collection to analysis. Process all samples in the same manner. |
| 2. Non-homogenous sample: Incomplete mixing after thawing. | 2. Vortex samples gently but thoroughly after thawing and before taking an aliquot. | |
| 3. Inconsistent injection volume: Syringe issues in GC. | 3. Check the autosampler syringe for bubbles or leaks. Use an internal standard to correct for injection volume variations.[16] | |
| 4. Matrix effects in MS detection: Ion suppression or enhancement. | 4. Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects. Perform a matrix effect study. | |
| Peak Tailing in GC-MS Analysis | 1. Active sites in the GC system: Contaminated inlet liner or front of the column. | 1. Replace the inlet liner with a deactivated one. Trim the first 10-15 cm of the analytical column.[17] |
| 2. Column degradation: Stationary phase breakdown due to oxygen or high temperatures. | 2. Ensure high-purity carrier gas with an oxygen trap. Do not exceed the column's maximum temperature limit. | |
| 3. Co-elution with interfering compounds: Matrix components with similar retention times. | 3. Optimize the GC temperature program to improve separation. Consider a more thorough sample cleanup procedure. |
Experimental Protocols
Protocol 1: Blood Collection and Plasma Processing for this compound Analysis
Objective: To collect and process blood samples in a manner that minimizes ex vivo formation and degradation of this compound.
Materials:
-
K2-EDTA blood collection tubes
-
Butylated Hydroxytoluene (BHT) stock solution (100 mM in ethanol)[12]
-
Phosphate Buffered Saline (PBS)
-
Centrifuge with temperature control (4°C)
-
Pipettes and low-retention tips
-
Cryogenic vials for aliquoting
Procedure:
-
Prepare Antioxidant Solution: Prepare a 10 mM BHT working solution in PBS by diluting the 100 mM stock 1:10 (e.g., 5 µL of 100 mM BHT in 45 µL PBS). Vortex briefly.[12]
-
Blood Collection: Collect whole blood directly into K2-EDTA vacuum tubes.
-
Immediate Cooling: Place the collected blood tubes on ice immediately.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood tubes at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Add Antioxidant: Carefully transfer the plasma supernatant to a new pre-chilled tube. For every 100 µL of plasma, add 1 µL of the 10 mM BHT working solution to achieve a final concentration of 100 µM.[12]
-
Mixing: Gently vortex the plasma with BHT to ensure thorough mixing.
-
Aliquoting: Dispense the plasma into pre-labeled cryogenic vials in volumes appropriate for single-use experiments to avoid future freeze-thaw cycles.
-
Storage: Immediately snap-freeze the aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.
Protocol 2: Derivatization of this compound for GC-MS Analysis
Objective: To convert volatile and reactive this compound into a more stable and detectable derivative for GC-MS analysis. This protocol uses O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), a common derivatizing agent for aldehydes.
Materials:
-
Plasma sample containing this compound (prepared as in Protocol 1)
-
Internal Standard (e.g., a deuterated analog of this compound)
-
PFBHA solution (e.g., 10 mg/mL in buffer)
-
Extraction solvent (e.g., hexane or ethyl acetate)
-
Sodium sulfate (anhydrous)
-
GC vials with inserts
Procedure:
-
Sample Thawing: Thaw the plasma aliquot on ice.
-
Spiking: Add the internal standard to the plasma sample and vortex briefly.
-
Derivatization Reaction:
-
To a glass tube, add a specific volume of the plasma sample (e.g., 200 µL).
-
Add the PFBHA solution. The optimal volume and concentration should be determined empirically, but a common starting point is to have a molar excess of the reagent.
-
Vortex the mixture and incubate at room temperature (or a slightly elevated temperature, e.g., 40-60°C) for a specified time (e.g., 30-60 minutes) to allow the reaction to complete.
-
-
Extraction:
-
Add the extraction solvent (e.g., 1 mL of hexane) to the reaction mixture.
-
Vortex vigorously for 1-2 minutes to extract the PFBHA-Non-2-enal derivative.
-
Centrifuge to separate the organic and aqueous layers.
-
-
Drying and Concentration:
-
Carefully transfer the organic (top) layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a new tube and evaporate the solvent under a gentle stream of nitrogen to a small final volume (e.g., 50 µL).
-
-
Analysis: Transfer the concentrated extract to a GC vial with an insert for GC-MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lipid Peroxidation Generates Body Odor Component trans-2-Nonenal Covalently Bound to Protein in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling by 4-hydroxy-2-nonenal: exposure protocols, target selectivity and degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of Freeze-thaw Cycles and Storage Time on Plasma Samples Used in Mass Spectrometry Based Biomarker Discovery Projects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Freeze Thaw Cycles on stored plasma in the Biobank of the Norwegian Mother and Child Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 7. Prolonged (post‐thaw) shelf life of −80°C frozen AB apheresis plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kdlnc.com [kdlnc.com]
- 9. researchgate.net [researchgate.net]
- 10. Heparin and EDTA anticoagulants differentially affect the plasma cytokine levels in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. delltech.com [delltech.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 13. Effects of repeated freeze-thaw cycles on endocrine parameters in plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. editverse.com [editverse.com]
- 16. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 17. researchgate.net [researchgate.net]
identifying and minimizing interference in Non-2-enal measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately measuring Non-2-enal and minimizing potential interference during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common analytical methods for this compound quantification?
The most prevalent and sensitive method for quantifying this compound is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[1][2] To enhance sensitivity and selectivity, GC-MS is often combined with a pre-concentration technique called Headspace Solid-Phase Microextraction (HS-SPME).[1][3][4] This approach is effective for isolating and enriching this compound from complex sample matrices before chromatographic analysis.[3]
Q2: I am observing unexpected peaks in my chromatogram. What could be the source of this interference?
Interference in this compound analysis can arise from several sources:
-
Matrix Effects: The sample matrix itself is a primary source of interference.[5][6] Components other than this compound within your sample can co-elute or suppress/enhance the analyte signal.[5] For instance, when analyzing tissue homogenates, substances like sucrose can significantly affect color development in certain assays.[7] In complex biological samples like whole blood, serum proteins and endogenous phospholipids are major sources of matrix effects.[6]
-
Other Carbonyl Compounds: Other aldehydes and ketones present in the sample can have similar retention times or mass spectra to this compound, leading to misidentification or co-elution.[8]
-
Contamination: Contamination can be introduced from solvents, glassware, or the experimental environment. Plasticizers and other volatile organic compounds are common contaminants.
-
Derivatization Artifacts: If using a derivatization step, by-products or excess derivatizing reagent can lead to extraneous peaks.[9][10]
Q3: How can I minimize matrix effects in my this compound measurements?
Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation:
-
Solid-Phase Microextraction (SPME): HS-SPME is a highly effective technique for extracting and concentrating volatile compounds like this compound from the sample matrix, leaving many non-volatile interfering compounds behind.[3][11]
-
Dilution: A simple method to reduce the concentration of interfering matrix components is to dilute the sample.[5] However, this may also decrease the analyte concentration below the limit of detection.
-
Extraction: Liquid-liquid extraction or solid-phase extraction (SPE) can be used to isolate this compound from the sample matrix.[2]
-
-
Methodological Approaches:
-
Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the sample matrix to compensate for any signal suppression or enhancement.
-
Standard Addition: This method involves adding known amounts of this compound standard to the sample to create a calibration curve within the sample matrix itself, which can effectively correct for matrix effects.
-
Isotope Dilution: Using a stable isotope-labeled internal standard of this compound can provide the most accurate quantification as it behaves almost identically to the analyte during extraction, chromatography, and ionization, thus correcting for matrix effects and variations in recovery.
-
Q4: My signal for this compound is weak or non-existent. What are the potential causes and solutions?
Low or absent signal can be due to a variety of factors:
-
Low Analyte Concentration: The concentration of this compound in your sample may be below the limit of detection (LOD) of your instrument.
-
Analyte Degradation: this compound is an unsaturated aldehyde and can be unstable, particularly at elevated temperatures or in the presence of oxidizing agents.[12]
-
Solution: Store samples at low temperatures (e.g., -80°C) and minimize sample handling and exposure to light and air.[13]
-
-
Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix.
-
Instrumental Issues: Problems with the GC-MS system, such as a leak, a contaminated injector port, or a failing detector, can lead to poor signal.
-
Solution: Perform routine instrument maintenance and calibration checks.
-
Q5: Should I use a derivatization agent for this compound analysis?
Derivatization can be beneficial in certain situations. Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) or 2,4-dinitrophenylhydrazine (DNPH) can improve the chromatographic properties and detection sensitivity of aldehydes like this compound.[9]
-
Advantages:
-
Increased volatility and thermal stability.
-
Improved chromatographic peak shape.
-
Enhanced sensitivity, particularly for electron capture detection (with PFBHA).
-
-
Disadvantages:
-
Adds an extra step to the sample preparation workflow.
-
Can introduce potential contaminants or by-products.
-
Requires careful optimization of the reaction conditions.
-
The decision to use derivatization depends on the specific requirements of the assay, such as the required sensitivity and the complexity of the sample matrix.
Data Summary Tables
Table 1: Optimized HS-SPME Parameters for this compound Analysis
| Parameter | Recommended Condition | Reference(s) |
| Fiber Coating | PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) | [1][3][4] |
| CAR/PDMS (Carboxen/Polydimethylsiloxane) | [2][15] | |
| Extraction Temperature | 50 - 60 °C | [2][3][4][14] |
| Extraction Time | 20 - 90 minutes | [2][4][14] |
| Equilibrium Time | 15 minutes | [2][15] |
| Salt Addition | Addition of NaCl (e.g., 1.5 g) can improve extraction efficiency | [14] |
Table 2: GC-MS Method Validation Parameters for this compound
| Parameter | Typical Value | Reference(s) |
| Limit of Detection (LOD) | 0.01 µg/L - 22 pg | [1][2][4] |
| Limit of Quantification (LOQ) | 0.02 µg/L | [2][15] |
| Linearity Range | 0.02 - 4.0 µg/L or 1 - 50 ng | [1][2][4][15] |
| Correlation Coefficient (r²) | > 0.99 | [1][2][4][15] |
| Recovery | ~96.5% | [15][16] |
| Precision (RSD) | ~4% | [15][16] |
Experimental Protocols
Protocol 1: this compound Measurement in Biological Samples using HS-SPME-GC-MS
This protocol provides a general framework. Optimization for specific sample types is recommended.
1. Sample Preparation: a. Homogenize tissue samples in a suitable buffer (e.g., KCl-based buffer to avoid interference from sucrose).[7] b. For liquid samples (e.g., beer, cell culture media), use a defined volume in a headspace vial.[2] c. For skin odor analysis, wipe the skin with gauze, which is then placed in a headspace vial.[1][4]
2. HS-SPME Procedure: a. Place the sample vial in a heating block or autosampler incubator set to the optimized temperature (e.g., 50°C).[4] b. Allow the sample to equilibrate for a set time (e.g., 15 minutes).[2][15] c. Expose the SPME fiber (e.g., PDMS/DVB) to the headspace above the sample for the optimized extraction time (e.g., 45 minutes).[4] d. Retract the fiber into the needle.
3. GC-MS Analysis: a. Immediately introduce the SPME fiber into the GC injector port, which is heated to a temperature sufficient to desorb the analytes (e.g., 250°C). b. Separate the analytes on a suitable capillary column (e.g., DB-1).[1] c. Use a temperature program to achieve optimal separation of this compound from other volatile compounds. d. Detect this compound using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[1]
4. Data Analysis: a. Identify this compound based on its retention time and the presence of characteristic ions in its mass spectrum. b. Quantify this compound by comparing its peak area to a calibration curve prepared with authentic standards.
Visualizations
Caption: HS-SPME-GC-MS workflow for this compound measurement.
Caption: Troubleshooting logic for this compound analysis.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bataviabiosciences.com [bataviabiosciences.com]
- 6. bme.psu.edu [bme.psu.edu]
- 7. A method to reduce interference by sucrose in the detection of thiobarbituric acid-reactive substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. redalyc.org [redalyc.org]
- 12. 2-Nonenal|Unsaturated Aldehyde for Research [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Increasing the Sensitivity of Non-2-enal Quantification
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the sensitivity of Non-2-enal quantification.
Frequently Asked Questions (FAQs)
Q1: What are the most effective strategies to increase the sensitivity of this compound quantification?
A1: The most effective strategies involve a combination of optimized sample preparation and chemical derivatization to enhance the analyte's properties for detection by chromatographic methods. Key strategies include:
-
Derivatization: Converting this compound into a derivative with improved volatility, thermal stability, and detectability. The two most common and effective derivatization agents are:
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA): This is a highly effective agent for gas chromatography (GC) analysis, particularly with electron capture detection (ECD) or mass spectrometry (MS). PFBHA reacts with aldehydes to form stable oxime derivatives that are highly volatile and can be detected at very low concentrations.[1]
-
2,4-dinitrophenylhydrazine (DNPH): This is the preferred derivatizing agent for high-performance liquid chromatography (HPLC) with UV detection.[2] The resulting DNPH-hydrazone derivatives are stable and have a strong chromophore, allowing for sensitive UV detection.[2]
-
-
Sample Preparation and Concentration: Employing techniques to extract and concentrate this compound from the sample matrix before analysis.
-
Headspace Solid-Phase Microextraction (HS-SPME): This is a simple, solvent-free technique that is highly effective for volatile compounds like this compound.[3][4] The analyte is partitioned from the sample's headspace onto a coated fiber, which is then directly desorbed into the GC inlet.[3][4] On-fiber derivatization with PFBHA can be performed to further enhance sensitivity.[5][6]
-
Q2: Which analytical technique is more sensitive for this compound quantification, GC-MS or HPLC-UV?
A2: Generally, GC-MS, especially when coupled with PFBHA derivatization, offers higher sensitivity for volatile aldehydes like this compound compared to HPLC-UV with DNPH derivatization. GC-MS can achieve very low limits of detection (LOD), often in the picogram (pg) range.[3][4] However, the choice of technique can also depend on the sample matrix, available instrumentation, and the specific requirements of the study. LC-MS/MS can also provide high sensitivity and specificity.
Q3: What are the advantages of using PFBHA over DNPH for derivatization?
A3: PFBHA offers several advantages over DNPH, particularly for GC-based analysis:
-
Quantitative Reaction: PFBHA reacts quantitatively with a wide range of aldehydes, including conjugated ones.[1]
-
Thermal Stability: The resulting PFBHA-oxime derivatives are thermally stable and do not decompose at the elevated temperatures used in GC.[1]
-
Simplified Cleanup: PFBHA derivatization typically does not require extensive cleanup steps before analysis.[1]
-
High Sensitivity with GC-ECD and GC-MS: The pentafluorobenzyl group in the derivative makes it highly responsive to electron capture detectors (ECD) and provides characteristic mass spectra for sensitive MS detection.
Q4: Can matrix effects interfere with this compound quantification?
A4: Yes, matrix effects can significantly impact the accuracy and precision of this compound quantification, particularly in complex biological samples like plasma, urine, or tissue homogenates.[7][8][9][10] Matrix components can co-elute with the analyte and cause ion suppression or enhancement in the mass spectrometer, leading to underestimation or overestimation of the this compound concentration.[8][9][10] Strategies to mitigate matrix effects include thorough sample cleanup, the use of matrix-matched calibration standards, and the use of stable isotope-labeled internal standards.[11]
Troubleshooting Guides
GC-MS with PFBHA Derivatization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low or no derivative peak | 1. Incomplete derivatization reaction. 2. Degradation of the derivatizing agent. 3. Incorrect pH for the reaction. 4. Loss of derivative during sample preparation. | 1. Ensure a sufficient molar excess of PFBHA to this compound. 2. Use a fresh PFBHA solution. 3. Adjust the sample pH to the optimal range for oximation (typically slightly acidic). 4. Minimize sample handling steps and ensure efficient extraction of the derivative. |
| Peak tailing | 1. Active sites in the GC inlet liner or column.[12][13][14] 2. Poorly cut GC column.[13][14] 3. Incompatible solvent polarity.[12] 4. Column overload. | 1. Use a deactivated inlet liner and/or trim the first few centimeters of the GC column.[13] 2. Ensure a clean, square cut on the column inlet.[13][14] 3. Use a solvent that is compatible with the stationary phase.[12] 4. Reduce the injection volume or sample concentration. |
| Poor reproducibility | 1. Inconsistent derivatization conditions. 2. Variable SPME fiber exposure time or temperature. 3. Leaks in the GC system.[15] | 1. Precisely control reaction time, temperature, and reagent concentrations. 2. Use an autosampler for consistent SPME sampling. 3. Perform a leak check of the GC inlet and connections. |
HPLC with DNPH Derivatization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Multiple or broad peaks for the derivative | 1. Formation of syn- and anti-isomers of the hydrazone. 2. Incomplete reaction or presence of interfering compounds. 3. Poor chromatographic conditions. | 1. Optimize chromatographic conditions (e.g., mobile phase composition, gradient) to resolve or merge the isomers. 2. Ensure complete reaction by optimizing reaction time and temperature.[16] Use a blank sample to identify interferences. 3. Use a high-quality C18 column and optimize the mobile phase to improve peak shape. |
| Low sensitivity | 1. Incomplete derivatization. 2. Degradation of the DNPH-hydrazone derivative (light sensitive). 3. Non-optimal UV detection wavelength. | 1. Optimize derivatization conditions (pH, temperature, time, and DNPH concentration).[16] 2. Protect samples and standards from light. 3. Set the UV detector to the wavelength of maximum absorbance for the this compound-DNPH derivative (typically around 360 nm).[2] |
| Baseline noise or drift | 1. Contaminated mobile phase or column. 2. Detector lamp aging. | 1. Use fresh, high-purity solvents and filter the mobile phase. Flush the column. 2. Check the detector lamp's usage hours and replace if necessary. |
Data Presentation
Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Aldehyde Analysis using Different Methods.
| Analyte | Method | Derivatization Agent | LOD | LOQ | Reference |
| This compound | HS-SPME-GC-MS | None | 22 pg | 74 pg | [3][4] |
| This compound | HS-SPME-GC-MS | None | 0.01 µg/L | 0.02 µg/L | [17] |
| C3-C9 Aldehydes | HS-SPME-GC-MS (on-fiber) | PFBHA | 0.001 nM | 0.003 nM | [18] |
| Hexanal, Heptanal | HS-SPME-GC-MS (on-fiber) | PFBHA | 0.006 nM, 0.005 nM | - | [18] |
| Formaldehyde, Acetaldehyde | HPLC-DAD | DNPH | 0.02 µg/m³, 0.1 µg/m³ (in air) | - | [19] |
| Hexanal, Heptanal | HPLC-UV (DLLME) | DNPH | 7.90 nmol L⁻¹, 2.34 nmol L⁻¹ | - | [18] |
Experimental Protocols
Protocol 1: HS-SPME-GC-MS for this compound Quantification
This protocol is based on the method described for the analysis of 2-nonenal in body odor samples.[3][4]
1. Sample Preparation:
-
Collect the sample (e.g., by wiping a surface with gauze).
-
Place the gauze in a 40 mL headspace vial and seal it.
2. HS-SPME Procedure:
-
Use a 65 µm PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) SPME fiber.
-
Place the vial in a heating block at 50°C.
-
Expose the SPME fiber to the headspace of the vial for 45 minutes.
3. GC-MS Analysis:
-
Desorb the fiber in the GC injector at 230°C for a specified time.
-
Use a suitable capillary column (e.g., DB-1).
-
Set the GC oven temperature program to achieve good separation.
-
Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode for maximum sensitivity, monitoring characteristic ions of this compound.
Protocol 2: On-Fiber PFBHA Derivatization for Aldehyde Quantification
This protocol is a general guide for on-fiber derivatization with PFBHA.[5][20]
1. PFBHA Loading onto SPME Fiber:
-
Prepare a PFBHA solution in water (e.g., 50 mg/mL).
-
Place 1 mL of the PFBHA solution in a headspace vial.
-
Heat the vial to 60°C for 5 minutes.
-
Expose a PDMS/DVB SPME fiber to the headspace of the PFBHA solution for 4 minutes with agitation to load the derivatizing agent.[5]
2. Headspace Extraction and Derivatization:
-
Place the sample in a separate headspace vial.
-
Expose the PFBHA-loaded fiber to the sample headspace at a controlled temperature (e.g., 40°C) for a specific time (e.g., 20 minutes) with agitation.[20]
3. GC-MS Analysis:
-
Thermally desorb the fiber in the GC injector.
-
Separate the PFBHA-oxime derivatives using an appropriate GC column and temperature program.
-
Detect the derivatives using a mass spectrometer, monitoring for the characteristic fragment ions.
Visualizations
Caption: Experimental workflow for this compound quantification using HS-SPME-GC-MS.
Caption: Logical relationship for choosing a derivatization strategy based on the analytical technique.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Sampling and determination of formaldehyde using solid-phase microextraction with on-fiber derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization and classification of matrix effects in biological samples analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eijppr.com [eijppr.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 16. iomcworld.com [iomcworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 20. researchgate.net [researchgate.net]
common pitfalls and solutions in Non-2-enal analysis
Welcome to the Technical Support Center for Non-2-enal analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the complexities of this compound quantification and characterization.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in this compound analysis?
A1: The analysis of this compound, a volatile aldehyde, is prone to several challenges. Due to its high reactivity and volatility, common issues include low recovery rates during sample extraction, compound instability, and chromatographic problems such as peak tailing and ghost peaks.[1][2][3][4] The complexity of biological matrices often introduces interferences, further complicating accurate quantification.[5]
Q2: Why is derivatization often necessary for this compound analysis?
A2: Derivatization is a critical step in many this compound analysis protocols to enhance the stability, volatility, and detectability of the analyte.[1][6][7] Reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4-dinitrophenylhydrazine (DNPH) react with the aldehyde group of this compound to form more stable and less reactive derivatives.[7][8][9] This improves chromatographic separation and increases the sensitivity of detection, particularly in gas chromatography (GC) and high-performance liquid chromatography (HPLC).[1][6]
Q3: Which analytical technique is most suitable for this compound analysis?
A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most widely used and robust technique for the separation and quantification of this compound.[6][10] Headspace solid-phase microextraction (HS-SPME) is a common sample preparation method used in conjunction with GC-MS for volatile compounds like this compound.[5][10] While GC-MS is prevalent, other methods like HPLC with UV detection (after derivatization) and specialized biosensors are also employed.[6][11]
Q4: How can I improve the recovery of this compound from my samples?
A4: Low recovery of this compound is a frequent issue, with some studies reporting recovery as low as 40-50% in complex matrices like beer.[1] To improve recovery, consider the following:
-
Optimization of Extraction Parameters: For SPME, factors such as fiber type, extraction time, and temperature should be optimized. For instance, using a PDMS/DVB fiber for 20 minutes at 60°C with the addition of salt has been shown to be effective.[10]
-
Use of Internal Standards: The method of standard additions, where known amounts of a standard are added to the sample before extraction, can compensate for low and variable recovery.[1]
-
Minimize Sample Handling: Reduce the number of transfer steps and the exposure of the sample to air to prevent loss of the volatile analyte.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound analysis, particularly with GC-MS based methods.
Guide 1: Gas Chromatography (GC) Issues
| Problem | Potential Cause(s) | Solution(s) |
| Peak Tailing | Active sites in the GC system (e.g., inlet liner, column) interacting with the analyte.[4] | Use a deactivated inlet liner. Trim the first few centimeters of the column. Ensure a clean, 90-degree column cut.[4] |
| Ghost Peaks | Contamination in the syringe, inlet, or from septum bleed.[2] | Bake out the inlet and column. Use a high-quality, low-bleed septum. Run blank injections to identify the source of contamination. |
| Unstable Baseline | Leaks in the carrier gas line. Contaminated carrier gas or detector gases. Column bleed due to stationary phase degradation.[2] | Perform a leak check of the entire system. Use high-purity gases with appropriate filters. Condition the column or replace it if bleed is excessive.[2] |
| Variable Retention Times | Fluctuations in carrier gas flow rate. Leaks in the inlet.[2] | Check for leaks in the system. Ensure the gas flow controllers are functioning correctly. Replace worn septa and O-rings.[2] |
| Poor Peak Area Repeatability | Leaking syringe. Inconsistent injection volume or technique.[12] | Inspect and replace the syringe if necessary. If using an autosampler, check its settings and performance. For manual injections, ensure a consistent and rapid technique.[3] |
Guide 2: Mass Spectrometry (MS) Issues
| Problem | Potential Cause(s) | Solution(s) |
| Low Signal/Sensitivity | Dirty ion source. Detector not functioning optimally. Inefficient ionization. | Clean the ion source according to the manufacturer's instructions. Check detector settings and performance. Optimize ionization parameters. |
| High Background Noise | Contamination in the MS system. Leaks allowing air into the vacuum system. | Bake out the mass spectrometer. Perform a leak check, particularly around seals and fittings. |
| Inconsistent Ion Ratios | Fluctuations in ion source temperature or electron energy. Co-eluting interferences. | Ensure stable ion source parameters. Improve chromatographic separation to resolve interferences. |
Data Presentation
Table 1: Comparison of this compound Quantification Methods
| Method | Matrix | Derivatization Agent | LOD | LOQ | Recovery | Reference |
| HS-SPME-GC-MS | Beer | None | 0.01 µg/L | 0.02 µg/L | 96.5% | [5] |
| HS-SPME-GC-FID | Barley, Malt, Beer | - | - | - | - | [10] |
| ALDH Bio-sniffer | Gas Phase | - | 0.23 ppm | 0.26 ppm | - | [6][11] |
| GC-MS/MS | Gastric Digesta | - | < 0.52 nmol/500mg | 0.52 nmol/500mg | - | [13] |
LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Beer
Based on the methodology described by Scherer et al.[5]
-
Sample Preparation: Place 10 mL of beer into a 20 mL headspace vial.
-
Equilibration: Equilibrate the sample at 50°C for 15 minutes with agitation.
-
Extraction: Expose a Carboxen-Polydimethylsiloxane (CAR-PDMS) SPME fiber to the headspace of the sample for 90 minutes at 50°C with continued agitation.
-
Desorption: Desorb the fiber in the GC injection port at 280°C for 2 minutes in splitless mode.
-
Blank Run: Run a blank with the fiber between each sample to check for carryover.
Protocol 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
A general protocol adapted from literature for aldehyde analysis.[7][9]
-
Sample Preparation: Prepare the sample in a suitable solvent (e.g., acetonitrile).
-
Internal Standard: Add a known amount of an appropriate internal standard (e.g., a deuterated analog of this compound).
-
Derivatization: Add a solution of PFBHA in a suitable solvent (e.g., methanol) to the sample. The final concentration of PFBHA should be optimized but is typically in the low millimolar range.
-
Reaction: Vortex the mixture and incubate at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Extraction: After cooling, extract the derivatized this compound using a non-polar solvent (e.g., hexane).
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of solvent for GC-MS analysis.
Visualizations
Caption: A generalized experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting workflow for common issues in this compound analysis.
Caption: A simplified diagram of the derivatization reaction of this compound with PFBHA.
References
- 1. researchgate.net [researchgate.net]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. benchchem.com [benchchem.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glsciences.eu [glsciences.eu]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Comparative Evaluation of Derivatization Agents for Non-2-enal
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection and application of derivatization agents for the analysis of (E)-2-nonenal. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the analysis of Non-2-enal?
A1: Direct analysis of this compound, particularly by Gas Chromatography (GC), can be challenging due to its polarity and potential for thermal instability, which can lead to poor chromatographic peak shape and low sensitivity.[1] Derivatization converts the aldehyde into a less polar, more volatile, and more thermally stable derivative, resulting in improved separation, better peak symmetry, and increased detection sensitivity.[1] For High-Performance Liquid Chromatography (HPLC), derivatization is crucial as this compound lacks a strong chromophore, making it difficult to detect with standard UV-Vis detectors.[2][3]
Q2: What are the most common derivatization agents for this compound and other aldehydes?
A2: The two most widely used derivatization agents for aldehydes are:
-
2,4-dinitrophenylhydrazine (DNPH): This is the most common reagent for HPLC analysis with UV detection.[4][5][6] It reacts with the carbonyl group to form a stable, brightly colored 2,4-dinitrophenylhydrazone derivative that has a strong UV absorbance around 360 nm.[5][7]
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is the preferred agent for GC-based methods, especially with Electron Capture Detection (ECD) or Mass Spectrometry (MS).[8] PFBHA reacts with aldehydes to form stable and volatile oxime derivatives that are highly sensitive to electron capture detectors.[1]
Q3: Which agent is better: DNPH or PFBHA?
A3: The choice depends entirely on your analytical instrumentation and experimental goals.
-
Choose DNPH if you are using HPLC-UV. It is a robust, well-established method ideal for quantifying aldehydes in various matrices.[9][10]
-
Choose PFBHA if you are using GC-MS or GC-ECD. PFBHA offers significant advantages for GC analysis, as its derivatives are thermally stable and do not require extensive cleanup. It reacts quantitatively even with conjugated aldehydes like this compound. Furthermore, GC provides better separation for derivatives of similar carbonyls compared to HPLC.[11]
Q4: Can the derivatives of this compound exist as isomers?
A4: Yes. Both derivatization reactions can produce geometric isomers (E/Z or syn/anti) due to the formation of a C=N double bond.[4][12]
-
DNPH derivatives can form E and Z stereoisomers, which can sometimes complicate purification and analysis.[4]
-
PFBHA derivatives also form two PFBHA-oxime isomers (syn and anti), which are often separable by GC.[12][13] For quantitative analysis, the peak areas of both isomers should be summed.[12]
Q5: How stable are the this compound derivatives formed with DNPH and PFBHA?
A5: PFBHA derivatives are generally considered more thermally stable than DNPH derivatives, which is a key reason for their use in GC.[11] The hydrazones formed with DNPH are stable for HPLC analysis, but issues can arise from their thermal decomposition if GC analysis is attempted.[11] The stability of PFBHA derivatives of unsaturated aldehydes in solution can degrade after approximately 38 days of storage at 4°C.[14]
Data Presentation: Comparison of Derivatization Agents
The following table summarizes the key characteristics and performance metrics for DNPH and PFBHA.
| Feature | 2,4-dinitrophenylhydrazine (DNPH) | O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) |
| Primary Analytical Technique | HPLC with UV/DAD or MS detection[10][15] | GC with MS or ECD detection[8] |
| Reaction Principle | Forms a 2,4-dinitrophenylhydrazone[7] | Forms a stable PFB-oxime[13][16] |
| Reaction pH | Acidic (typically pH 2-4) is required for catalysis.[4] | Can be performed over a range of pH values, often mildly acidic (e.g., pH 3) to neutral.[17] |
| Derivative Stability | Good for HPLC analysis; thermally labile for GC.[11] | High thermal stability, ideal for GC analysis. |
| Sensitivity | Good UV response (~360 nm).[5] LC-MS can enhance sensitivity.[18] | Excellent sensitivity with ECD and MS (especially NICI mode).[1] |
| Key Advantages | Well-established, cost-effective, reliable for HPLC.[6] | High sensitivity, quantitative reaction, thermally stable derivatives, minimal cleanup. |
| Common Issues | Requires acidic conditions, potential for reagent impurities (formaldehyde), formation of isomers.[4][19] | Reagent can be costly, excess reagent can interfere with early-eluting peaks, formation of isomers.[11][20] |
Troubleshooting Guides
Guide 1: Derivatization with 2,4-dinitrophenylhydrazine (DNPH)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Suboptimal pH: The reaction is acid-catalyzed and requires a pH between 2 and 4.[4] 2. Poor Reagent Quality: DNPH can degrade over time or contain impurities.[4] 3. Insufficient Reaction Time/Temp: The reaction may be too slow at room temperature. | 1. Adjust pH: Use a citrate or acetate buffer to maintain the pH in the optimal range of 2-4.[9][19] 2. Use Fresh Reagent: Use high-purity DNPH. If formaldehyde contamination is suspected, the DNPH can be recrystallized.[4][19] 3. Optimize Conditions: Increase the reaction temperature (e.g., 40-60°C) and monitor the reaction over time by TLC or HPLC to determine the optimal duration.[4][19] |
| Multiple Unexpected Peaks in Chromatogram | 1. Isomer Formation: The DNPH derivative of this compound can exist as E/Z isomers.[4] 2. Side Reactions: Impurities in the sample or reagent may lead to side products. 3. Reagent Impurities: The DNPH reagent itself can be a source of contamination, particularly formaldehyde.[19] | 1. Confirm Isomers: If using MS, check if the unexpected peaks have the same mass-to-charge ratio as the target derivative. Sum isomer peaks for quantification. 2. Clean Up Sample: Use solid-phase extraction (SPE) to clean the sample before derivatization. 3. Run a Reagent Blank: Always analyze a blank sample containing only the solvent and DNPH reagent to identify reagent-based impurities.[21] |
| Product Precipitation during Reaction | Low Solubility: The DNPH derivative (hydrazone) may have low solubility in the reaction solvent. | Modify Solvent: Ensure the chosen solvent (e.g., acetonitrile, ethanol) can dissolve both the reactants and the final product.[5] A solvent mixture might be necessary. |
Guide 2: Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Derivatization Yield | 1. Suboptimal PFBHA Concentration: Too little reagent will result in an incomplete reaction.[20] 2. Moisture: PFBHA can react with water, reducing its availability for the target analyte. 3. Incorrect pH: The reaction rate can be pH-dependent. | 1. Optimize Reagent Concentration: A concentration of 1 mM PFBHA is often optimal. Higher concentrations may not significantly increase yield and can lead to larger reagent peaks in the chromatogram.[20] 2. Ensure Anhydrous Conditions: If possible, dry the sample extract (e.g., with anhydrous sodium sulfate) before adding the PFBHA reagent.[16] 3. Adjust pH: Test different pH values. A pH of 3 has been shown to be effective for some carbonyls.[17] |
| Large Reagent Peak Obscuring Analytes | 1. Excess PFBHA: Using a large excess of the derivatizing agent is common but can cause chromatographic issues.[20] 2. Poor Chromatographic Separation: The GC method may not be optimized to separate the analyte from the reagent peak. | 1. Reduce PFBHA Amount: Use the minimum concentration required for maximum derivatization yield (e.g., 1 mM).[20] 2. Optimize GC Method: Modify the GC oven temperature program to improve the separation between the excess PFBHA and the early-eluting derivatives. 3. Use an Alternative Reagent: Consider 2,3,4,5,6-pentafluorophenyl hydrazine (PFPH), which elutes before its carbonyl derivatives on a nonpolar GC column, avoiding this issue.[11] |
| Poor Peak Shape / Tailing | 1. Active Sites in GC System: The GC inlet liner or column may have active sites causing adsorption. 2. Incomplete Derivatization: Residual underivatized this compound will chromatograph poorly. | 1. System Maintenance: Use a deactivated inlet liner and perform regular column conditioning. 2. Optimize Reaction: Re-evaluate the derivatization conditions (time, temperature, reagent concentration) to ensure the reaction goes to completion. |
| Derivative Instability | Degradation Over Time: PFBHA derivatives of unsaturated aldehydes can degrade during storage.[14] | Analyze Promptly: Analyze samples as soon as possible after derivatization. If storage is necessary, keep extracts at 4°C or lower and re-evaluate stability over the intended storage period.[14] |
Experimental Protocols
Protocol 1: Derivatization of this compound with DNPH for HPLC-UV Analysis
(Adapted from EPA Method 8315A and general procedures[5][9])
-
Reagent Preparation: Prepare a DNPH reagent solution (e.g., 2 mg/mL) by dissolving high-purity DNPH in acetonitrile containing a catalytic amount of strong acid (e.g., 1-2% hydrochloric acid or sulfuric acid).[5] Sonicate to dissolve. Prepare fresh or store in the dark at 4°C.
-
Sample Preparation: Prepare a standard solution of this compound in a suitable solvent like acetonitrile or ethanol.
-
Derivatization:
-
In a glass vial, mix the this compound sample/standard with an excess of the DNPH reagent solution. A molar ratio of at least 10:1 (DNPH:aldehyde) is recommended to drive the reaction.
-
Ensure the final reaction mixture is acidic (pH ~3). If the sample is aqueous, buffer it to pH 3 with a citrate buffer before adding the reagent.[9]
-
Cap the vial tightly and heat the mixture at 40-60°C for 1 hour, or let it react at room temperature for a longer period (e.g., 4-24 hours), protected from light.[4][19]
-
-
Analysis: After cooling to room temperature, the sample can be diluted with the mobile phase (e.g., acetonitrile/water) and is ready for direct injection into the HPLC system.
-
Detection: Monitor the eluent at approximately 360-365 nm.[5]
Protocol 2: Derivatization of this compound with PFBHA for GC-MS Analysis
(Adapted from general PFBHA derivatization procedures[16][17])
-
Reagent Preparation: Prepare a PFBHA solution (e.g., 1-2 mg/mL, which is ~5-10 mM) in a suitable solvent like deionized water or a buffer solution.
-
Sample Preparation: Prepare a standard solution of this compound in a solvent compatible with the reaction (e.g., water, methanol).
-
Derivatization:
-
In a 2 mL glass vial, add 100 µL of the sample or standard solution.
-
Add 100 µL of the PFBHA reagent solution.
-
Cap the vial and heat at a controlled temperature (e.g., 60-70°C) for 1-2 hours to form the oxime derivative.
-
-
Extraction:
-
Drying and Analysis:
-
Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.[16]
-
The sample is now ready for injection into the GC-MS system.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iomcworld.com [iomcworld.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. O-(2,3,4,5,6-ペンタフルオロベンジル)ヒドロキシルアミン 塩酸塩 derivatization grade (GC derivatization), LiChropur™, ≥99.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lcms.cz [lcms.cz]
- 16. benchchem.com [benchchem.com]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. agilent.com [agilent.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
Technical Support Center: Optimizing GC-MS for Non-2-enal Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the gas chromatography-mass spectrometry (GC-MS) analysis of Non-2-enal isomers. Find answers to frequently asked questions and step-by-step troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization often required for the GC-MS analysis of this compound and other volatile aldehydes?
A1: Direct analysis of volatile aldehydes like this compound by GC-MS can be challenging due to their high polarity and thermal instability.[1] Derivatization is a crucial step to:
-
Improve Chromatographic Behavior: It converts the polar carbonyl group into a less polar, more volatile, and more stable derivative, resulting in better peak shape and resolution.[1][2]
-
Enhance Sensitivity: Derivatizing agents, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), create derivatives that exhibit an excellent response in mass spectrometry, particularly in negative chemical ionization (NCI) mode, which offers high selectivity and sensitivity.[1][2] Common derivatizing agents include PFBHA and 2,4-dinitrophenylhydrazine (DNPH).[1][3]
Q2: What type of GC column is best suited for separating this compound isomers?
A2: The separation of isomers is a significant chromatographic challenge.[4][5] For this compound isomers, the choice of column is critical.
-
Stationary Phase: A non-polar or mid-polarity column is often a good starting point. A common choice is a fused-silica capillary column with a cross-linked 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, TG-5MS) or a 100% dimethyl polysiloxane phase (e.g., DB-1).[6][7] For challenging isomer separations, columns with different selectivity, such as those with a higher phenyl content or wax-based columns (e.g., Carbowax), may be necessary to resolve cis/trans or positional isomers.[8]
-
Column Dimensions: To enhance efficiency and resolution, consider using columns with a smaller internal diameter (ID) (e.g., ≤0.25 mm) and a longer length (e.g., 60 m).[6][7][9] However, be aware that narrower columns have lower sample loading capacity.[9]
Q3: How can I improve the sensitivity of my method for trace-level detection of this compound?
A3: Several strategies can boost sensitivity:
-
Sample Preparation: Use a pre-concentration technique like Headspace Solid-Phase Microextraction (HS-SPME).[6][10] This method is solvent-free and effectively extracts and concentrates volatile analytes from the sample matrix.[11][12]
-
Derivatization: As mentioned, PFBHA derivatization followed by analysis in NCI mode is a highly sensitive approach.[1][2]
-
MS Detection Mode: Use Selected Ion Monitoring (SIM) mode instead of full scan mode.[6] SIM mode increases sensitivity by focusing the mass spectrometer on specific m/z values characteristic of your target analyte, which improves the signal-to-noise ratio.[6][13]
Q4: What are the key parameters to optimize in a temperature program for isomer separation?
A4: The oven temperature program directly impacts resolution.[7]
-
Initial Temperature: A lower initial oven temperature can improve the focusing of volatile analytes at the head of the column, leading to sharper peaks.
-
Ramp Rate: A slower temperature ramp rate (e.g., 2-5 °C/min) generally provides better resolution between closely eluting compounds and isomers.[9][10] While a faster ramp rate reduces analysis time, it can lead to a loss of resolution.[9]
-
Final Hold Time: Ensure a sufficient final hold time to elute all components and clean the column before the next injection.
Troubleshooting Guide
This guide addresses specific issues encountered during the GC-MS analysis of this compound isomers.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Isomer Resolution / Co-elution | Inadequate Column Selectivity: The stationary phase is not suitable for separating the isomers.[14] | Try a column with a different stationary phase (e.g., a more polar phase like a wax column if using a non-polar one).[8][15] |
| Inefficient Separation: Column length, ID, or film thickness is not optimal.[9] | Use a longer column, a smaller ID column, or a thinner film to increase efficiency.[7][9] Ensure the phase ratio (β) is appropriate for your analytes.[16] | |
| Incorrect Temperature Program: The oven ramp rate is too fast.[17] | Decrease the temperature ramp rate to improve separation.[9] | |
| Suboptimal Carrier Gas Flow: The linear velocity of the carrier gas is not at its optimum for maximum efficiency.[7] | Optimize the carrier gas flow rate (linear velocity) for your column dimensions.[15] | |
| Poor Peak Shape (Tailing) | Active Sites: Active sites in the injector liner or the front of the column are interacting with the analytes.[18] | Use a deactivated or silanized inlet liner.[15] If the problem persists, trim the first few centimeters of the column.[15][18] |
| Column Contamination: Non-volatile residues have accumulated in the column. | Bake out the column at its maximum isothermal temperature.[19] If tailing continues, the column may need to be replaced. | |
| Improper Column Installation: Dead volume exists at the injector or detector connection. | Reinstall the column, ensuring it is cut cleanly and inserted to the correct depth in both the injector and detector.[15][18] | |
| Low Signal Intensity | Inefficient Derivatization: The reaction conditions (time, temperature, pH) are not optimal.[2] | Optimize derivatization parameters. For PFBHA, ensure the pH is appropriate and allow sufficient reaction time (e.g., 60-90 minutes).[2] |
| Sample Loss during Injection: A leak in the injector septum or syringe.[17] | Replace the septum and inspect the syringe for proper function.[15] | |
| Suboptimal MS Parameters: Ion source temperature or ionization mode is not ideal. | Optimize ion source temperature. For PFBHA derivatives, use Negative Chemical Ionization (NCI) mode for maximum sensitivity.[1][2] | |
| HS-SPME Issues: Incorrect fiber choice, extraction time, or temperature.[6] | Optimize HS-SPME conditions. For this compound, a PDMS/DVB or CAR/PDMS fiber is often effective.[6][12] Optimize extraction time and temperature (e.g., 45-90 min at 50°C).[6][12] | |
| Poor Reproducibility (Retention Time Shifts) | System Leaks: Air is leaking into the system, affecting carrier gas flow.[17] | Perform a leak check on the system, especially at the injector septum and column fittings.[17] |
| Inconsistent Oven Temperature: The GC oven is not maintaining a stable temperature.[20] | Verify oven temperature control and allow for sufficient equilibration time before each run.[17] | |
| Inconsistent Sample Volume/Injection: Manual injections are not consistent. | Use an autosampler for precise and repeatable injections.[21] |
Experimental Protocols
Protocol: HS-SPME with On-Fiber Derivatization for this compound Analysis
This protocol describes a common method for extracting and derivatizing volatile aldehydes from a liquid matrix.[1][10]
-
Preparation of Reagents:
-
PFBHA Solution: Prepare a 10-15 mg/mL solution of O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) in deionized water.[1]
-
Standard Solutions: Prepare stock solutions of this compound isomers and any internal standards in methanol. Create a series of working standard solutions by diluting the stock solutions to generate a calibration curve.[1]
-
-
Sample Preparation:
-
Place 1-5 mL of the liquid sample into a 20 mL headspace vial.
-
Add the internal standard to each sample, blank, and calibration standard.
-
For calibration standards, spike the appropriate amounts of the working standard solutions into a blank matrix.
-
Add 100 µL of the PFBHA solution to the vial.[10]
-
-
HS-SPME and Derivatization:
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Place the vial in a heated agitator (e.g., 45-60°C) for derivatization to occur.[2][10]
-
After an initial incubation/derivatization period (e.g., 30-60 minutes), expose the SPME fiber (e.g., PDMS/DVB) to the headspace of the vial under continued agitation and heat for a set extraction time (e.g., 45-90 minutes).[6][12]
-
-
GC-MS Analysis:
-
After extraction, retract the fiber and immediately insert it into the GC inlet for thermal desorption of the analytes.
-
Analyze using an optimized GC-MS method.
-
Quantitative Data Summary
The following table summarizes typical GC-MS parameters used for the analysis of (E)-2-Nonenal. These can serve as a starting point for method development aimed at separating isomers.
| Parameter | Example Value / Condition | Reference |
| GC Column | DB-1 or DB-5ms, 60 m x 0.25 mm ID, 1.0 µm film thickness | [6] |
| Carrier Gas | Helium at a constant flow of 1.0 - 1.2 mL/min | [6][10] |
| Inlet Temp. | 230 - 250 °C | [6][10] |
| Injection Mode | Splitless or Split (e.g., 10:1 ratio) | [6] |
| Oven Program | Initial: 40-50 °C, hold for 2-4 min | [6][10] |
| Ramp 1: Increase to 100 °C at 2-5 °C/min | [10] | |
| Ramp 2: Increase to 230-250 °C at 20 °C/min, hold for 1-5 min | [6][10] | |
| MS Transfer Line | 250 °C | [10] |
| Ion Source Temp. | 230 - 250 °C | [6][10] |
| Ionization Mode | Electron Impact (EI) or Negative Chemical Ionization (NCI) | [2][6] |
| Acquisition Mode | Scan (m/z 40-250) or Selected Ion Monitoring (SIM) | [6] |
Visualizations
Caption: Experimental workflow for HS-SPME-GC-MS analysis of this compound.
Caption: Troubleshooting flowchart for poor isomer resolution in GC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Detecting and identifying volatile aldehydes as dinitrophenylhydrazones using gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. labioscientific.com [labioscientific.com]
- 5. youtube.com [youtube.com]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. Separating alkane/alkene isomers on the GC but the isomers have the same retention time - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. gcms.cz [gcms.cz]
- 10. Development of a Fully Automated Method HS-SPME-GC-MS/MS for the Determination of Odor-Active Carbonyls in Wines: a “Green” Approach to Improve Robustness and Productivity in the Oenological Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. scielo.br [scielo.br]
- 13. researchgate.net [researchgate.net]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. researchgate.net [researchgate.net]
- 16. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 17. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. phenomenex.com [phenomenex.com]
- 19. agilent.com [agilent.com]
- 20. Common Sources Of Error in Gas Chromatography - Blogs - News [alwsci.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Addressing Matrix Effects in LC-MS/MS Analysis of Non-2-enal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of Non-2-enal.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound analysis.
Problem: Poor Peak Shape, Low Intensity, or High Variability in Results
This is a common indication of matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of this compound, leading to ion suppression or enhancement.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for identifying and mitigating matrix effects in this compound analysis.
Step-by-Step Troubleshooting:
-
Confirm System Suitability: Before suspecting matrix effects, ensure the LC-MS/MS system is performing optimally. Inject a pure standard of this compound to verify retention time, peak shape, and intensity.
-
Assess Matrix Effects Quantitatively: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[2] This involves comparing the response of this compound spiked into a blank matrix extract versus a pure solvent.
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering compounds before analysis.[3] Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but may not be sufficient for removing all interfering phospholipids.[4]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but may have lower recovery for polar analytes.[4]
-
Solid-Phase Extraction (SPE): Provides cleaner extracts compared to PPT and can be optimized for high recovery of this compound.[5]
-
-
Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjust the LC method to separate this compound from co-eluting matrix components.[1]
-
Gradient Optimization: Modify the mobile phase gradient to improve separation.
-
Alternative Column Chemistry: If co-elution persists, switch to a column with a different stationary phase (e.g., phenyl-hexyl instead of C18).
-
-
Implement Advanced Calibration Strategies:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS for this compound will co-elute and experience the same ionization effects, allowing for accurate correction.[6]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to compensate for consistent matrix effects.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of this compound LC-MS/MS analysis?
A1: Matrix effects are the alteration of this compound's ionization efficiency due to co-eluting compounds from the sample matrix.[7] This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the detector response, ultimately affecting the accuracy and precision of quantification.[2]
Q2: How can I quantitatively assess the degree of matrix effect for my this compound assay?
A2: The post-extraction spike method is a widely accepted approach.[2] It involves comparing the peak area of this compound spiked into an extracted blank matrix with the peak area of this compound in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Area in Matrix) / (Peak Area in Neat Solution)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
For regulatory submissions, it is often recommended to evaluate the matrix effect in at least six different lots of the biological matrix.[7]
Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?
A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity. Improving sample preparation is generally the most effective way to mitigate ion suppression.[3]
-
Solid-Phase Extraction (SPE): Often provides the cleanest extracts and is highly effective at removing phospholipids, a major source of matrix effects in biological samples.[4][5]
-
Liquid-Liquid Extraction (LLE): Can also yield clean extracts but may have variable recovery for aldehydes like this compound depending on the solvent system used.[4]
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing matrix components that interfere with this compound analysis.[4]
Q4: Is a stable isotope-labeled internal standard (SIL-IS) necessary for accurate this compound quantification?
A4: While not strictly mandatory in all cases, using a SIL-IS is highly recommended and considered the gold standard for correcting matrix effects.[6] A SIL-IS, such as Nonanal-d18 for the related compound nonanal, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction.[5]
Q5: Can derivatization help in overcoming matrix effects for this compound?
A5: Yes, derivatization can be a very effective strategy. This compound is a volatile and reactive aldehyde, which can present analytical challenges.[5] Derivatizing it with a reagent like 2,4-dinitrophenylhydrazine (DNPH) can improve its chromatographic retention, moving it away from the early-eluting, often "dirty," region of the chromatogram where matrix effects are most pronounced.[5][8] Derivatization also enhances ionization efficiency, leading to improved sensitivity.[9]
Quantitative Data Summary
The following tables provide a summary of expected performance data when analyzing this compound, based on literature values for similar aldehydes and general principles of bioanalysis.
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Technique | Typical Matrix Effect (% Signal Suppression) | Analyte Recovery (%) |
| Protein Precipitation (PPT) | 40-70% | 85-105% |
| Liquid-Liquid Extraction (LLE) | 15-40% | 60-90% |
| Solid-Phase Extraction (SPE) | <15% | 80-110% |
Data are illustrative and can vary significantly based on the specific matrix and LC-MS/MS conditions.
Table 2: Impact of Mitigation Strategy on Assay Precision
| Mitigation Strategy | Expected Coefficient of Variation (CV%) |
| No Correction | >20% |
| Matrix-Matched Calibration | 10-20% |
| Stable Isotope-Labeled Internal Standard | <15% |
CV% values are typical for regulated bioanalysis and represent the expected precision of quality control samples.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike
Objective: To quantify the degree of ion suppression or enhancement for this compound in a given matrix.
Methodology:
-
Prepare Blank Matrix Extract: Extract at least six different lots of your blank biological matrix (e.g., plasma, urine) using your established sample preparation protocol.
-
Prepare Post-Spike Samples: To the extracted blank matrix, add a known amount of this compound standard solution to achieve a final concentration (e.g., a low and a high QC concentration).
-
Prepare Neat Solution Samples: Prepare a solution of this compound in the final reconstitution solvent at the exact same concentration as the post-spike samples.
-
LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solution samples.
-
Calculation: Calculate the Matrix Factor (MF) for each lot of the matrix as described in FAQ 2.
-
Evaluation: Calculate the coefficient of variation (CV%) of the MF across the different lots. A CV of ≤15% is generally considered acceptable.[7]
Protocol 2: this compound Analysis using Derivatization with DNPH and SPE Cleanup
Objective: To quantify this compound in a biological matrix with improved sensitivity and reduced matrix effects.
Workflow Diagram
Caption: Experimental workflow for this compound analysis using derivatization and SPE.
Methodology:
-
Sample Preparation and Derivatization:
-
To 100 µL of the sample (e.g., plasma), add the stable isotope-labeled internal standard.
-
Precipitate proteins by adding 300 µL of cold acetonitrile, vortex, and centrifuge.[5]
-
Transfer the supernatant to a new tube and add the DNPH derivatizing reagent.
-
Incubate to allow the derivatization reaction to complete.
-
-
Solid-Phase Extraction (SPE):
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[5]
-
LC-MS/MS Parameters (Typical Starting Conditions):
-
LC Column: Reversed-phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Ionization Mode: Electrospray Ionization (ESI), Positive Ion Mode
-
MS/MS Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized this compound and its stable isotope-labeled internal standard.
References
- 1. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-b-f.eu [e-b-f.eu]
- 8. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent development of chemical derivatization in LC-MS for biomedical approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Recovery of Non-2-enal
Welcome to the technical support center for troubleshooting issues related to the sample preparation of Non-2-enal. This resource is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common challenges encountered during the analysis of this volatile aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high recovery of this compound?
A1: The primary challenges stem from its chemical properties. This compound is a semi-volatile compound, making it susceptible to loss during sample handling and concentration steps. Its aldehyde functional group is also reactive and can degrade or react with matrix components. Furthermore, being a relatively non-polar molecule, its extraction efficiency can be highly dependent on the chosen solvent and sample matrix.
Q2: I am observing low and inconsistent recovery of this compound. What is the most likely cause?
A2: Inconsistent and low recovery is often due to a combination of factors including analyte volatility, thermal degradation during analysis, and interactions with the sample matrix. For instance, in complex matrices like beer, recovery rates of only 40-50% have been reported with distillation methods.[1][2] It is crucial to optimize each step of your sample preparation and analytical method. The use of an internal standard is highly recommended to correct for variability.
Q3: Can derivatization improve the recovery and detection of this compound?
A3: Yes, derivatization is a highly effective strategy. Reacting this compound with a derivatizing agent like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) converts the volatile aldehyde into a more stable, less volatile oxime derivative.[3][4] This improves its thermal stability for gas chromatography (GC) analysis and enhances detection sensitivity, especially with an electron capture detector (ECD) or mass spectrometry (MS).
Q4: What is the "matrix effect" and how can it affect my this compound analysis?
A4: The matrix effect refers to the alteration of the analytical signal of the target analyte due to the presence of other components in the sample matrix.[5][6][7] These co-extracted substances can either suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[5][6][7] This is a significant concern in complex samples like food, beverages, and biological fluids.
Q5: How can I mitigate the matrix effect in my experiments?
A5: Several strategies can be employed to minimize matrix effects. These include:
-
Improving sample cleanup: Techniques like solid-phase extraction (SPE) can help remove interfering compounds.[1][2]
-
Method of standard additions: This involves adding known amounts of a this compound standard to the sample to create a calibration curve within the sample matrix, thereby compensating for matrix effects.[8][9][10][11][12]
-
Use of a stable isotope-labeled internal standard: This is the most effective method as the internal standard behaves similarly to the analyte throughout the sample preparation and analysis, correcting for both matrix effects and recovery losses.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during this compound sample preparation and analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte Peak | 1. Analyte Loss due to Volatility: this compound may be lost during sample transfer, evaporation, or heating steps. | • Minimize sample handling and headspace. • Use cooled sample vials. • Avoid excessive heating during extraction and concentration. • Consider headspace techniques like HS-SPME to minimize sample manipulation. |
| 2. Inefficient Extraction: The chosen extraction technique or solvent may not be optimal for this compound in your specific matrix. | • Optimize the extraction solvent polarity to match that of this compound (relatively non-polar). • For liquid-liquid extraction, ensure proper phase separation and sufficient mixing. • For SPE, select a sorbent with appropriate chemistry (e.g., C18 for reversed-phase). • For HS-SPME, optimize fiber type, extraction time, and temperature.[13][14][15][16] | |
| 3. Analyte Degradation: this compound can be unstable, especially at high temperatures or in certain pH conditions. | • Keep samples and extracts cool and protected from light. • Analyze samples as quickly as possible after preparation. • Consider derivatization to form a more stable compound.[3][4] | |
| Poor Peak Shape (Tailing or Fronting) | 1. Active Sites in GC System: The aldehyde group of this compound can interact with active sites in the GC inlet liner or column. | • Use a deactivated inlet liner. • Ensure the GC column is properly conditioned and of the appropriate polarity. • Derivatization of the aldehyde group can significantly improve peak shape. |
| 2. Co-elution with Matrix Components: Interfering compounds from the sample matrix can affect the chromatography. | • Improve sample cleanup to remove interfering substances. • Optimize the GC temperature program to better separate this compound from matrix components. | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Sample Preparation: Variability in extraction time, temperature, solvent volumes, or agitation can lead to inconsistent results. | • Standardize all sample preparation steps. Use automated systems where possible. • Ensure consistent agitation or stirring during extraction.[13][17] • Use a reliable internal standard to correct for variations. |
| 2. Matrix Effects: Variations in the matrix composition between samples can lead to inconsistent signal suppression or enhancement. | • Employ the method of standard additions for quantification.[8][9][10][11][12] • Use a stable isotope-labeled internal standard if available. • Dilute the sample to reduce the concentration of interfering matrix components. | |
| Analyte Carryover in GC System | 1. Contamination from Previous Injections: High concentrations of this compound or its derivatives can adsorb in the GC system. | • Implement a thorough bake-out of the GC inlet and column between runs. • Rinse the injection syringe with a strong solvent. • Inject a solvent blank after high-concentration samples to check for carryover. |
Data Presentation
Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₉H₁₆O | [18] |
| Molar Mass | 140.22 g/mol | [18] |
| Boiling Point | 188-190 °C at 760 mmHg | |
| Appearance | Colorless liquid | |
| Odor | Greasy, grassy, cucumber-like | [19] |
| Solubility in Water | Practically insoluble | [18] |
| Solubility in Organic Solvents | Soluble in most fixed oils and organic solvents like ethanol, hexane, and diethyl ether. |
Comparison of Recovery Rates for this compound with Different Methods
| Method | Matrix | Recovery Rate (%) | Key Advantages | Reference |
| Distillation followed by SPE | Beer | 40 - 50% | Can handle larger sample volumes. | [1][2] |
| HS-SPME-GC-MS (CAR-PDMS fiber) | Beer | 96.5% | Simple, solvent-free, high sensitivity. | [20][21] |
| Stir-bar sorptive extraction (SBSE) with in-situ derivatization | Beer | 99% | High analyte enrichment, excellent recovery. | [20] |
| SPME (PDMS/DVB fiber) with on-fiber derivatization | Beer | 89% | Combines extraction and derivatization in one step. | [20] |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation:
-
Place a known amount of your sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial (e.g., 20 mL).
-
If applicable, add an internal standard.
-
For aqueous samples, consider adding salt (e.g., NaCl to 25-30% w/v) to increase the ionic strength and promote the partitioning of this compound into the headspace.[13][17]
-
Adjust the pH of the sample if necessary to enhance volatility.[13][17]
-
Immediately seal the vial with a septum cap.
-
-
Extraction:
-
Place the vial in a heating block or water bath set to the optimized extraction temperature (e.g., 50-60°C).
-
Allow the sample to equilibrate for a set time (e.g., 15 minutes).
-
Expose a pre-conditioned SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30-90 minutes) with consistent agitation.[20][21]
-
-
Desorption and GC Analysis:
-
Retract the fiber into the needle and immediately insert it into the heated GC inlet.
-
Desorb the analytes from the fiber onto the GC column by exposing the fiber in the inlet for a specified time (e.g., 2-5 minutes) at an appropriate temperature.
-
Start the GC-MS analysis.
-
Protocol 2: Derivatization of this compound with PFBHA
This procedure converts this compound to its PFBHA-oxime derivative for enhanced stability and detectability.
-
Reagent Preparation:
-
Prepare a PFBHA solution (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
-
Derivatization Reaction:
-
To your sample extract containing this compound, add an excess of the PFBHA solution.
-
Adjust the pH to be slightly acidic (e.g., pH 4-5) to facilitate the reaction.[22]
-
Incubate the reaction mixture at an elevated temperature (e.g., 60-70°C) for a specific duration (e.g., 30-60 minutes) to ensure complete derivatization.[4][22]
-
-
Extraction of the Derivative:
-
After the reaction, extract the PFBHA-oxime derivative from the aqueous phase using a non-polar solvent like hexane or ethyl acetate.
-
Collect the organic phase, dry it (e.g., with anhydrous sodium sulfate), and concentrate it if necessary before GC-MS analysis.
-
Protocol 3: The Standard Addition Method
This method is ideal for quantifying this compound in complex matrices where matrix effects are a concern.[8][9][10][11][12]
-
Sample and Standard Preparation:
-
Prepare a stock solution of this compound with a known concentration.
-
Prepare a series of at least four identical aliquots of your unknown sample.
-
Spike each aliquot (except for the first one) with increasing, known amounts of the this compound stock solution. The first aliquot remains unspiked.
-
Process all aliquots (including the unspiked one) through the entire sample preparation procedure (extraction, cleanup, derivatization, etc.).
-
-
Analysis:
-
Analyze each prepared sample by GC-MS or another suitable technique and record the instrument response (e.g., peak area) for this compound.
-
-
Data Analysis:
-
Plot the instrument response (y-axis) against the concentration of the added standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line to the x-axis (where the response is zero). The absolute value of the x-intercept represents the concentration of this compound in the original, unspiked sample.
-
Visualizations
Caption: A logical workflow for troubleshooting low recovery of this compound.
Caption: Derivatization reaction of this compound with PFBHA.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. In many cases the intensity of the signal of the analyte is affected by the composition of the matrix, by the temperature and [tau.ac.il]
- 9. Standard addition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. welchlab.com [welchlab.com]
- 12. m.youtube.com [m.youtube.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. agilent.com [agilent.com]
- 16. youtube.com [youtube.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Showing Compound (E)-2-Nonenal (FDB003312) - FooDB [foodb.ca]
- 19. 2-Nonenal|Unsaturated Aldehyde for Research [benchchem.com]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. pubs.rsc.org [pubs.rsc.org]
quality control measures for reliable Non-2-enal quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quality control measures for the reliable quantification of Non-2-enal. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may be encountered during the quantification of this compound, providing clear solutions and preventative measures.
Sample Handling and Storage
-
Q1: My this compound concentrations are unexpectedly low. What could be the cause related to sample storage? A1: Sample stability is a critical factor for accurate this compound quantification. When stored at room temperature, a significant decrease in this compound concentration (up to 40%) can occur within 24 hours.[1][2] For optimal preservation, it is highly recommended to store samples refrigerated at 4°C, where minimal degradation is observed even after 24 hours.[1][2]
-
Q2: What is the most effective non-invasive method for collecting skin-based this compound samples? A2: Gauze wiping is a rapid, non-invasive, and effective method for collecting this compound from the skin surface.[1][3] This method has demonstrated good storage stability compared to other techniques.[1]
Analytical Methodology
-
Q3: I am observing high variability in my results. How can I improve the precision of my quantification method? A3: High variability can stem from several sources, including instrument performance and sample matrix effects. To improve precision, consider the following:
-
Internal Standards: The use of an internal standard, such as cyclohexanone or 2,4-dihydroxybenzaldehyde, can help correct for variations in sample preparation and instrument response.[4][5]
-
Matrix-Matched Standards: Preparing calibration standards in a matrix that closely resembles your sample can help mitigate the impact of matrix effects, which can either suppress or enhance the analyte signal.[6]
-
Derivatization: Derivatizing this compound with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic separation and enhance detection sensitivity and specificity, particularly for GC-MS analysis.[4][7]
-
-
Q4: My signal intensity for this compound is weak. How can I enhance the sensitivity of my measurement? A4: To improve sensitivity and achieve lower limits of detection, several strategies can be employed:
-
Sample Enrichment: Techniques like Headspace Solid-Phase Microextraction (HS-SPME) are effective for extracting and concentrating volatile compounds like this compound from the sample matrix, thereby increasing the signal intensity.[1][3]
-
Selective Ion Monitoring (SIM): When using GC-MS, operating in SIM mode allows the mass spectrometer to focus on specific ions characteristic of this compound, which significantly enhances sensitivity compared to scanning the full mass range.[8]
-
Optimized Extraction: For HS-SPME, optimizing parameters such as fiber type (e.g., PDMS/DVB), extraction temperature, and time is crucial for maximizing analyte recovery.[1][9]
-
-
Q5: I am analyzing this compound in a complex matrix like beer or plasma. What are the key considerations? A5: Complex matrices can introduce interferences and matrix effects.[6][10]
-
Sample Cleanup: Employing a sample cleanup step, such as solid-phase extraction (SPE), can help remove interfering compounds prior to analysis.[11][12]
-
Method Validation: It is essential to validate the analytical method in the specific matrix of interest. This includes assessing linearity, accuracy (recovery), precision, and the limits of detection (LOD) and quantification (LOQ).[4][8] For instance, in beer analysis, steam distillation followed by SPE has been successfully used.[11][12]
-
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound quantification methods, providing a basis for comparison.
Table 1: Performance Characteristics of GC-MS Based Methods
| Parameter | HS-SPME/GC-MS (Body Odor) | HS-SPME-GC-MS (Beer) | NICI-GC-MS (Plasma) |
| Limit of Detection (LOD) | 22 pg[1][3] | 0.01 µg/L[8] | - |
| Limit of Quantification (LOQ) | - | 0.02 µg/L[8] | - |
| Linearity Range | 1–50 ng[1][3] | 0.02–4.0 µg/L[8] | 0.1–5 µM[4] |
| Correlation Coefficient (r²) | 0.991[1][3] | 0.9994[8] | > 0.995[4] |
| Recovery | - | 96.5%[8] | - |
| Precision (%RSD) | - | 4%[8] | 3-8% (%CV)[4] |
Table 2: Performance Characteristics of Other Analytical Methods
| Parameter | HPLC-UV (Beer) | ALDH Bio-sniffer (Vapor) |
| Limit of Detection (LOD) | - | 0.23 ppm[13][14] |
| Limit of Quantification (LOQ) | - | 0.26 ppm[13][14] |
| Linearity Range | - | 0.4–7.5 ppm[13][14] |
| Correlation Coefficient (r²) | - | 0.994[13] |
| Recovery | 40-50% (extraction/concentration step)[15] | - |
| Precision (%RSD) | - | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Quantification of this compound in Skin Emissions using HS-SPME/GC-MS
-
Sample Collection:
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Quantification:
-
Generate a calibration curve using standard solutions of this compound.
-
Calculate the concentration of this compound in the sample based on the calibration curve.
-
Protocol 2: Quantification of (E)-2-Nonenal in Beer using HS-SPME-GC-MS
-
Sample Preparation:
-
Place a beer sample into a headspace vial.
-
-
HS-SPME Procedure:
-
GC-MS Analysis:
-
Detection: Mass spectrometer in SIM mode, monitoring ions 55, 70, 83, 96, 111, and 122 m/z.[8]
-
-
Quantification:
-
Establish a linear calibration curve in the range of 0.02 to 4.0 µg/L.[8]
-
Quantify the analyte based on the standard curve.
-
Protocol 3: Quantification of Aldehydes in Plasma by NICI-GC-MS
-
Derivatization:
-
Internal Standard:
-
Add an internal standard, such as 2,4-dihydroxybenzaldehyde, to the samples.[4]
-
-
GC-MS Analysis:
-
Analyze the derivatized samples using a gas chromatograph coupled with a mass spectrometer operating in negative ion chemical ionization (NICI) mode.
-
-
Quantification:
-
Create a calibration curve using plasma samples spiked with known concentrations of the aldehydes and the internal standard.[4]
-
Visualizations
Experimental Workflow for this compound Quantification
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of malondialdehyde and 4-hydroxy-2-trans-nonenal measurement in plasma by NICI-GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Determination of E-2-nonenal by high-performance liquid chromatography with UV detection assay for the evaluation of beer ageing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
protocol for removing interfering aldehydes in Non-2-enal analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Non-2-enal, with a focus on removing interfering aldehydes.
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound.
Question: Why am I observing co-eluting peaks with my this compound derivative during GC/MS or HPLC analysis?
Answer:
Co-eluting peaks are a common issue in the analysis of aldehydes due to the presence of other carbonyl compounds with similar chemical properties in the sample matrix. These interfering aldehydes and ketones can react with the same derivatization agents used for this compound, such as 2,4-dinitrophenylhydrazine (DNPH) or O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[1][2][3]
Troubleshooting Steps:
-
Optimize Chromatographic Separation:
-
GC/MS: Adjust the temperature ramp of the gas chromatograph to improve the separation of the derivatized aldehydes. Using a different polarity GC column can also provide better resolution.[2]
-
HPLC: Modify the mobile phase gradient to enhance the separation of the DNPH-hydrazones. A change in the stationary phase of the HPLC column (e.g., from C18 to a different bonded phase) may also be beneficial.[4]
-
-
Selective Sample Preparation:
-
Solid-Phase Extraction (SPE): Employ an SPE cleanup step before derivatization. Different sorbents can be tested to selectively retain interfering compounds while allowing this compound to pass through, or vice-versa.[5][6]
-
Bisulfite Extraction: For bulk removal of aldehydes and reactive ketones, a bisulfite extraction protocol can be used. This method relies on the formation of charged bisulfite adducts with carbonyl compounds, which can then be separated into an aqueous layer.[7][8]
-
-
Alternative Derivatization Reagent:
-
If using DNPH, consider switching to PFBHA, or another derivatizing agent.[2] The resulting derivatives will have different chromatographic properties, which may resolve the co-elution issue.
-
Question: My signal intensity for this compound is low, or I have poor recovery. What are the potential causes and solutions?
Answer:
Low signal intensity or poor recovery of this compound can stem from several factors, including its high volatility, instability, and losses during sample preparation.
Troubleshooting Steps:
-
Optimize Derivatization:
-
Ensure the derivatization reaction goes to completion by optimizing the reaction time, temperature, and pH. For example, the derivatization of aldehydes with PFBHA is often performed at 60°C for 60 minutes.[9] The reaction of DNPH with carbonyls occurs in an acidic medium.[4]
-
Check the purity and concentration of your derivatization reagent. Degradation of the reagent can lead to incomplete reactions.
-
-
Improve Extraction Efficiency:
-
Headspace Solid-Phase Microextraction (HS-SPME): For volatile aldehydes like this compound, HS-SPME is an effective pre-concentration technique.[10][11][12] Optimize the fiber coating, extraction temperature, and time to maximize the adsorption of this compound. For instance, a PDMS/DVB fiber has been shown to be efficient for this compound extraction.[10][11]
-
Liquid-Liquid Extraction (LLE): If using LLE, ensure the solvent is of high purity and that the extraction is performed multiple times to ensure complete recovery.
-
-
Minimize Analyte Loss:
-
Due to the volatility of this compound, handle samples in sealed vials and avoid excessive heating.
-
Use an internal standard (e.g., a deuterated analog of this compound) to correct for any losses during sample preparation and analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing interfering aldehydes in this compound analysis?
A1: The most common strategies involve a combination of selective sample preparation and robust chromatographic separation. Derivatization is a key step to enhance the stability and detectability of aldehydes.[1][13]
-
Derivatization: Reagents like DNPH and PFBHA are widely used.[1][2] These reagents react with carbonyl compounds to form more stable and detectable derivatives.
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques used to separate the derivatized aldehydes.[1][2][4]
-
Sample Cleanup: Solid-Phase Extraction (SPE) is often employed to remove interfering substances from the sample matrix before derivatization and analysis.[5][6]
Q2: Which derivatization reagent is better for this compound analysis, DNPH or PFBHA?
A2: Both DNPH and PFBHA have their advantages.
-
DNPH (2,4-dinitrophenylhydrazine): This is a classic and robust reagent that forms stable hydrazones with aldehydes, which can be readily analyzed by HPLC-UV.[1][4] However, it reacts with a broad range of carbonyls, which can lead to a complex mixture of derivatives.[3]
-
PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine): PFBHA derivatives (oximes) are highly volatile and are well-suited for sensitive analysis by GC-MS.[1][2][14] PFBHA is reported to react quantitatively even with conjugated aliphatic aldehydes and its derivatives are thermally stable.[2]
The choice between the two often depends on the available instrumentation and the complexity of the sample matrix.
Q3: Can I analyze this compound without derivatization?
A3: Direct analysis of this compound without derivatization is challenging due to its high volatility, polarity, and potential instability.[1] Derivatization improves chromatographic separation, ionization in the mass spectrometer, and overall detectability.[1] However, for some applications, direct injection GC-MS may be possible, especially for screening purposes, but it generally offers lower sensitivity and reproducibility.
Quantitative Data Summary
The following tables summarize key quantitative data from various analytical methods for aldehyde analysis.
Table 1: Comparison of Derivatization Reagents and Analytical Methods
| Derivatization Reagent | Analytical Method | Typical Analytes | Limit of Detection (LOD) | Reference |
| DNPH | HPLC-UV | Low molecular weight aldehydes | 0.79 - 0.80 nmol/L | [1] |
| PFBHA | GC-MS | Aldehydes and ketones | 22.5 pg/mL (for 4-HNE) | [14] |
| PFBHA | GC-MS | Odor-active aldehydes in wine | 12 - 380 ng/L | [6] |
| None (HS-SPME) | GC-MS | 2-Nonenal in body odor | 22 pg | [10][12] |
| None (HS-SPME) | GC-MS | (E)-2-nonenal in beer | 0.01 µg/L | [15] |
Table 2: Recovery Rates for this compound Extraction Methods
| Extraction Method | Sample Matrix | Recovery Rate | Reference |
| Solid-Phase Extraction (SPE) | Wine | >90% | [6] |
| HS-SPME | Beer (spiked sample) | 96.5% | [15] |
Experimental Protocols
Protocol 1: Derivatization with DNPH for HPLC-UV Analysis
This protocol is a general guideline for the derivatization of aldehydes with DNPH.
Materials:
-
Sample containing aldehydes
-
DNPH solution (e.g., 0.5 mg/mL in acidified acetonitrile)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation: Prepare a known amount of your sample in a suitable solvent.
-
Derivatization: To 1 mL of the sample solution in a vial, add 1 mL of the DNPH solution.
-
Reaction: Cap the vial tightly and vortex for 1 minute. Incubate the mixture at a controlled temperature (e.g., 40°C) for 1 hour.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the HPLC system.
Protocol 2: HS-SPME-GC-MS Analysis of this compound
This protocol is based on methods for analyzing this compound in biological and food matrices.[10][11][12][15]
Materials:
-
Sample in a headspace vial
-
SPME device with a PDMS/DVB fiber
-
GC-MS system with a suitable capillary column (e.g., DB-1)
-
Heating block or water bath with agitation
-
Internal standard (optional but recommended)
Procedure:
-
Sample Preparation: Place a known amount of the sample into a headspace vial and seal it.
-
Internal Standard: If used, add a known amount of the internal standard to the vial.
-
Equilibration: Place the vial in a heating block or water bath at a specific temperature (e.g., 50-60°C) and allow the sample to equilibrate for a set time (e.g., 15 minutes) with agitation.[10][11][15]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 45-90 minutes) at the same temperature.[10][12][15]
-
Desorption and Analysis: Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the analytes onto the column for separation and analysis.
Visualizations
Caption: General workflow for the analysis of aldehydes.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 3. lcms.cz [lcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
The Evolving Landscape of Aging Biomarkers: A Comparative Guide to Non-2-enal
For researchers, scientists, and drug development professionals, the quest for robust biomarkers of aging is paramount. An ideal biomarker should not only correlate with chronological age but also reflect the underlying biological aging processes and predict age-related health outcomes.[1][2][3] In recent years, Non-2-enal, a volatile unsaturated aldehyde, has emerged as a potential candidate, distinguished by its association with the characteristic scent of aging.[4] This guide provides an objective comparison of this compound with other established biomarkers of aging, supported by experimental data and detailed methodologies.
This compound is a product of the oxidative degradation of omega-7 unsaturated fatty acids, a process that intensifies with age due to increased reactive oxygen species (ROS) and a decline in antioxidant defenses.[4][5] Its presence is a hallmark of lipid peroxidation, a key contributor to cellular senescence and age-associated pathologies.[6] This guide will delve into the validation of this compound as a biomarker, comparing its performance against other indicators of the aging process.
Comparative Analysis of Leading Aging Biomarkers
The following table summarizes the key characteristics of this compound and other prominent biomarkers used to assess biological aging.
| Biomarker | Biological Basis | Sample Type | Primary Analytical Method(s) | Correlation with Age-Related Diseases |
| This compound | Lipid peroxidation of omega-7 unsaturated fatty acids.[4] | Skin surface lipids, breath, blood, urine.[4][7] | Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Biosensors.[7][8][9] | Neurodegenerative diseases, cancer, cardiovascular diseases.[10][11] |
| Malondialdehyde (MDA) | End product of polyunsaturated fatty acid peroxidation.[6][12] | Plasma, serum, tissues.[12] | Thiobarbituric Acid Reactive Substances (TBARS) assay, HPLC. | Colorectal cancer, breast cancer, lung malignancies.[12] |
| 4-Hydroxynonenal (4-HNE) | Major product of lipid peroxidation of omega-6 polyunsaturated fatty acids.[13] | Plasma, tissues, urine.[13] | GC-MS, HPLC, ELISA. | Neurodegenerative diseases (Alzheimer's, Parkinson's), cardiovascular diseases, cancer.[11][14] |
| Isoprostanes (e.g., F2-isoprostanes) | Products of free radical-catalyzed peroxidation of arachidonic acid.[10][15] | Urine, plasma.[15] | GC-MS, LC-MS. | Atherosclerosis, neurodegenerative diseases.[15] |
| Telomere Length | Repetitive DNA sequences at the ends of chromosomes that shorten with cell division.[3] | Blood (leukocytes). | Quantitative PCR (qPCR), Southern blot. | Cardiovascular disease, cancer, infectious diseases. |
| Epigenetic Clocks (DNA methylation) | Age-related changes in DNA methylation patterns.[16] | Blood, various tissues. | DNA sequencing, microarrays. | All-cause mortality, cardiovascular disease, cancer.[1] |
Signaling Pathways and Experimental Workflows
To understand the role of this compound in aging, it is crucial to visualize the underlying biochemical processes and the methods used for its quantification.
References
- 1. Validation of biomarkers of aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biomarkers of Aging for the Identification and Evaluation of Longevity Interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential Noninvasive Biomarkers to Assess the Aging Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Nonenal|Unsaturated Aldehyde for Research [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. The Peroxidation of Lipids, Cellular Senescence and Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gas-Phase Biosensors (Bio-Sniffers) for Measurement of 2-Nonenal, the Causative Volatile Molecule of Human Aging-Related Body Odor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Lipid peroxidation biomarkers for evaluating oxidative stress and assessing antioxidant capacity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Propagation of age‐related diseases due to the changes of lipid peroxide and antioxidant levels in elderly people: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 4-Hydroxy-2-Nonenal, a Reactive Product of Lipid Peroxidation, and Neurodegenerative Diseases: A Toxic Combination Illuminated by Redox Proteomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. Frontiers | Ranking Biomarkers of Aging by Citation Profiling and Effort Scoring [frontiersin.org]
assessing the cross-reactivity of commercially available Non-2-enal antibodies
For researchers, scientists, and drug development professionals, the accurate detection of specific biomarkers is paramount. Non-2-enal, a reactive aldehyde produced during lipid peroxidation of polyunsaturated fatty acids, is an emerging biomarker for oxidative stress implicated in various physiological and pathological processes. However, the availability and characterization of specific antibodies against this compound-protein adducts are limited, making rigorous validation essential.
This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies against this compound. Due to the current scarcity of commercially available antibodies specifically targeting this compound, this document outlines the critical experimental protocols and data interpretation strategies necessary for their validation. The methodologies described are based on established principles of antibody characterization and can be adapted from protocols for related lipid aldehydes like 4-hydroxy-2-nonenal (4-HNE).
Understanding the Challenge: Specificity in a Sea of Aldehydes
Lipid peroxidation generates a complex mixture of reactive aldehydes, including 4-HNE, malondialdehyde (MDA), and various alkenals. An antibody developed for this compound must be able to distinguish its target epitope—a this compound-modified amino acid residue (e.g., lysine, histidine, cysteine)—from structurally similar adducts. For instance, studies have shown that highly specific monoclonal antibodies for 4-HNE adducts exhibit negligible cross-reactivity with this compound modified proteins, highlighting the subtle yet critical differences that antibodies can discern.[1]
Comparative Performance of Hypothetical this compound Antibodies
While a direct market comparison is not currently feasible, a crucial step in antibody validation is to systematically quantify its performance. Should a researcher develop or identify a candidate this compound antibody, its characteristics should be benchmarked. The following table illustrates how to structure such a comparison, which would be populated with experimental data.
Table 1: Performance Characteristics of Investigational this compound Antibodies
| Feature | Antibody A (e.g., Monoclonal) | Antibody B (e.g., Polyclonal) | Control (e.g., 4-HNE Ab) |
| Immunogen | This compound-KLH Conjugate | This compound-BSA Conjugate | 4-HNE-KLH Conjugate |
| Isotype | IgG1 | IgG | IgG2a |
| Purity | >95% (Protein A/G) | Affinity Purified | >95% (Protein A/G) |
| Optimal Dilution (WB) | 1:1000 | 1:500 | 1:1000 |
| Optimal Dilution (ELISA) | 1:2000 | 1:1000 | 1:2000 |
| Optimal Dilution (IHC) | 1:200 | 1:100 | 1:200 |
| K D (Binding Affinity) | Determine via SPR/BLI | Determine via SPR/BLI | Vendor Specified |
| Cross-Reactivity (ELISA) | |||
| vs. 4-HNE Adducts | <1% | <5% | 100% |
| vs. MDA Adducts | <1% | <5% | <1% |
| vs. Hexenal Adducts | <2% | <10% | <1% |
| Species Reactivity | Human, Mouse | Human, Mouse, Rat | Human, Mouse, Rat |
Note: This table is a template. Data must be generated through rigorous experimentation.
Visualizing the Biological Context and Experimental Approach
To effectively assess antibody cross-reactivity, it is crucial to understand both the biological pathway that generates the antigen and the experimental workflow used for testing.
Caption: Lipid peroxidation pathway generating this compound.
Caption: General workflow for antibody cross-reactivity assessment.
Experimental Protocols
Detailed and consistent protocols are the bedrock of reliable antibody validation. The following are generalized methods that should be optimized for each specific antibody and experimental system.
Competitive ELISA for Specificity and Cross-Reactivity
This assay is crucial for quantifying the specificity of the antibody for this compound and its cross-reactivity with other aldehydes.
Methodology:
-
Antigen Coating: Coat a 96-well microplate with a this compound-protein conjugate (e.g., this compound-BSA) at an optimized concentration (e.g., 1-5 µg/mL) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by adding Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST) to each well. Incubate for 1-2 hours at room temperature.
-
Competitive Incubation:
-
Prepare serial dilutions of the "competitor" antigens: this compound-KLH (homologous competitor), 4-HNE-KLH, MDA-KLH, and other relevant aldehyde-protein adducts (heterologous competitors).
-
In separate tubes, pre-incubate a fixed, sub-saturating concentration of the primary anti-Non-2-enal antibody with each dilution of the competitor antigens for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step (as in step 2).
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step (as in step 2).
-
Detection: Add substrate solution (e.g., TMB for HRP). Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). Plot the absorbance against the log of the competitor concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of antibody binding). The ratio of IC50 values between the homologous and heterologous competitors indicates the degree of cross-reactivity.
Western Blotting for Target Specificity
Western blotting assesses the antibody's ability to recognize this compound-modified proteins in a complex mixture, such as a cell lysate.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with and without this compound. As controls, prepare lysates treated with other aldehydes (4-HNE, MDA). Determine protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in Blocking Buffer (e.g., 5% non-fat milk or 3% BSA in TBST).
-
Primary Antibody Incubation: Incubate the membrane with the anti-Non-2-enal antibody at its optimal dilution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (as in step 6).
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. A specific antibody should produce a strong signal in the this compound-treated lane with minimal to no signal in the untreated and other aldehyde-treated lanes.
Immunohistochemistry (IHC) for In Situ Validation
IHC is used to confirm that the antibody can detect this compound adducts within the spatial context of cells and tissues, providing insight into the localization of this specific form of oxidative damage.
Methodology:
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from a relevant model (e.g., an animal model of oxidative stress).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂. Then, block non-specific antibody binding using a serum-based blocking solution.
-
Primary Antibody Incubation: Incubate sections with the anti-Non-2-enal antibody at its optimal dilution overnight at 4°C. For a crucial negative control, on a serial section, pre-incubate the antibody with an excess of this compound-KLH conjugate to block specific binding (absorption control).
-
Secondary Antibody and Detection: Use a biotinylated secondary antibody followed by an avidin-biotin-enzyme complex (e.g., ABC kit) and a chromogenic substrate like DAB to visualize binding.
-
Counterstaining: Lightly counterstain with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: A specific antibody will show positive staining in relevant cellular compartments, which should be absent or significantly reduced in the absorption control slide.
By employing these rigorous validation strategies, researchers can develop a high degree of confidence in their tools for detecting this compound, paving the way for a clearer understanding of the role of lipid peroxidation in health and disease.
References
Introduction:
Oxidative stress is a key pathological feature of numerous age-related diseases. A primary consequence of oxidative stress is lipid peroxidation, the process by which reactive oxygen species attack polyunsaturated fatty acids, leading to the formation of reactive aldehydes. Among these, 4-hydroxy-2-nonenal (HNE), a more stable and cytotoxic product than non-2-enal, has emerged as a significant biomarker. Elevated levels of HNE and its protein adducts are implicated in the pathogenesis of several age-related conditions, including neurodegenerative disorders, diabetes, and cardiovascular diseases.[1][2][3] This guide provides a comparative analysis of HNE levels across these diseases, supported by experimental data and detailed methodologies for its quantification.
Data Presentation: HNE Levels in Age-Related Diseases
The following table summarizes the quantitative data on HNE and its derivatives in various age-related diseases compared to control subjects. It is important to note that the absolute values can vary between studies due to different methodologies and sample types.
| Disease | Analyte | Sample Type | Patient Group (Concentration) | Control Group (Concentration) | Fold Change/Significance | Reference |
| Type 2 Diabetes Mellitus | HNE-modified albumin | Serum | 736.1 ± 34.2 pmol/ml | 611.4 ± 39.1 pmol/ml | p = 0.018 | [4][5] |
| Type 1 Diabetes (Rat Model) | 4-HNE | Plasma | 6.7–7.5 ng/mg of protein | 0.001–0.005 ng/mg of protein | ~1340-7500x | [1] |
| Parkinson's Disease | HNE | Cerebrospinal Fluid (CSF) | 1.47 ± 0.76 µM | 0.38 ± 0.14 µM | ~3.9x (p < 0.01) | [6] |
| Parkinson's Disease | HNE | Plasma | 0.68 ± 0.15 µM | 0.47 ± 0.12 µM | ~1.4x (p < 0.05) | [6] |
| Congestive Heart Failure | Total Aldehydes (incl. HNE) | Arterial Plasma | 9,311 ± 835 nmol/L | 6,594 ± 344 nmol/L | ~1.4x (p < 0.01) | [7] |
| Alzheimer's Disease | HNE-protein adducts | Brain Tissue & Body Fluids | Elevated | Normal | Qualitatively Increased | [2][8][9] |
Note on this compound vs. 4-Hydroxy-2-nonenal (HNE): While the initial topic specified this compound, the vast majority of scientific literature focuses on 4-hydroxy-2-nonenal (HNE) as the primary and more stable aldehydic product of lipid peroxidation in the context of disease pathology. HNE is considered a more robust and widely studied biomarker of oxidative stress.[1][8]
Experimental Protocols
The quantification of HNE in biological samples is challenging due to its high reactivity. The two most common and reliable methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Gas Chromatography-Mass Spectrometry (GC-MS).
1. Quantification of HNE-Protein Adducts by Competitive ELISA
This method is used to measure HNE that has formed adducts with proteins, a common consequence of its high reactivity.
-
Principle: This is a competitive immunoassay where HNE-protein adducts in the sample compete with a fixed amount of HNE-coated on a microplate for binding to a specific primary antibody. The amount of primary antibody bound to the plate is then detected by a secondary antibody conjugated to an enzyme (e.g., HRP), which catalyzes a colorimetric reaction. The intensity of the color is inversely proportional to the concentration of HNE adducts in the sample.[10][11]
-
Sample Preparation:
-
Serum: Allow blood to clot at room temperature or 4°C, then centrifuge to collect the supernatant.[10]
-
Plasma: Collect blood with an anticoagulant like EDTA, and centrifuge to separate the plasma.[10]
-
Tissue Homogenates: Tissues are homogenized in a suitable buffer (e.g., TEE-T buffer) and centrifuged to remove debris.[11]
-
Samples should be diluted in a sample diluent as required by the specific kit.[10]
-
-
Assay Procedure (General Steps):
-
Prepare HNE standards of known concentrations.
-
Add standards and prepared samples to the wells of the HNE-coated microplate.
-
Add the HNE-specific primary antibody to each well and incubate.
-
Wash the plate to remove unbound antibodies and sample components.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the plate again.
-
Add the substrate reagent and incubate in the dark to allow color development.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the HNE concentration in the samples by comparing their absorbance to the standard curve.[10][11][12]
-
2. Quantification of Free HNE by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly sensitive and specific for measuring free (non-protein-bound) HNE.
-
Principle: GC-MS separates volatile compounds in a sample and then identifies them based on their mass-to-charge ratio. Due to HNE's instability, a derivatization step is required to make it more stable and suitable for GC analysis.[4][6]
-
Sample Preparation and Derivatization:
-
Extraction: HNE is extracted from the biological matrix (e.g., plasma, CSF) using a solid-phase extraction technique.[4]
-
Derivatization: The extracted HNE is derivatized in a two-step process:
-
First, it is reacted with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form an O-PFB oxime derivative. This step stabilizes the aldehyde group.[4][6]
-
Second, the hydroxyl group is silylated using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (TMS) ether, which increases its volatility.[4][6][13]
-
-
A deuterated internal standard (e.g., HNE-d11) is added at the beginning of the procedure for accurate quantification.[6]
-
-
Analysis:
-
The derivatized sample is injected into the gas chromatograph.
-
The compounds are separated based on their boiling points and interaction with the capillary column.
-
The separated compounds enter the mass spectrometer, where they are ionized.
-
The mass spectrometer detects and quantifies the ions characteristic of the derivatized HNE and the internal standard. Negative-ion chemical ionization (NICI) is often used for high sensitivity.[4][6]
-
Mandatory Visualization
Signaling Pathway: Formation of HNE from Lipid Peroxidation
The following diagram illustrates the initiation, propagation, and termination phases of lipid peroxidation of polyunsaturated fatty acids (PUFAs), leading to the formation of HNE.
Caption: Lipid peroxidation pathway leading to HNE formation.
Experimental Workflow: HNE Quantification by GC-MS
This diagram outlines the key steps involved in the preparation and analysis of biological samples for HNE quantification using GC-MS.
Caption: Workflow for HNE analysis by GC-MS.
References
- 1. 4-Hydroxy-2-nonenal, a lipid peroxidation product, as a biomarker in diabetes and its complications: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mass spectrometry for detection of 4-hydroxy-trans-2-nonenal (HNE) adducts with peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of the lipid peroxidation product trans-4-hydroxy-2-nonenal in biological samples by high-performance liquid chromatography and combined capillary column gas chromatography-negative-ion chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid peroxidation - Wikipedia [en.wikipedia.org]
- 6. Oxidative stress: Determination of 4-hydroxy-2-nonenal by gas chromatography/mass spectrometry in human and rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidative Stress and 4-hydroxy-2-nonenal (4-HNE): Implications in the Pathogenesis and Treatment of Aging-related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overview of the Lipid Peroxidation Measurements in Patients by the Enzyme-Linked Immunosorbent Assay Specific for the 4-Hydroxynonenal-Protein Adducts (4-HNE-ELISA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Hydroxynonenal ELISA Kit (Colorimetric) (NBP2-66364): Novus Biologicals [novusbio.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Inter-laboratory Validation of Non-2-enal Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of (E)-2-nonenal, a significant biomarker for oxidative stress and a contributor to age-related body odor. The selection of a robust and reliable analytical method is critical for accurate quantification in various matrices, including biological samples and consumer products. This document outlines the performance of common analytical techniques, supported by experimental data from various studies, to aid researchers in selecting the most appropriate method for their specific needs.
The primary methods for Non-2-enal analysis are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and is validated based on internationally recognized parameters.
Comparison of Analytical Method Performance
The following tables summarize typical validation parameters for the analysis of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), often with Solid-Phase Microextraction (SPME), and High-Performance Liquid Chromatography (HPLC), which typically requires derivatization.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Parameters for this compound Analysis
| Parameter | HS-SPME-GC-MS[1][2][3] | HS-SPME-GC-MS[4][5] | HS-SPME-GC-FID[6] |
| Linearity Range | 1–50 ng | 0.02–4.0 µg/L | Not specified |
| Correlation Coefficient (r²) | 0.991 | 0.9994 | 0.9998 |
| Limit of Detection (LOD) | 22 pg (S/N = 3) | 0.01 µg/L | Not specified |
| Limit of Quantification (LOQ) | Not specified | 0.02 µg/L | Not specified |
| Precision (RSD) | Not specified | 4% | Not specified |
| Recovery | 40% (extraction efficiency) | 96.5% | Not specified |
| Sample Matrix | Skin emissions/secretions | Beer | Barley, Malt, Beer |
Table 2: High-Performance Liquid Chromatography (HPLC) Method Validation Parameters for Aldehyde Analysis
| Parameter | HPLC-UV (E-2-nonenal)[7] | HPLC-Fluorescence (4-HNE, similar aldehyde)[8] |
| Linearity Range | Not specified | 1–2000 nmol/L |
| Correlation Coefficient (r²) | Not specified | Not specified |
| Limit of Detection (LOD) | Not specified | 100 pmol/L |
| Limit of Quantification (LOQ) | Not specified | Not specified |
| Precision (RSD) | Not specified | Not specified |
| Recovery | 40-50% | >98% |
| Sample Matrix | Beer | Human plasma |
Experimental Protocols
Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
This is a widely used method for the analysis of volatile compounds like this compound from various matrices.
a. Sample Preparation (Body Odor Analysis) [1][2][3]
-
Collection: Body odor samples are collected by wiping the skin with gauze.
-
Extraction: The gauze containing the sample is placed in a vial. For headspace extraction, a StableFlex PDMS/DVB fiber is exposed to the vial's headspace at 50°C for 45 minutes.
-
Desorption: The SPME fiber is inserted into the GC injection port at 230°C for desorption.
-
Separation: A DB-1 capillary column is used for chromatographic separation.
-
Detection: Mass spectrometry is performed in Selected Ion Monitoring (SIM) mode, monitoring ions at m/z = 55, 83, and 111 for this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method often requires derivatization to enhance the detection of aldehydes. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[9][10]
a. Sample Preparation and Derivatization [11]
-
Extraction: The sample is extracted with a suitable solvent.
-
Derivatization: An aliquot of the sample extract is mixed with a DNPH solution in an acidic medium (e.g., acetonitrile and phosphoric acid). The reaction is allowed to proceed at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to form the hydrazone derivative.
b. HPLC Analysis [7]
-
Purification: The derivatized sample is passed through a Solid-Phase Extraction (SPE) column for cleanup.
-
Separation: A C18 column is typically used for separation.
-
Detection: The derivatives are detected using a UV detector.
Visualized Workflows
Caption: Workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Workflow for this compound analysis using HPLC with derivatization.
References
- 1. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ajrms.com [ajrms.com]
- 9. agilent.com [agilent.com]
- 10. hitachi-hightech.com [hitachi-hightech.com]
- 11. benchchem.com [benchchem.com]
(E)-2-Nonenal as a Potential Biomarker: A Comparative Guide on its Correlation with Clinical Disease Severity
For Researchers, Scientists, and Drug Development Professionals
The role of lipid peroxidation in the pathophysiology of numerous diseases is a subject of intense research. Among the various byproducts of this process, (E)-2-nonenal, an α,β-unsaturated aldehyde, has garnered attention as a potential biomarker of oxidative stress. This guide provides a comparative analysis of the current understanding of the correlation between circulating (E)-2-nonenal levels and the severity of clinical diseases, supported by available experimental data and detailed methodologies.
While direct quantitative correlations between circulating (E)-2-nonenal levels and established clinical disease severity scores are not yet widely established in the literature, existing research provides a foundation for its investigation as a disease biomarker. The data presented herein compares (E)-2-nonenal levels in patient cohorts versus healthy controls, offering insights into its potential diagnostic and prognostic value.
Quantitative Data Summary
The following table summarizes the available data on circulating (E)-2-nonenal levels in a disease context. It is important to note that much of the research in this area has focused on a related lipid peroxidation product, 4-hydroxy-2-nonenal (4-HNE). Data specifically for (E)-2-nonenal is more limited.
| Disease/Condition | Sample Type | Patient Group (n) | (E)-2-Nonenal Concentration | Control Group (n) | (E)-2-Nonenal Concentration | Key Findings & Reference |
| Aging | Skin Gas | Subjects > 40 years | Increased presence | Subjects < 40 years | Lower to no presence | (E)-2-nonenal is associated with the characteristic body odor of aging, suggesting age-related increases in lipid peroxidation on the skin.[1] |
Further research is required to establish a comprehensive database of circulating (E)-2-nonenal levels across various diseases and their correlation with severity.
Signaling Pathway and Experimental Workflow
To understand the origin and measurement of (E)-2-nonenal, the following diagrams illustrate the lipid peroxidation pathway and a typical experimental workflow for its quantification.
References
availability and certification of Non-2-enal standard reference materials
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. A critical component in achieving this is the use of high-quality standard reference materials. This guide provides a comprehensive comparison of commercially available Non-2-enal standard reference materials, detailing their availability, certification, and the analytical methodologies for their use.
Comparison of Commercially Available trans-2-Nonenal Analytical Standards
trans-2-Nonenal, a volatile unsaturated aldehyde, is a significant biomarker in various fields, including food science, environmental analysis, and medical research. The availability of reliable analytical standards is crucial for accurate quantification. The following table summarizes the specifications of trans-2-Nonenal standards offered by prominent chemical suppliers.
| Supplier | Product Name | CAS Number | Purity Specification | Analytical Method | Format |
| Sigma-Aldrich | trans-2-Nonenal analytical standard | 18829-56-6 | ≥95.0%[1] | Gas Chromatography (GC)[1] | Neat Liquid |
| Aurochemicals | Trans-2-Nonenal, Natural | 18829-56-6 | 92% Min | Gas-Liquid Chromatography (GLC) | Liquid |
| Thermo Scientific Chemicals | trans-2-Nonenal, 97% | 18829-56-6 | ≥96.0%[2] | Gas Chromatography (GC)[2] | Liquid |
| Santa Cruz Biotechnology | trans-2-Nonenal | 18829-56-6 | 97%[3] | Not Specified | Liquid |
| Tokyo Chemical Industry (TCI) | trans-2-Nonenal | 18829-56-6 | >95.0% | Gas Chromatography (GC) | Liquid |
Understanding Certification: Analytical Standard vs. Certified Reference Material
While several suppliers offer "analytical standards" for trans-2-Nonenal, it is important to distinguish this from a "Certified Reference Material" (CRM). A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability.[4][5] CRMs are produced by accredited reference material producers under ISO 17034, and their properties are certified by an ISO/IEC 17025 accredited laboratory.[4][6]
Experimental Protocols for the Analysis of this compound
Accurate quantification of this compound relies on robust analytical methodologies. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique due to its high sensitivity and selectivity. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly after derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on a headspace solid-phase microextraction (HS-SPME) method, which is suitable for the analysis of volatile compounds like this compound from various matrices.[7][8]
1. Sample Preparation (HS-SPME):
-
Place the sample containing this compound in a headspace vial.
-
Expose a Solid Phase Microextraction (SPME) fiber (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB) to the headspace of the vial.
-
Incubate the vial at a controlled temperature (e.g., 50 °C) for a specific duration (e.g., 45 minutes) to allow for the adsorption of volatile analytes onto the fiber.[7][8]
2. GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode.
-
Carrier Gas: Helium.
-
Column: A non-polar capillary column (e.g., DB-1 or similar).
-
Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) to elute the analytes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity, targeting characteristic ions of this compound (e.g., m/z 41, 55, 70, 83, 96, 111, 122).
-
High-Performance Liquid Chromatography (HPLC) Protocol
For HPLC analysis, this compound is typically derivatized to a compound with a strong chromophore to enable UV detection. A common derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH).[9][10][11]
1. Derivatization:
-
React the sample containing this compound with an acidic solution of DNPH to form the corresponding 2,4-dinitrophenylhydrazone derivative.
-
Extract the derivative using a suitable solid-phase extraction (SPE) cartridge.
-
Elute the derivative from the SPE cartridge with a solvent like acetonitrile.
2. HPLC Analysis:
-
HPLC System Conditions:
Visualization of Experimental Workflow and Logical Relationships
To further clarify the processes involved in utilizing a this compound standard, the following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical hierarchy of reference materials.
Caption: Workflow for this compound analysis using HS-SPME-GC-MS.
Caption: Hierarchy and properties of analytical reference materials.
References
- 1. trans-2-Nonenal analytical standard 18829-56-6 [sigmaaldrich.com]
- 2. A18108.06 [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. nata.com.au [nata.com.au]
- 5. nbeglobal.org [nbeglobal.org]
- 6. Reference Material Producer Accreditation | ISO 17034 | ANAB [anab.ansi.org]
- 7. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. auroraprosci.com [auroraprosci.com]
- 10. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 11. agilent.com [agilent.com]
A Comparative Guide to the Efficacy of Antioxidants in Reducing Non-2-enal Formation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various antioxidants in mitigating the formation of Non-2-enal, a key biomarker of lipid peroxidation associated with cellular damage and age-related physiological changes. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows to aid in the research and development of effective antioxidant-based therapeutic and preventative strategies.
The Role of Antioxidants in Combating this compound Formation
This compound is an unsaturated aldehyde produced during the oxidative degradation of polyunsaturated fatty acids (PUFAs), particularly omega-7 fatty acids like palmitoleic acid.[1] This process, known as lipid peroxidation, is a chain reaction initiated by reactive oxygen species (ROS), leading to cellular damage. Antioxidants can interrupt this cascade by neutralizing free radicals, thus preventing the formation of lipid hydroperoxides and their subsequent degradation into reactive aldehydes such as this compound.
Comparative Efficacy of Antioxidants
The following table summarizes the efficacy of various antioxidants in reducing markers of lipid peroxidation, which is directly linked to this compound formation. The data has been compiled from multiple studies, and it is important to note that experimental conditions can vary. Therefore, a direct comparison of absolute values should be made with caution. The IC50 value represents the concentration of an antioxidant required to inhibit a particular process by 50%. Lower IC50 values indicate higher antioxidant potency.
| Antioxidant Compound/Extract | Assay | Substrate | Key Findings | Reference |
| Plant-Derived Antioxidants | ||||
| Eggplant Fruit Extract | DPPH Radical Scavenging | DPPH | Strong antioxidant activity noted. | [2] |
| ABTS Radical Scavenging | ABTS | Strong antioxidant activity noted. | [2] | |
| ROS Reduction in Keratinocytes | Human Keratinocytes | 13.58% reduction in ROS levels. | [2] | |
| Wheat Germ Extract (80% Ethanol) | trans-2-nonenal removal | In vitro | 96.3% removal of trans-2-nonenal. | [3] |
| Green Tea Polyphenols (GTPs) | Lipid Peroxidation Inhibition | Microsomes | GTPs are effective in neutralizing lipid oxidation. | [4] |
| Citrus Extracts | Lipid Peroxidation Inhibition | Not specified | Effective in neutralizing lipid oxidation. | [4] |
| Vitamins | ||||
| Vitamin E (alpha-tocopherol) | Lipid Peroxidation Inhibition | Liposomes | Effective inhibitor of lipid peroxidation. | [5] |
| Vitamin C (Ascorbic Acid) | Lipid Peroxidation Inhibition | Aqueous phase of liposomes | Effective inhibitor of aqueous-phase initiated peroxidation. | [5] |
| Lipid Peroxidation Inhibition | Lipid phase of liposomes | Poor inhibitor of lipid-phase initiated peroxidation. | [5] | |
| Endogenous Antioxidants | ||||
| Coenzyme Q10 (Ubiquinol) | 2-Nonenal Reduction in Skin Gas | Human Subjects (in vivo) | Significant reduction in 2-nonenal levels after 4 weeks of oral administration. | [6][7] |
Experimental Protocols
In Vitro Induction of Lipid Peroxidation and Antioxidant Screening
This protocol describes a generalized method for inducing lipid peroxidation in a lipid-rich substrate and assessing the inhibitory effects of various antioxidants.
a. Preparation of Lipid Substrate:
-
A common substrate is a liposome suspension prepared from polyunsaturated fatty acids such as linoleic acid or arachidonic acid, which are precursors to this compound.
-
Alternatively, biological samples like skin surface lipids or isolated low-density lipoprotein (LDL) can be used.
b. Induction of Lipid Peroxidation:
-
Lipid peroxidation can be initiated by various methods:
-
Free Radical Initiators: Use of compounds like 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), a water-soluble azo compound that generates peroxyl radicals upon thermal decomposition.
-
Metal-Catalyzed Oxidation: Incubation with a Fenton reaction system, such as FeSO4 and H2O2, to generate hydroxyl radicals.
-
UV Irradiation: Exposure of the lipid substrate to ultraviolet radiation can also initiate lipid peroxidation.
-
c. Antioxidant Treatment:
-
The lipid substrate is incubated with varying concentrations of the test antioxidants (e.g., Vitamin C, Vitamin E, Coenzyme Q10, plant extracts) prior to or during the induction of peroxidation.
d. Quantification of Lipid Peroxidation:
-
The extent of lipid peroxidation can be measured by quantifying its byproducts.
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: A widely used method to measure malondialdehyde (MDA), another aldehyde product of lipid peroxidation. The reaction of MDA with thiobarbituric acid (TBA) forms a pink-colored complex that can be measured spectrophotometrically.
-
Direct Measurement of this compound: Quantification of this compound can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.[4]
Quantification of this compound in Biological Samples
This protocol outlines a method for the sensitive detection of this compound from biological samples, such as skin swabs.
a. Sample Collection:
-
Skin surface lipids can be collected by wiping a specific area of the skin with a sterile gauze or cotton pad soaked in a suitable solvent (e.g., ethanol).
b. Extraction and Derivatization:
-
The collected sample is extracted with an organic solvent.
-
For enhanced detection by GC-MS, this compound in the extract can be derivatized. A common derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group.
c. Instrumental Analysis:
-
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS: This is a highly sensitive method for volatile compounds like this compound.[4] The sample is heated to release volatile compounds into the headspace, which are then adsorbed onto a coated fiber and subsequently desorbed into the GC-MS for analysis.
-
HPLC-MS/MS: This technique can also be used for the quantification of this compound, often after derivatization to improve chromatographic separation and ionization efficiency.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental designs, the following diagrams have been generated using the Graphviz DOT language.
Caption: Lipid Peroxidation Pathway Leading to this compound Formation.
Caption: Experimental Workflow for Comparing Antioxidant Efficacy.
References
- 1. Short Overview of Some Assays for the Measurement of Antioxidant Activity of Natural Products and Their Relevance in Dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An in vitro model to test relative antioxidant potential: ultraviolet-induced lipid peroxidation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Antioxidant and co-antioxidant activity of vitamin C. The effect of vitamin C, either alone or in the presence of vitamin E or a water-soluble vitamin E analogue, upon the peroxidation of aqueous multilamellar phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison: GC-MS vs. HPLC for Non-2-enal Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of lipid peroxidation biomarkers is critical. Non-2-enal, a key aldehyde product of lipid peroxidation, is frequently analyzed to assess oxidative stress. The two primary analytical techniques for this purpose, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), each offer distinct advantages and disadvantages. This guide provides an objective comparison of their performance for this compound analysis, supported by experimental data and detailed protocols.
The choice between GC-MS and HPLC for this compound analysis hinges on the specific requirements of the study, including sensitivity needs, sample matrix complexity, and throughput considerations. Generally, GC-MS is favored for its high sensitivity and selectivity, particularly for volatile compounds like this compound, while HPLC offers versatility for a broader range of analytes and is suitable for non-volatile or thermally labile compounds.[1][2]
Quantitative Performance Comparison
The following table summarizes key performance metrics for the analysis of this compound using GC-MS and HPLC with UV detection. These values are compiled from various studies and represent typical performance characteristics.
| Performance Metric | GC-MS (with HS-SPME) | HPLC-UV |
| Limit of Detection (LOD) | 0.01 µg/L[3][4] | ~0.1 µg/L[5] |
| Limit of Quantitation (LOQ) | 0.02 µg/L[3][4] | Not consistently reported |
| Linearity Range | 0.02 - 4.0 µg/L[3] | Not consistently reported |
| Correlation Coefficient (r²) | >0.99[3] | Not consistently reported |
| Precision (RSD%) | < 5%[4] | Not consistently reported |
| Sample Preparation | Headspace Solid-Phase Microextraction (HS-SPME) | Steam Distillation, Solid-Phase Extraction (SPE)[5] |
| Analysis Time | ~10-20 minutes[6][7] | ~15-30 minutes |
| Derivatization | Not typically required | Can be required for fluorescence detection |
Analytical Workflows
The analytical workflows for GC-MS and HPLC differ significantly, primarily in the sample preparation and separation phases.
Detailed Experimental Protocols
GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)
This protocol is representative for the analysis of this compound in biological or food matrices.
1. Sample Preparation:
-
Place a known amount of the sample (e.g., 1-5 g) into a 20 mL headspace vial.
-
Add a saturated solution of sodium chloride to enhance the release of volatile compounds.
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a specific temperature (e.g., 50°C) for a set time (e.g., 15 minutes) with agitation.[3]
2. HS-SPME Extraction:
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace of the vial for a defined period (e.g., 90 minutes) at the equilibration temperature.[3]
3. GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-WAX or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C (splitless mode).
-
Oven Temperature Program: Start at 40°C, hold for 2 minutes, ramp to 230°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Data Acquisition: Scan or Selected Ion Monitoring (SIM) mode for higher sensitivity, monitoring characteristic ions of this compound (e.g., m/z 41, 55, 70, 83, 96, 111, 122).[4]
HPLC with UV Detection
This protocol is adapted for the analysis of this compound, often in samples where it is present at higher concentrations or where GC-MS is not available.
1. Sample Preparation:
-
Homogenize the sample.
-
Perform steam distillation to isolate volatile compounds.
-
The distillate is then passed through a C18 solid-phase extraction (SPE) cartridge to concentrate the analytes.[5]
-
Elute the cartridge with a suitable organic solvent (e.g., acetonitrile).
-
The eluate is evaporated to a small volume and reconstituted in the mobile phase.
2. HPLC Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically used. For example, starting with 40% acetonitrile and increasing to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV detector set at 220 nm.
-
Injection Volume: 20 µL.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantification of this compound. GC-MS, particularly when coupled with HS-SPME, offers superior sensitivity and selectivity, making it the method of choice for trace-level analysis in complex matrices.[6][7] HPLC with UV detection provides a viable alternative, especially for samples with higher concentrations of this compound, and its versatility allows for the analysis of a wider range of compounds.[5] The selection of the most appropriate technique should be based on a careful consideration of the specific analytical needs, including sensitivity, sample type, and available instrumentation.
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Headspace Solid-Phase Microextraction/Gas Chromatography–Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Headspace Solid-Phase Microextraction/Gas Chromatography-Mass Spectrometry for the Determination of 2-Nonenal and Its Application to Body Odor Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Hydroxy-2-nonenal (HNE) as a Predictive Biomarker for Mortality: A Meta-Analytical Review
An Objective Comparison Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of studies evaluating 4-hydroxy-2-nonenal (HNE), a key aldehyde product of lipid peroxidation, as a prognostic marker for mortality in various clinical contexts. Due to a lack of sufficient data on Non-2-enal, this guide focuses on the more extensively researched HNE.
**Executive Summary
4-Hydroxy-2-nonenal (HNE) is a highly reactive aldehyde generated during oxidative stress from the peroxidation of n-6 polyunsaturated fatty acids. Its accumulation is implicated in the pathophysiology of numerous diseases. This guide synthesizes findings from multiple studies to assess its potential as a biomarker for predicting mortality. While a direct meta-analysis across all-cause mortality is not yet available, evidence from specific disease cohorts suggests a significant correlation between elevated HNE levels and adverse outcomes. However, the nature of this correlation can be disease-specific, highlighting the need for context-based interpretation.
Quantitative Data Synthesis: HNE Levels and Mortality Risk
The following table summarizes quantitative data from clinical studies investigating the association between HNE levels and mortality or other adverse prognoses.
| Clinical Context | Patient Cohort | HNE Measurement Method | Key Findings | Study Reference |
| Community-Acquired Pneumonia (CAP) | 239 CAP patients and healthy volunteers | Serum HNE (ELISA) | - Serum HNE progressively increased with CAP severity scores. - Patients in the highest HNE grade had a 14.561-fold increased risk of in-hospital death. - An optimal cutoff of 1,308.5 pg/ml for serum HNE predicted death with 79.5% sensitivity and 91.7% specificity. | [1] |
| COVID-19 | COVID-19 patients (survivors vs. deceased) | Plasma HNE-protein adducts (ELISA), Immunohistochemistry | - HNE-protein adducts were higher in the plasma of deceased patients. - Levels were constant in deceased patients, while varying in survivors, suggesting an inefficient oxidative stress response in the former. - Abundant HNE-protein adducts were found in the lungs of deceased patients. | [2] |
| Acute Exacerbation of COPD (AECOPD) | 150 AECOPD patients, 80 stable COPD patients, healthy volunteers | Plasma HNE (ELISA) | - Plasma HNE was significantly elevated in AECOPD patients compared to stable patients and controls. - Higher plasma HNE at admission was linked to prolonged hospital stays, indicating a poorer prognosis. | [3] |
| Hepatocellular Carcinoma (HCC) | 294 iCCA cases from 236 patients | Immunohistochemistry | - In HCC, low amounts of 4-HNE predicted unfavorable survival outcomes and were associated with aggressive tumor behavior. - No significant association was found between 4-HNE levels and overall survival in intrahepatic cholangiocarcinoma (iCCA) patients. | [4][5] |
Experimental Protocols for HNE Measurement
Accurate quantification of HNE is critical for its validation as a biomarker. Below are detailed methodologies for common analytical techniques.
Enzyme-Linked Immunosorbent Assay (ELISA) for HNE-Protein Adducts
This protocol is adapted from a method for quantifying HNE-protein adducts and is suitable for high-throughput analysis of biological samples like plasma or cell lysates.[6][7][8]
Principle: This is an indirect ELISA method. HNE-adducted standards and unknown samples are coated onto a microplate. A primary antibody specific to HNE adducts binds to the coated antigens, and a secondary enzyme-linked antibody is used for detection with a fluorescent substrate.
Methodology:
-
Standard Preparation:
-
Prepare a standard curve by serially diluting HNE (0-5 µM) in a 1% Bovine Serum Albumin (BSA) solution (in 50 mM PBS, pH 7.4).
-
Incubate the standards at 37°C for 24 hours to allow for HNE-BSA adduct formation.[9]
-
-
Plate Coating:
-
Add 100 µl of the prepared standards and unknown biological samples (in triplicate) to the wells of a 96-well microplate.
-
Cover the plate and incubate overnight at 4°C with gentle rocking.
-
-
Washing:
-
Empty the plate and wash each well 6 times with 200 µl of ELISA wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µl of a blocking agent (e.g., Immuno Shot-Platinum) to each well.
-
Incubate for 4 hours at room temperature with rocking to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Wash the plate as described in step 3.
-
Add 100 µl of the primary antibody against HNE (e.g., from Percipio Biosciences), diluted 1:100 in PBS, to each well.
-
Incubate for 2 hours at 37°C with agitation.
-
-
Secondary Antibody Incubation:
-
Wash the plate as described in step 3.
-
Add 100 µl of an appropriate HRP-conjugated secondary antibody, diluted (e.g., 1:7,500) in PBS, to each well.
-
Incubate for 2 hours at 37°C with agitation.
-
-
Detection:
-
Wash the plate as described in step 3.
-
Add 100 µl of a fluorescent developing solution (e.g., Amplex UltraRed Solution) to each well.
-
Read the fluorescence on a suitable plate reader at the appropriate excitation/emission wavelengths.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary HNE Metabolites
This method allows for the simultaneous quantification of HNE mercapturic acid (HNE-MA) and its related metabolites in urine, providing a non-invasive measure of systemic lipid peroxidation.[10][11]
Principle: Urine samples are acidified and spiked with stable isotope-labeled internal standards. The metabolites are then extracted using solid-phase extraction and analyzed by LC-MS/MS, which provides high specificity and sensitivity.
Methodology:
-
Sample Preparation:
-
Thaw a 24-hour or spot urine sample at room temperature.
-
Place 200 µl of urine into a microcentrifuge tube.
-
Acidify the sample to pH 3 by adding 20 µl of 1 N HCl. Verify pH with pH strips.
-
Add stable isotope-labeled internal standards (e.g., 10 µl of 10 µM HNE-MAd₃).
-
Vortex gently to mix.
-
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the prepared urine sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with acidified water).
-
Elute the HNE metabolites with an appropriate solvent (e.g., methanol or acetonitrile).
-
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase.
-
Inject the sample into an LC-MS/MS system.
-
Chromatography: Use a C18 column with a gradient elution of water and acetonitrile (both typically containing a small amount of formic acid) to separate the metabolites.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each HNE metabolite and its corresponding internal standard.
-
-
Quantification:
-
Construct a calibration curve by analyzing standards of known concentrations.
-
Calculate the concentration of each metabolite in the urine samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
Signaling Pathways and Experimental Workflows
HNE-Induced Apoptotic Signaling
HNE is a potent inducer of apoptosis and can activate both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[12][13][14] These pathways are crucial in understanding how HNE contributes to cell death and, consequently, mortality in disease states.
Caption: HNE-induced apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow for HNE Biomarker Analysis
The following diagram illustrates a typical workflow for investigating HNE as a clinical biomarker, from sample collection to data analysis.
Caption: General workflow for HNE biomarker discovery and validation.
References
- 1. Frontiers | Serum Level of 4-Hydroxynonenal in Community-Acquired Pneumonia: A Potential Biomarker for Severity and Prognosis [frontiersin.org]
- 2. Preliminary Findings on the Association of the Lipid Peroxidation Product 4-Hydroxynonenal with the Lethal Outcome of Aggressive COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. mdpi.com [mdpi.com]
- 5. Reduced Lipid Peroxidation Predicts Unfavorable Prognosis in Hepatocellular Carcinoma, but Not Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of 4-Hydroxynonenal (4-HNE) Protein Adducts by ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Highly Sensitive, Reproducible Assay for Determining 4-hydroxynonenal Protein Adducts in Biological Material [bio-protocol.org]
- 10. QUANTITATION OF MERCAPTURIC ACID CONJUGATES OF 4-HYDROXY-2-NONENAL AND 4-OXO-2-NONENAL METABOLITES IN A SMOKING CESSATION STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS/MS Quantitation of Mercapturic Acid Conjugates of Lipid Peroxidation Products as Markers of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell death and diseases related to oxidative stress:4-hydroxynonenal (HNE) in the balance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell death and diseases related to oxidative stress: 4-hydroxynonenal (HNE) in the balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Self-regulatory role of 4-hydroxynonenal in signaling for stress-induced programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Non-2-enal
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemicals is paramount to ensuring a safe and compliant laboratory environment. Non-2-enal, an unsaturated aldehyde, requires specific disposal procedures due to its potential hazards. This guide provides essential, step-by-step information for the safe management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Always handle this chemical within a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or butyl rubber.
-
Skin and Body Protection: A flame-retardant laboratory coat should be worn. In cases of potential significant exposure, additional protective clothing may be necessary.
-
Respiratory Protection: If working outside a fume hood or if ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.
In Case of a Spill:
-
Evacuate: Immediately evacuate the area if the spill is large or if you are unsure how to handle it.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb the material with an inert absorbent, such as vermiculite, dry sand, or earth.
-
Collect: Carefully collect the absorbed material into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
This compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the sanitary sewer or in regular trash without prior neutralization.[1]
1. Waste Collection:
-
Designate a specific, properly labeled waste container for this compound and any contaminated materials (e.g., pipette tips, absorbent pads).
-
The container must be made of a compatible material, such as glass or a suitable plastic, and have a secure, tight-fitting lid.[1]
-
The container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound" and the appropriate hazard pictograms (e.g., flammable, irritant).[1]
2. Segregation of Waste:
-
Do not mix this compound waste with other waste streams, especially incompatible chemicals.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[2]
-
Keep halogenated and non-halogenated solvent waste streams separate to facilitate proper disposal and minimize costs.[1]
3. On-Site Neutralization (Optional):
For laboratories that generate significant quantities of aqueous this compound waste, on-site neutralization can be a viable option to render the waste non-hazardous before disposal. Several commercial products, often containing sulfur-containing inorganic salts like sodium pyrosulfite, are available for neutralizing aldehydes.[2][3]
-
Method: These neutralizers chemically react with the aldehyde group, converting it into a non-toxic substance.[2][3]
-
Procedure: Always follow the manufacturer's instructions for the specific neutralizing agent. This typically involves adding a predetermined amount of the neutralizer to the aldehyde waste, mixing thoroughly, and allowing a sufficient reaction time (often around 15-25 minutes).[2][3]
-
Verification: After neutralization, it is good practice to test the treated solution to ensure the aldehyde concentration is below the permissible limits for drain disposal as set by your local water district.
4. Final Disposal:
-
Non-Neutralized Waste: Securely close the hazardous waste container and store it in a designated satellite accumulation area. Ensure the container is kept closed at all times, except when adding waste.[1] Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Neutralized Waste: Once confirmed to be non-hazardous, the neutralized solution may be eligible for drain disposal. However, always check with your local regulations and institutional policies before proceeding.[4]
Quantitative Data for Aldehyde Disposal
The following table summarizes key quantitative data relevant to the disposal of aldehydes. While some data pertains to formaldehyde and glutaraldehyde, the principles can be informative for managing this compound waste.
| Parameter | Value | Source |
| Neutralization Ratio (Aldex® Liquid) | 1 part neutralizer to 15 parts aldehyde solution | [4] |
| Neutralization Time (Sodium Pyrosulfite) | Approximately 15 minutes | [2] |
| Neutralization Time (Form-ZERO™) | 25 minutes | [3] |
| Acceptable Residual Aldehyde for Drain Disposal | < 500 ppm (consult local regulations) | [5] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, ensuring the safety of personnel, protecting the environment, and maintaining regulatory compliance.
References
- 1. Neutralizing the Aldehydes | SynapseWeb [synapseweb.clm.utexas.edu]
- 2. US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents [patents.google.com]
- 3. tedpella.com [tedpella.com]
- 4. archtechnochem.com [archtechnochem.com]
- 5. Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistics for Handling Non-2-enal
For Immediate Reference: Key Safety and Handling Information
This document provides crucial safety protocols and logistical guidance for researchers, scientists, and drug development professionals working with Non-2-enal. Due to the limited availability of specific quantitative safety data for this compound, a cautious approach based on its known hazards is imperative. This compound is recognized as a skin and eye irritant and is a combustible liquid.[1] Therefore, handling requires strict adherence to safety procedures to minimize exposure and risk.
Hazard Summary
| Hazard Type | Description |
| Skin Irritation | Causes skin irritation upon contact.[1] |
| Eye Irritation | Causes serious eye irritation.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[1] |
| Flammability | Combustible liquid with a flashpoint of 79°C (174.2°F).[1] |
Exposure Limits
There are no established Permissible Exposure Limits (PEL), Recommended Exposure Limits (REL), or Threshold Limit Values (TLV) for this compound from major occupational safety and health organizations. In the absence of specific exposure limits, all handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations as low as possible.[1]
| Organization | Exposure Limit |
| OSHA (PEL) | Not Established |
| NIOSH (REL) | Not Established |
| ACGIH (TLV) | Not Established |
Personal Protective Equipment (PPE) Selection
A comprehensive approach to PPE is critical when handling this compound, given the absence of specific exposure data. The following recommendations are based on the known hazards of aldehydes and general laboratory safety best practices.
PPE Selection Workflow
Caption: PPE selection workflow for handling this compound.
Hand Protection
| Glove Material | General Recommendation for Aldehydes |
| Nitrile | Good for splash protection and incidental contact.[3][4][5] |
| Latex | May offer some protection, but allergies are a concern. |
| Butyl Rubber | Recommended for protection against a wide variety of chemicals, including aldehydes.[2] |
| Neoprene | Offers good resistance to a range of chemicals.[2] |
Operational and Disposal Plans
Proper handling and disposal procedures are essential to ensure the safety of laboratory personnel and to maintain environmental compliance.
Handling Procedures
-
Ventilation: Always handle this compound in a well-ventilated area, with a strong preference for a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ignition Sources: Keep this compound away from heat, sparks, and open flames as it is a combustible liquid.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where this compound is used.
-
Spill Response: Have a spill kit readily available. In case of a spill, absorb the material with an inert absorbent such as vermiculite or sand and place it in a sealed container for disposal.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled as hazardous waste. Adherence to local, state, and federal regulations is mandatory.
Caption: General workflow for the disposal of this compound waste.
-
Collection: Collect all this compound waste, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed, and chemically compatible container.
-
In-Lab Treatment (if applicable): For small quantities, some laboratory procedures allow for the oxidation of aldehydes to the less volatile and generally less hazardous carboxylic acids.[6][7] This should only be performed by trained personnel following a validated and approved protocol from your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed chemical waste disposal contractor. Ensure all paperwork and manifests are completed accurately.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
